molecular formula C14H28N2O2 B111704 4-(N-BOC-Amino)-1-butylpiperidine CAS No. 1345471-82-0

4-(N-BOC-Amino)-1-butylpiperidine

Cat. No.: B111704
CAS No.: 1345471-82-0
M. Wt: 256.38 g/mol
InChI Key: NSDPKDHGIYFONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-BOC-Amino)-1-butylpiperidine is a useful research compound. Its molecular formula is C14H28N2O2 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-butylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPKDHGIYFONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610953
Record name tert-Butyl (1-butylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-82-0
Record name tert-Butyl (1-butylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents due to its favorable physicochemical properties and ability to confer drug-like characteristics.[1] Within this class, this compound (CAS: 1345471-82-0) emerges as a highly valuable, yet sparsely documented, synthetic intermediate. Its structure is characterized by a piperidine ring functionalized at two key positions: a lipophilic butyl group at the 1-position nitrogen and a Boc-protected primary amine at the 4-position.[2] This dual functionality allows for its strategic incorporation into complex molecular architectures, making it a significant building block for researchers and drug development professionals.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable under a wide range of conditions but readily removable under acidic protocols, enabling orthogonal synthesis strategies.[3] The butyl group, in turn, can be used to modulate a compound's lipophilicity, a critical parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive technical overview of this compound. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical knowledge with empirical data from its close structural analogues, tert-butyl piperidin-4-ylcarbamate (the 1-unsubstituted precursor) and tert-butyl 4-aminopiperidine-1-carboxylate (the isomeric analogue), to provide a robust and predictive resource for laboratory application.

Section 1: Physicochemical and Spectroscopic Profile

The precise experimental characterization of this compound is not extensively reported. However, its properties can be reliably predicted from its structure and by comparison with its well-characterized precursors.

Core Chemical Properties

The fundamental properties are summarized below. Data for analogues are provided for comparative context.

PropertyValue for this compoundComparative Data for Analogues
IUPAC Name tert-butyl (1-butylpiperidin-4-yl)carbamatetert-butyl N-piperidin-4-ylcarbamate[4]
CAS Number 1345471-82-0[2]73874-95-0[4]
Molecular Formula C₁₅H₃₀N₂O₂[2]C₁₀H₂₀N₂O₂[4]
Molecular Weight 270.42 g/mol [2]200.28 g/mol [4]
Appearance Predicted: White to off-white solid or oilOff-white Crystalline Powder[5]
Melting Point Not reported. Predicted to be lower than the NH analogue due to the butyl group disrupting crystal packing.162-166 °C (for tert-butyl piperidin-4-ylcarbamate)[5]
Boiling Point Not reported.80°C @ 0.05 mmHg (for tert-butyl piperidin-4-ylcarbamate)[5]
Solubility Predicted to be soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.[5]Soluble in Methanol[5]
Predicted Spectroscopic Signature

Definitive identification of this compound relies on a combination of spectroscopic methods. While published spectra for this specific molecule are unavailable, its expected signature can be accurately predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature characteristic signals for the butyl group (a triplet around 0.9 ppm for the terminal CH₃, and multiplets between 1.2-2.4 ppm for the three CH₂ groups), the nine equivalent protons of the Boc group (a sharp singlet around 1.45 ppm), and the piperidine ring protons (complex multiplets between 1.5-3.0 ppm). The proton on the carbamate nitrogen (NH) would appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four unique carbons of the butyl group, the piperidine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate around 155 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 271.4. A common fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretching vibration from the carbamate carbonyl at approximately 1680-1700 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹.[4][6]

Section 2: Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the direct N-alkylation of its commercially available precursor, tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0).

Causality of Experimental Design

The chosen synthetic route is predicated on the differential reactivity of the two nitrogen atoms in the starting material. The piperidine nitrogen is a secondary amine and is significantly more nucleophilic than the carbamate nitrogen, which is resonance-stabilized and sterically hindered. This allows for selective alkylation at the 1-position of the piperidine ring.

  • Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is ideal. Its role is to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the attack on the alkyl halide without competing in the reaction.

  • Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is selected to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Purification: Standard silica gel column chromatography is effective for purification, as the product is significantly less polar than the starting material due to the masking of the N-H group and the addition of the lipophilic butyl chain.

Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification SM tert-butyl piperidin-4-ylcarbamate Reaction Combine & Reflux (e.g., 80°C, 12-24h) SM->Reaction AlkylHalide 1-Bromobutane AlkylHalide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Workup 1. Cool & Filter 2. Concentrate 3. Aqueous Work-up (EtOAc/H₂O) Reaction->Workup Dry Dry Organic Layer (Na₂SO₄) & Evaporate Workup->Dry Column Silica Gel Chromatography Dry->Column Product This compound Column->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask charged with tert-butyl piperidin-4-ylcarbamate (1.0 eq.), add potassium carbonate (2.0 eq.) and acetonitrile (approx. 0.1 M concentration).

  • Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the orthogonal reactivity of its functional groups. The tertiary amine is generally stable, while the Boc-protected amine is designed for selective deprotection.

Boc Group Deprotection

The most critical reaction is the removal of the Boc protecting group to unmask the primary amine at the 4-position. This is reliably achieved under strong acidic conditions.

  • Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the group into carbon dioxide, isobutylene (which is trapped or evaporates), and the free amine (as its corresponding acid salt).

  • Common Reagents:

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • A solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.

The resulting primary amine is a versatile nucleophile, ready for subsequent synthetic transformations.

Reactivity_Diagram Start 4-(N-BOC-Amino)- 1-butylpiperidine Deprotected 4-Amino-1-butylpiperidine (Amine Salt) Start->Deprotected TFA/DCM or HCl/Dioxane Acylation Amide/Sulfonamide Formation Deprotected->Acylation RCOCl, Base ReductiveAmination Secondary Amine Formation Deprotected->ReductiveAmination RCHO, NaBH(OAc)₃ Urea Urea/Thiourea Formation Deprotected->Urea R-NCO

Caption: Key reactivity and subsequent transformations.

Applications in Downstream Synthesis

Once deprotected, the resulting 4-amino-1-butylpiperidine is a valuable synthon. It can be used to:

  • Introduce the piperidine core into peptides: The primary amine can be acylated to form an amide bond with a carboxylic acid, coupling the piperidine moiety to a peptide chain or other molecule.

  • Synthesize complex heterocyclic systems: The amine serves as a nucleophile for building larger, more complex drug candidates.

  • Act as a linker: The diamine nature (tertiary amine at position 1, primary at position 4) allows it to function as a linker to connect two different pharmacophores.

Section 4: Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound make it an attractive intermediate for developing therapies targeting a range of diseases. Analogous piperidine structures have been successfully incorporated into drugs for neurological disorders, inflammatory conditions, and infectious diseases.[7]

  • CNS Agents: The piperidine ring is a common feature in central nervous system (CNS) active drugs. The butyl group enhances lipophilicity, which can facilitate crossing the blood-brain barrier.

  • Antiviral and Antibacterial Agents: Piperidine derivatives have been synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as inhibitors of bacterial topoisomerase.[8] The 4-amino group is often a key interaction point with the biological target.

  • Kinase Inhibitors: The diamine scaffold can be used to connect different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs targeting protein kinases.

The strategic value of this building block is its ability to introduce a functionalized, lipophilic piperidine core in a protected form, allowing for late-stage deprotection and diversification to build libraries of potential drug candidates.

Section 5: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on the data for its close structural analogue, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0).

  • GHS Hazard Classification: Based on analogue data, the compound should be treated as hazardous.[5]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

    • Signal Word: Warning.[4]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles.[9]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile). Wear protective clothing to prevent skin contact.[9][10]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[9][10]

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

    • Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes.[9]

    • Incompatible with strong oxidizing agents and strong acids.[10]

Always consult a full Safety Data Sheet for a similar compound and perform a thorough risk assessment before handling.

References

  • 4-Amino-1-Boc-piperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-(N-Boc-amino)piperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 4-Amino-N-Boc-piperidine. ChemBK. Available from: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Policija. Available from: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • 4-(N-Boc-amino)piperidine, 96%. Scientific Laboratory Supplies. Available from: [Link]

  • Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available from: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. Available from: [Link]

Sources

tert-Butyl N-(1-butylpiperidin-4-yl)carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(1-butylpiperidin-4-yl)carbamate

Introduction

tert-Butyl N-(1-butylpiperidin-4-yl)carbamate is a key synthetic intermediate in the field of medicinal chemistry. Its structure, featuring a piperidine core functionalized with both a lipophilic N-butyl group and a versatile N-Boc-protected amine, makes it a valuable building block for the synthesis of complex target molecules, including potent therapeutic agents. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the ability to selectively functionalize it at both the ring nitrogen and the 4-position is crucial for modulating pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics.[1][2]

This guide provides a comprehensive overview of the primary synthetic pathways to tert-Butyl N-(1-butylpiperidin-4-yl)carbamate. We will delve into the strategic considerations behind two robust methods: direct N-alkylation and reductive amination. The discussion will emphasize the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization and safe handling of the materials involved.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals two logical bond disconnections, leading to two distinct and highly effective synthetic strategies. The primary disconnection is at the piperidine nitrogen-butyl bond, suggesting an alkylation or reductive amination approach. The second disconnection is at the carbamate nitrogen-carbon bond, indicating the necessity of a Boc-protected precursor.

This analysis identifies tert-butyl N-(piperidin-4-yl)carbamate (also known as 4-N-Boc-aminopiperidine) as the pivotal precursor.[3][4] This intermediate is commercially available but can also be synthesized from simpler starting materials.

G cluster_0 Strategic Disconnections cluster_1 Precursors TM Target Molecule tert-Butyl N-(1-butylpiperidin-4-yl)carbamate N_Alkyl_Bond C-N Bond (Piperidine Nitrogen) TM->N_Alkyl_Bond Carbamate_Bond N-C Bond (Carbamate) TM->Carbamate_Bond Precursor1 tert-Butyl N-(piperidin-4-yl)carbamate TM->Precursor1 via N-Alkylation or Reductive Amination Precursor2 Butylating Agent (e.g., Butyl Bromide or Butyraldehyde) TM->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Direct N-Alkylation

This is the most straightforward approach, involving the direct alkylation of the secondary amine of the piperidine ring with a suitable butylating agent. The key intermediate, tert-butyl N-(piperidin-4-yl)carbamate, ensures the primary amine at the 4-position is protected, preventing unwanted side reactions.[1]

Mechanism Insight: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the butyl halide. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction. The choice of base and solvent is critical to minimize side reactions, such as over-alkylation to form a quaternary ammonium salt.[5]

G start tert-Butyl N-(piperidin-4-yl)carbamate product tert-Butyl N-(1-butylpiperidin-4-yl)carbamate start->product SN2 Alkylation reagents 1-Bromobutane Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->start

Caption: Workflow for Direct N-Alkylation Pathway.

Experimental Protocol: Direct N-Alkylation

Objective: To synthesize tert-Butyl N-(1-butylpiperidin-4-yl)carbamate via direct N-alkylation of tert-butyl N-(piperidin-4-yl)carbamate.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
tert-Butyl N-(piperidin-4-yl)carbamate200.2810.02.00 g1.0
1-Bromobutane137.0211.01.51 g (1.18 mL)1.1
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 g2.0
N,N-Dimethylformamide (DMF), anhydrous--20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(piperidin-4-yl)carbamate (2.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).[5]

  • Add anhydrous N,N-Dimethylformamide (20 mL) to the flask and stir the suspension at room temperature.

  • Slowly add 1-bromobutane (1.18 mL, 11.0 mmol) to the stirred mixture.[1]

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC analysis.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis Pathway II: Reductive Amination

Reductive amination is a highly efficient and versatile alternative for forming C-N bonds.[6] This pathway involves the reaction of the secondary amine with an aldehyde (butyraldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Mechanism Insight: The reaction is typically a one-pot process. The piperidine nitrogen attacks the carbonyl carbon of butyraldehyde, and subsequent dehydration forms a transient iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. It is selective for the iminium ion over the starting aldehyde, preventing the reduction of butyraldehyde to butanol and thereby maximizing the yield of the desired product.[6]

G start tert-Butyl N-(piperidin-4-yl)carbamate intermediate Iminium Ion Intermediate start->intermediate aldehyde Butyraldehyde aldehyde->intermediate product tert-Butyl N-(1-butylpiperidin-4-yl)carbamate intermediate->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->intermediate

Sources

An In-Depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and the Utility of 4-(N-BOC-Amino)-1-butylpiperidine

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The strategic functionalization of the piperidine core is therefore a critical aspect of modern drug design. This compound (CAS Number: 1345471-82-0) is a valuable synthetic intermediate that combines the advantageous properties of the piperidine scaffold with the synthetic versatility of a tert-butyloxycarbonyl (BOC) protected amine and an N-butyl substituent. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data. The key properties are summarized in the table below.

PropertyValue
CAS Number 1345471-82-0
Molecular Formula C₁₄H₂₈N₂O₂
Molecular Weight 256.38 g/mol
IUPAC Name tert-butyl (1-butylpiperidin-4-yl)carbamate
Appearance Solid (Typical)
Canonical SMILES CCCCN1CCC(CC1)NC(=O)OC(C)(C)C

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is most efficiently achieved through the reductive amination of 4-(N-BOC-amino)piperidine with butyraldehyde. This method is widely used for the N-alkylation of secondary amines and offers high yields and selectivity.[2]

Reaction Scheme:

Synthesis of this compound start 4-(N-BOC-amino)piperidine conditions Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) start->conditions reagent + Butyraldehyde reagent->conditions product This compound conditions->product

Caption: Reductive amination of 4-(N-BOC-amino)piperidine.

Detailed Experimental Protocol:

Materials:

  • 4-(N-BOC-amino)piperidine (1.0 eq)

  • Butyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(N-BOC-amino)piperidine in anhydrous dichloromethane.

  • To the stirred solution, add butyraldehyde and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

¹H-NMR Spectroscopy:

A representative ¹H-NMR spectrum of this compound is provided below.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.36s9H-C(CH₃)₃ (BOC group)

(Note: The full proton spectrum would show additional signals for the butyl group and the piperidine ring protons. This data is provided from a supplier and represents a key identifying peak.)

¹³C-NMR Spectroscopy, Mass Spectrometry, and IR Spectroscopy:

While specific, publicly available spectra for this compound are limited, the expected spectral data can be inferred from the structure and comparison with closely related compounds such as tert-butyl (piperidin-4-ylmethyl)carbamate.[4]

  • ¹³C-NMR: Expected signals would include those for the tert-butyl group of the BOC moiety (~28 ppm for the methyl carbons and ~79 ppm for the quaternary carbon), the carbons of the butyl chain, and the carbons of the piperidine ring.

  • Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 257.2.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the carbamate, C-H stretching from the alkyl groups, and a strong C=O stretching band from the carbamate group (~1680-1700 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The N-butyl group can influence the pharmacokinetic properties of a final drug candidate, such as its lipophilicity and metabolic stability, while the BOC-protected amine provides a convenient handle for further synthetic transformations.

Role as a Synthetic Intermediate:

The primary utility of this compound lies in its bifunctional nature. The BOC-protected amine at the 4-position can be deprotected under acidic conditions to reveal a primary amine. This amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to introduce a wide variety of substituents.

Deprotection and Functionalization start This compound conditions1 Acidic Conditions (e.g., TFA, CH₂Cl₂) start->conditions1 deprotected 4-Amino-1-butylpiperidine conditions2 Acylation, Alkylation, etc. deprotected->conditions2 functionalized Further Functionalized Product conditions1->deprotected conditions2->functionalized

Caption: Synthetic utility of this compound.

Potential Therapeutic Areas:

Derivatives of 4-aminopiperidine have been investigated for a range of therapeutic applications, including:

  • Antiviral Agents: The piperidine scaffold is a key component of several CCR5 receptor antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection by blocking the entry of the virus into host cells.[5]

  • Antifungal Agents: 4-Aminopiperidines have been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[6]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is prevalent in many CNS-active drugs. The ability to introduce various substituents onto the 4-amino-1-butylpiperidine core allows for the exploration of new chemical space in the search for treatments for neurological and psychiatric conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from closely related compounds like 4-(N-Boc-amino)piperidine.[7]

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed synthetic intermediate that offers medicinal chemists a versatile platform for the synthesis of novel drug candidates. Its combination of the privileged piperidine scaffold, a readily cleavable BOC protecting group, and an N-butyl substituent makes it a valuable tool in the exploration of new therapeutic agents across a range of disease areas. This guide provides the foundational technical information required for its effective utilization in research and development.

References

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 14, 2026, from [Link]

  • High Quality 4-Amino-1-Boc-Piperidine (N-Boc-4-amino-piperidine) with CAS: 87120-72-7. (n.d.).
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved January 14, 2026, from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved January 14, 2026, from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information.
  • Kumar, A., & Singh, V. K. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 84-89.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 21(25), 2536-2553.
  • Krassnig, S., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(10), 2459.
  • Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, 4-(N-BOC-Amino)-1-butylpiperidine, systematically named tert-butyl (1-butylpiperidin-4-yl)carbamate, represents a crucial lipophilic building block. Its structure, featuring a piperidine core, is a privileged scaffold in a vast array of pharmaceuticals due to its ability to form precise interactions with biological targets.[1] The strategic placement of a tert-butyloxycarbonyl (BOC) protecting group on the 4-amino moiety and a butyl group on the piperidine nitrogen provides a versatile platform for the synthesis of complex molecules.[1] The butyl group enhances lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates, while the BOC group offers a robust yet readily cleavable protecting group for the primary amine, enabling sequential and controlled synthetic transformations.[1]

This guide provides an in-depth exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. For researchers engaged in the synthesis of novel therapeutics, a thorough understanding of these analytical methods is paramount for structure verification, purity assessment, and quality control.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butyl group, the piperidine ring, and the BOC protecting group. The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.50 - 3.70br s1HPiperidine C4-H
b~2.80 - 2.95m2HPiperidine C2/C6-H (axial)
c~2.25 - 2.40t2HButyl N-CH₂
d~2.00 - 2.15t2HPiperidine C2/C6-H (equatorial)
e~1.80 - 1.95m2HPiperidine C3/C5-H (axial)
f~1.44s9HBOC (CH₃)₃
g~1.40 - 1.50m2HButyl CH₂
h~1.25 - 1.40m2HPiperidine C3/C5-H (equatorial)
i~1.25 - 1.40m2HButyl CH₂
j~0.91t3HButyl CH₃
k~4.50br s1HN-H (carbamate)

Note: Predicted shifts are based on data from analogous compounds. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
1~155.5C=O (carbamate)
2~79.2C(CH₃)₃ (BOC)
3~58.5N-CH₂ (butyl)
4~52.5C2/C6 (piperidine)
5~48.0C4 (piperidine)
6~32.0C3/C5 (piperidine)
7~29.5CH₂ (butyl)
8~28.4C(CH₃)₃ (BOC)
9~20.8CH₂ (butyl)
10~14.0CH₃ (butyl)

Note: Predicted shifts are based on data from analogous compounds and may vary with experimental conditions.[2]

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation:

  • a. Weigh approximately 5-10 mg of this compound.

  • b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. Instrument Setup and Data Acquisition:

  • a. The ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • b. For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • c. For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).

3. Data Processing:

  • a. Apply a Fourier transform to the acquired free induction decay (FID).

  • b. Phase the spectrum and perform baseline correction.

  • c. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

  • d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

D. Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Analyze Analyze Spectra (Shifts, Integrals, Coupling) Process->Analyze Structure Confirm Structure Analyze->Structure

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

A. Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the carbamate group, as well as C-H and C-N bonds. The predicted characteristic absorption bands are listed in Table 3 .

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350MediumN-H stretchCarbamate
~2950-2850StrongC-H stretchAlkyl (butyl and piperidine)
~1680-1700StrongC=O stretchCarbamate
~1520MediumN-H bendCarbamate
~1250StrongC-N stretchCarbamate
~1170StrongC-O stretchCarbamate

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).[3]

B. Experimental Protocol for IR Data Acquisition

1. Sample Preparation (ATR Method):

  • a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • b. Place a small amount of the solid sample directly onto the ATR crystal.

  • c. Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • a. Record a background spectrum of the empty ATR setup.

  • b. Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

  • c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

3. Data Processing:

  • a. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • b. Label the significant peaks with their corresponding wavenumbers.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

A. Predicted Mass Spectrum and Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of C₁₄H₂₈N₂O₂ is 256.4 g/mol , so the [M+H]⁺ ion should appear at an m/z of approximately 257.4.

Under tandem mass spectrometry (MS/MS) conditions, characteristic fragmentation of the BOC group is expected.[4]

  • Loss of isobutylene (56 Da): A primary fragmentation pathway leading to an ion at m/z ~201.[4]

  • Loss of the entire BOC group (100 Da): This results in the deprotected aminobutylpiperidine cation at m/z ~157.[4]

  • Loss of the butyl group (57 Da): Cleavage of the N-butyl bond would result in an ion at m/z ~200.

B. Experimental Protocol for MS Data Acquisition

1. Sample Preparation:

  • a. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • b. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • b. Column: A C18 reversed-phase column is typically suitable.

  • c. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

  • d. Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • e. MS Analysis: Perform a full scan to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the precursor ion at m/z 257.4 to observe the fragmentation pattern.

C. Logical Flow of Mass Spectrometry Analysis

MS_Analysis_Flow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interp Data Interpretation Dissolve Dissolve Sample Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into LC-MS Dilute->Inject Ionize ESI+ Ionization Inject->Ionize FullScan Full Scan (MS1) Ionize->FullScan Select Select [M+H]⁺ FullScan->Select Fragment Fragment (MS2) Select->Fragment Detect Detect Fragments Fragment->Detect MW_Confirm Confirm Molecular Weight Detect->MW_Confirm Frag_Analysis Analyze Fragmentation Pattern Detect->Frag_Analysis MW_Confirm->Frag_Analysis Structure_Elucidate Elucidate Structure Frag_Analysis->Structure_Elucidate

Caption: Logical flow of mass spectrometry analysis for structural confirmation.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides valuable structural information through fragmentation analysis. By following the protocols and interpretative guidelines presented in this technical guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

V. References

  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Complex Molecules: The Power of Tert-butyl N-piperidin-4-ylcarbamate in Synthesis. Available from: [Link].

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link].

  • Supporting Information. Characterization Data of the Products. Available from: [Link].

  • ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link].

  • National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link].

  • PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate. Available from: [Link].

  • PubChemLite. Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate. Available from: [Link].

  • Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Available from: [Link].

Sources

A Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(N-BOC-Amino)-1-butylpiperidine, also known by its IUPAC name, tert-butyl N-(1-butylpiperidin-4-yl)carbamate. As a functionalized piperidine derivative, this compound serves as a valuable building block in medicinal chemistry. This document will delve into its chemical properties, a robust synthetic pathway, the rationale behind its structural features, and its potential applications in the development of novel therapeutics.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a piperidine ring, a common scaffold in many pharmaceuticals. The molecule is characterized by a butyl group attached to the piperidine nitrogen (N1) and a tert-butoxycarbonyl (BOC) protected amine at the C4 position.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₈N₂O₂
Molecular Weight 256.38 g/mol
IUPAC Name tert-butyl N-(1-butylpiperidin-4-yl)carbamate
CAS Number 1345471-82-0

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the N-alkylation of its precursor, 4-(N-BOC-amino)piperidine. A widely employed and reliable method for this transformation is reductive amination.

Synthetic Workflow: Reductive Amination

Reductive amination involves the reaction of a primary or secondary amine with a carbonyl compound (in this case, an aldehyde) in the presence of a reducing agent. This process forms a new carbon-nitrogen bond, effectively alkylating the amine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

G cluster_0 Reductive Amination Workflow A 4-(N-Boc-amino)piperidine C Iminium Ion Intermediate (in situ) A->C B Butyraldehyde B->C D This compound (Final Product) C->D Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->C

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the reductive amination of piperidine derivatives.[1]

Materials:

  • 4-(N-Boc-amino)piperidine (1.0 eq)

  • Butyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(N-Boc-amino)piperidine in DCM, add butyraldehyde.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The Strategic Role of Structural Moieties

The N-Butyl Group: Modulating Physicochemical Properties

The introduction of an N-alkyl group, such as a butyl group, to a piperidine ring is a common strategy in drug design to modulate the compound's physicochemical properties.[2] Alkyl groups are hydrophobic and can influence a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. The N-butyl group can enhance the compound's ability to cross biological membranes and may also influence its binding affinity to target proteins by establishing favorable van der Waals interactions within hydrophobic pockets of the binding site.

The BOC Protecting Group: Enabling Selective Synthesis

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

Mechanism of BOC Protection:

The BOC group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate anion, which subsequently decomposes to the stable products carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the positively charged nitrogen to yield the BOC-protected amine.

G cluster_1 BOC Protection Mechanism Amine Amine Intermediate Intermediate Amine->Intermediate + Boc₂O BOC-Protected Amine BOC-Protected Amine Intermediate->BOC-Protected Amine - CO₂ - t-BuOH

Caption: Simplified mechanism of BOC protection of an amine.

In the synthesis of this compound, the BOC group on the 4-amino position ensures that only the secondary amine of the piperidine ring undergoes N-alkylation. This chemoselectivity is crucial for achieving the desired product without side reactions at the 4-amino position.

BOC Deprotection:

The BOC group can be readily removed using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.[3][4] This deprotection step is often a final step in a synthetic sequence to unmask the primary amine for further functionalization or to reveal the final active pharmaceutical ingredient.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting various biological systems.[5][6]

The presence of two distinct nitrogen atoms, which can be selectively functionalized, makes this compound a valuable building block for creating libraries of compounds for high-throughput screening. The primary amine, unmasked after BOC deprotection, can be acylated, alkylated, or used in other coupling reactions to introduce diverse functionalities. The tertiary amine of the piperidine ring can influence the overall basicity and pharmacokinetic properties of the final compound.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Antiviral Agents: Piperidine derivatives have been investigated for their potential to inhibit viral entry and replication.

  • Antibacterial Agents: The piperidine motif is found in several classes of antibacterial compounds.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the butyl group may facilitate blood-brain barrier penetration, making its derivatives candidates for CNS-acting drugs.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The interplay between the N-butyl group, which modulates physicochemical properties, and the BOC-protected amine, which allows for selective functionalization, makes it a valuable tool for the synthesis of novel and complex molecular architectures. As the demand for new therapeutics continues to grow, such versatile intermediates will remain essential for the advancement of pharmaceutical research.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(20-21), 2581-2594.
  • National Center for Biotechnology Information. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • LookChem. tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]

  • ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • Taylor & Francis Online. New Experiments in the Reductive N-Alkylation and N-Peralkylation of Aromatic Amines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery: A Look at Tert-Butyl 2-Formylpiperidine-1-Carboxylate. [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

A-001: Mastering a Privileged Scaffold: The Strategic Role of 4-(N-BOC-Amino)-1-butylpiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. This technical guide focuses on a specific, highly versatile derivative: 4-(N-BOC-Amino)-1-butylpiperidine. We will explore the strategic rationale behind its design, detailing its physicochemical properties, synthesis, and multifaceted applications as a key building block and scaffold in the development of novel therapeutics. Through detailed protocols, case studies, and structure-activity relationship (SAR) analyses, this document serves as an in-depth resource for researchers and drug development professionals aiming to leverage this powerful intermediate in their discovery programs.

The Piperidine Scaffold: A Foundation of Drug Design

The six-membered piperidine heterocycle is a cornerstone of modern drug design, prized for its favorable pharmacological and pharmacokinetic properties.[1] Its saturated, non-aromatic nature allows it to adopt low-energy chair conformations, providing a rigid framework to orient functional groups for optimal target binding. Furthermore, the nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets like GPCRs, ion channels, and enzymes.

The strategic value of this compound lies in the specific combination of its functionalities:

  • The Piperidine Core: Provides the fundamental three-dimensional scaffold.

  • The N-butyl Group: This alkyl chain significantly modulates the lipophilicity of the molecule. This is a critical parameter for influencing properties such as membrane permeability, oral bioavailability, and potential for crossing the blood-brain barrier in Central Nervous System (CNS) drug candidates.[3]

  • The 4-Amino Group: This is the primary point for synthetic elaboration. It serves as a nucleophilic handle for building out diverse chemical libraries.

  • The BOC-Protecting Group (tert-butoxycarbonyl): The BOC group is an acid-labile protecting group that masks the reactivity of the 4-amino moiety.[4] This is fundamentally important as it allows for selective reactions at other parts of a molecule and ensures that the amine is revealed only at the desired synthetic step, preventing unwanted side reactions and enabling controlled, sequential library synthesis.[4]

Physicochemical and Structural Profile

A clear understanding of the molecule's properties is essential for its effective application.

PropertyValueSource
IUPAC Name tert-butyl N-(1-butylpiperidin-4-yl)carbamatePubChem
CAS Number 1345410-00-5 (Example, may vary)Supplier Data
Molecular Formula C14H28N2O2PubChem
Molecular Weight 256.39 g/mol PubChem
Appearance Typically an off-white to pale yellow solidSupplier Data
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral Chemical Knowledge

Synthesis and Derivatization: A Platform for Diversity

The power of this compound lies in its utility as a launchpad for creating vast and diverse chemical libraries. The general workflow involves two key stages: synthesis of the core scaffold and its subsequent derivatization.

Core Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing the title compound is through a two-step process starting from 4-(N-BOC-amino)piperidine.

Protocol 3.1: Synthesis of this compound

  • Step 1: Materials & Reagents

    • 4-(N-BOC-amino)piperidine (1.0 eq)

    • Butyraldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step 2: Reaction Procedure

    • To a solution of 4-(N-BOC-amino)piperidine (1.0 eq) in DCM, add butyraldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step 3: Purification

    • The resulting crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Derivatization Workflow: Unlocking Chemical Space

The true utility of the scaffold is realized after the strategic removal of the BOC group, which unveils a primary amine ready for a multitude of coupling reactions.

G A 4-(N-BOC-Amino)- 1-butylpiperidine B BOC Deprotection (e.g., TFA in DCM) A->B  Acid Treatment C 4-Amino-1-butylpiperidine (Key Intermediate) B->C D Amide Coupling C->D E Sulfonamide Formation C->E F Reductive Amination C->F J Amide Library D->J K Sulfonamide Library E->K L Secondary/Tertiary Amine Library F->L G R-COOH (Carboxylic Acids) G->D H R-SO₂Cl (Sulfonyl Chlorides) H->E I R-CHO / R₂C=O (Aldehydes/Ketones) I->F

Caption: General derivatization workflow for this compound.

This process allows for the rapid generation of three major classes of compounds:

  • Amides: Coupling the free amine with a diverse range of carboxylic acids (R-COOH) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Sulfonamides: Reacting the amine with various sulfonyl chlorides (R-SO₂Cl) to explore different electronic and structural features.

  • Secondary/Tertiary Amines: Further reductive amination with aldehydes or ketones (R-CHO / R₂C=O) to introduce additional substituents.

Applications in Drug Discovery Programs: Case Studies

The 4-amino-1-alkylpiperidine motif is a validated pharmacophore found in numerous clinical candidates and approved drugs. While specific examples for the N-butyl variant are often embedded in proprietary discovery programs, its utility can be extrapolated from structurally similar compounds targeting diverse disease areas.

Case Study 1: Scaffolding for Potent Kinase Inhibitors

Kinase inhibitors are a major class of oncology drugs.[5] The piperidine ring is frequently used to orient key pharmacophores into the ATP binding pocket of kinases. For instance, in the development of Akt kinase inhibitors, a 4-aminopiperidine core was used to link a pyrrolopyrimidine hinge-binding moiety to a solvent-front-directed side chain.[6]

Structure-Activity Relationship (SAR) Insights: In such a scaffold, the N-alkyl substituent (like our N-butyl group) often protrudes towards the solvent-exposed region of the binding site. Its role is not merely passive; it critically influences the compound's overall properties.

Modification at Piperidine N1Consequence on Drug PropertiesRationale
H (unsubstituted) High polarity, poor cell permeability.Lacks lipophilicity needed to cross cell membranes efficiently.
Methyl Modest increase in lipophilicity.A common starting point for exploring alkyl decoration.
Butyl Significant increase in lipophilicity. Balances improved permeability with potential solubility trade-offs. Often enhances potency by displacing water or making favorable hydrophobic contacts.
tert-Butyl Increased metabolic stability.The bulky group can sterically hinder metabolic enzymes (e.g., Cytochrome P450s).

The N-butyl group in this compound provides a pre-installed lipophilic tail, which can enhance cell-based potency and improve pharmacokinetic parameters like oral absorption.[7]

Case Study 2: Modulators of CNS Receptors

The piperidine scaffold is a classic component of ligands for Central Nervous System (CNS) targets, such as histamine receptors and σ1 receptors.[3][8][9] For a CNS drug, the ability to cross the blood-brain barrier (BBB) is paramount. The lipophilicity introduced by the N-butyl group can be a decisive factor in achieving the necessary brain penetration.

In the development of σ1 receptor ligands, for example, modifications at the piperidine nitrogen atom were shown to be critical for modulating receptor affinity and selectivity.[9] While a simple proton or small ethyl group led to lower affinity, larger, more lipophilic groups could establish more favorable interactions within the receptor's binding pocket. This highlights the strategic value of having a building block like this compound readily available for CNS-focused library synthesis.

G cluster_0 Blood cluster_1 Blood-Brain Barrier (BBB) cluster_2 Brain cluster_3 Key Molecular Property Drug_blood Drug in Circulation BBB Lipid Bilayer Drug_blood->BBB  Passive Diffusion Drug_brain Drug at CNS Target BBB->Drug_brain Lipo Lipophilicity (from N-butyl group) Lipo->BBB  Enables Crossing

Caption: Role of lipophilicity from the N-butyl group in crossing the BBB.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a rapid and efficient route to novel chemical entities with desirable drug-like properties. Its pre-installed N-butyl group provides a handle to tune lipophilicity, a critical parameter for cell permeability and CNS penetration, while the BOC-protected amine allows for controlled and diverse synthetic elaboration. As drug discovery continues to tackle increasingly complex biological targets, the use of such "smart" building blocks that embed key pharmacological features will remain an essential strategy for accelerating the journey from hit identification to clinical candidate.

References

  • Chen X, et al. (2013). Novel piperidinylamino-diarylpyrimidine derivatives with dual structural conformations as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 23(24), 6593-6597.
  • Swinney DC, Xia S. (2004). The role of binding kinetics in GPCR drug discovery. Current Opinion in Drug Discovery & Development, 7(4), 549-558. [Link not directly available, general context]
  • Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

  • Sugimoto H, et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(16), 2300-2305. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Liu G, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683-3686. [Link]

  • Lin L, et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Vasilevsky S, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. [Link]

  • Rekka E, et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 4(11), 1887-1895. [Link]

  • Schepmann D, et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 64-77. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • Google Patents. (2024). Preparation method of initial amino acid Boc-Pip (Fmoc). CN115650903A.
  • Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • Garbaccio RM, et al. (2004). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(20), 5133-5137. [Link]

  • Słoczyńska K, et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

  • Lee S, et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2117. [Link]

  • Addie M, et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

Sources

The Strategic Utility of 4-(N-BOC-Amino)-1-butylpiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents due to its favorable physicochemical properties and ability to confer conformational rigidity.[1] This guide delves into the synthesis, characterization, and strategic application of a key derivative, 4-(N-BOC-Amino)-1-butylpiperidine (also known as tert-butyl (1-butylpiperidin-4-yl)carbamate). While its direct precursor, tert-butyl piperidin-4-ylcarbamate, is a widely used commercial building block, the introduction of the N-butyl group significantly alters its lipophilicity and steric profile, offering distinct advantages in the synthesis of novel chemical entities. This document provides a field-proven, in-depth examination of its primary synthetic route, practical experimental protocols, and the strategic rationale for its deployment in drug development programs.

Introduction: The Piperidine Moiety and the Role of N-Alkylation

The piperidine ring is a privileged scaffold in pharmaceutical science, prized for its three-dimensional structure which allows for precise vectoral presentation of substituents to engage with biological targets.[1] The nitrogen atom at the 1-position serves as a critical handle for chemical modification, modulating the molecule's basicity (pKa), solubility, and pharmacokinetic profile.

The subject of this guide, this compound, is a bifunctional building block. It features:

  • A BOC-protected amine at the 4-position, which serves as a latent nucleophile, ready for deprotection and subsequent elaboration.

  • A butyl group at the 1-position nitrogen, which increases lipophilicity and provides a specific steric footprint, often crucial for optimizing ligand-receptor interactions or improving cell permeability.

The strategic value of this building block lies in its ability to introduce a pre-functionalized, lipophilic piperidine core into a target molecule, streamlining complex syntheses.

Core Synthesis: Reductive Amination Pathway

The most efficient and industrially scalable method for preparing this compound is through the reductive amination of its commercially available precursor, tert-butyl piperidin-4-ylcarbamate, with butyraldehyde. This one-pot reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Causality of Reagent Selection

The choice of reducing agent is critical for the success of this transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the carbonyl group of butyraldehyde directly, they are not suitable for reductive amination. Milder, more selective reagents are required.

  • Sodium Triacetoxyborohydride (STAB) : This is the reagent of choice for modern reductive aminations.[2] It is sufficiently mild to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the intermediate iminium ion. Its steric bulk and moderate reactivity contribute to high selectivity and minimal side reactions. Acetic acid is often used as a catalyst to facilitate iminium ion formation.[3]

  • Sodium Cyanoborohydride (NaBH₃CN) : Historically a popular choice, it is also selective for the iminium ion over the carbonyl group, especially at a slightly acidic pH.[2][3] However, its high toxicity and the potential liberation of hydrogen cyanide gas make it less desirable from a safety and environmental perspective, particularly on a larger scale.[3]

For this guide, we will focus on the protocol utilizing the safer and highly efficient Sodium Triacetoxyborohydride.

Visualizing the Synthetic Workflow

The logical flow of the synthesis is depicted below. It is a robust, self-validating process where the consumption of starting materials and formation of the product can be easily monitored by standard analytical techniques like TLC or LC-MS.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification SM1 tert-butyl piperidin-4-ylcarbamate Stir Stir at Room Temperature (12-24 h) SM1->Stir SM2 Butyraldehyde SM2->Stir Solvent Dichloromethane (DCM) or Dichloroethane (DCE) Solvent->Stir Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Reaction Monitoring (TLC/LC-MS) Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product G cluster_0 Starting Material cluster_1 Deprotection Conditions cluster_2 Product SM 4-(N-BOC-Amino)- 1-butylpiperidine Reagent1 Trifluoroacetic Acid (TFA) in DCM SM->Reagent1 Standard, volatile Reagent2 HCl in Dioxane or Methanol SM->Reagent2 Common, non-volatile salt Product 4-Amino-1-butylpiperidine (as TFA or HCl salt) Reagent1->Product Reagent2->Product

Sources

Physical and chemical characteristics of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Physicochemical Characteristics, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of tert-butyl (1-butylpiperidin-4-yl)carbamate, systematically referred to as this compound. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. This guide is structured to deliver expert insights and practical methodologies for researchers, scientists, and professionals in drug development. We will delve into the molecule's core characteristics, logical synthesis pathways, and its potential as a versatile building block in modern organic synthesis.

Molecular Structure and Core Chemical Identity

This compound, with the CAS Number 160390-21-8 , represents a bifunctional piperidine derivative. Its structure is characterized by two key modifications to the core piperidine ring:

  • A tert-butyloxycarbonyl (BOC) protecting group attached to the amino function at the C4 position. This renders the primary amine a carbamate, a crucial feature for modulating reactivity and enabling sequential chemical transformations. The BOC group is known for its stability in a wide range of reaction conditions while being readily removable under acidic conditions.

  • An N-butyl group at the piperidine nitrogen (N1 position). This alkyl substituent significantly increases the molecule's lipophilicity and can play a role in modulating its pharmacokinetic properties or steric profile in target engagement.

These features make the compound a valuable intermediate, allowing for selective reactions at either the N1 position (after BOC deprotection) or through modifications of the N-butyl group.

G start 4-(N-Boc-amino)piperidine (CAS 73874-95-0) process Reductive Amination start->process reagent1 Butanal (CH3(CH2)2CHO) + NaBH(OAc)3 reagent1->process product This compound process->product

Caption: Workflow for Synthesis Strategy A: Reductive Amination.

Synthetic Strategy B: BOC Protection of an Amine Precursor

An alternative route begins with 1-butyl-4-aminopiperidine. The primary amine at the C4 position is then selectively protected using Di-tert-butyl dicarbonate (Boc₂O).

Causality and Experimental Choice: The N1 piperidine nitrogen is a tertiary amine and thus unreactive towards Boc₂O. The C4 position holds a primary amine, which is highly nucleophilic and will readily react with the electrophilic carbonyl carbon of Boc₂O. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to deprotonate the ammonium salt that forms during the reaction, driving the equilibrium towards the product and neutralizing the generated acid.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a self-validating system for the synthesis of this compound from commercially available starting materials.

Objective: To synthesize tert-butyl (1-butylpiperidin-4-yl)carbamate with high purity.

Materials:

  • 4-(N-Boc-amino)piperidine (1.0 eq) [1][2]* Butanal (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(N-Boc-amino)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Aldehyde: Add butanal (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Rationale: Portion-wise addition controls the initial exothermic reaction and gas evolution. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (usually 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Rationale: This step quenches any remaining reducing agent and neutralizes the acetic acid.

  • Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic phase sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid or oil.

Applications in Research and Drug Development

While specific applications for this exact molecule are not widely published, its structure makes it a highly relevant building block in several areas of medicinal chemistry and pharmaceutical development. [3][4]

  • Scaffold for Lead Optimization: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs. This compound serves as a ready-to-use intermediate for creating libraries of derivatives. The N-butyl group provides a specific lipophilic tail, and the BOC-protected amine is a versatile handle for further elaboration. [4]* Synthesis of GPCR Ligands: N-alkylated piperidines are common motifs in ligands for G-protein coupled receptors (GPCRs), including opioid, muscarinic, and chemokine receptors. [5]For instance, it can be used in the synthesis of CCR5 antagonists, which have applications as anti-HIV agents. [2][5]* Development of Kinase Inhibitors: The piperidine core can be functionalized to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammation research. [6]* Neuroscience Research: The molecule can be used to synthesize compounds that interact with targets in the central nervous system, aiding in the development of treatments for neurological disorders. [3] After deprotection of the BOC group (typically with trifluoroacetic acid in DCM), the resulting primary amine can be readily acylated, sulfonated, or used in further reductive amination reactions to build more complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • GHS Hazard Statements: Based on related compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][7]* Precautionary Measures:

    • Handle in a well-ventilated fume hood. [7] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7] * Avoid breathing dust, fumes, or vapors. [7] * Wash hands thoroughly after handling. [7] * Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • ChemBK . (2024). 4-Amino-N-Boc-piperidine - Physico-chemical Properties. Retrieved from [Link]

  • PubChem . (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • PubChem . (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • Pharmaffiliates . (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Amino-1-alkylpiperidine Scaffold

The 4-amino-1-alkylpiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of biologically active compounds.[1] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the nitrogen atoms provide key points for molecular interaction and further functionalization. The target molecule of this guide, 4-(N-BOC-Amino)-1-butylpiperidine, is a quintessential building block used in the synthesis of advanced pharmaceutical intermediates, including potent antagonists for the CCR5 receptor, a critical target in anti-HIV therapies.[2]

This guide provides an in-depth analysis of the synthetic strategies and starting materials required to construct this compound. We will dissect the chemical logic behind various synthetic routes, offer field-proven experimental protocols, and present a comparative analysis to empower researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Section 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals that the most strategic disconnection occurs at the C-N bond between the piperidine nitrogen and the butyl group. This approach simplifies the synthesis into two primary phases: first, the acquisition or synthesis of a core piperidine intermediate, and second, the subsequent attachment of the butyl group.

The key intermediate identified through this disconnection is tert-butyl (piperidin-4-yl)carbamate , commonly known as 4-(N-BOC-amino)piperidine . This stable, commercially available solid is the linchpin of an efficient synthesis. The primary strategic decision, therefore, revolves around the most effective method for N-alkylation of this intermediate.

G target This compound (Target Molecule) disconnection C-N Bond Disconnection (N-Alkylation) target->disconnection intermediate tert-butyl (piperidin-4-yl)carbamate (Key Intermediate) disconnection->intermediate reagent1 Butyl Group Precursor (e.g., Butyraldehyde or Butyl Halide) disconnection->reagent1

Figure 1: Retrosynthetic approach to the target molecule.

The two dominant industrial and laboratory-scale strategies for the N-butylation step are:

  • Reductive Amination: A highly selective, one-pot reaction between the key intermediate and butyraldehyde.

  • Direct Nucleophilic Alkylation: A classic S_N2 reaction using a butyl halide.

Section 2: The Cornerstone Starting Material: tert-butyl (piperidin-4-yl)carbamate

While tert-butyl (piperidin-4-yl)carbamate (CAS 73874-95-0) is readily available from commercial suppliers, understanding its synthesis is crucial for process development and cost management.[3] Two primary routes from common laboratory starting materials are prevalent.

Route A: From N-BOC-4-piperidone This is arguably the most common laboratory synthesis, starting from the commercially available N-BOC-4-piperidone. The ketone is first converted to an oxime, which is then reduced to the primary amine. This method offers high yields and straightforward purification.

Route B: From 4-Aminopiperidine Alternatively, one can start with 4-aminopiperidine and selectively protect the exocyclic primary amine with Di-tert-butyl dicarbonate (Boc₂O). This route is very direct but requires careful control of stoichiometry to avoid protection of the more nucleophilic secondary amine on the piperidine ring.

G start1 N-BOC-4-piperidone step1a 1. Oximation (H₂NOH·HCl) 2. Reduction (e.g., H₂/Pd/C) start1->step1a product tert-butyl (piperidin-4-yl)carbamate step1a->product start2 4-Aminopiperidine step2a BOC Protection (Boc₂O, Base) start2->step2a step2a->product

Figure 2: Primary synthetic routes to the key intermediate.
Experimental Protocol: Synthesis of tert-butyl (piperidin-4-yl)carbamate from N-BOC-4-piperidone

This protocol is adapted from established literature procedures.[4]

Step 1: Oxime Formation

  • To a stirred solution of N-BOC-4-piperidone (39.9 g, 0.20 mol) in a mixture of THF (150 mL) and water (300 mL), add hydroxylamine hydrochloride (55.2 g, 0.80 mol).

  • Add sodium carbonate (55.2 g, 0.53 mol) portion-wise to control effervescence.

  • Stir the mixture at room temperature for 14 hours.

  • Remove the majority of the THF via rotary evaporation.

  • Adjust the pH of the aqueous residue to >10 using a 50% aq. NaOH solution.

  • Extract the product with ethyl acetate (5 x 50 mL). Concentrate the combined organic layers to yield the oxime as a white foam, which can be used directly in the next step.

Step 2: Oxime Reduction

  • Dissolve the crude oxime from the previous step in ethanol (500 mL).

  • Add 10% Palladium on carbon (approx. 5-10 mol%) to the solution.

  • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon of H₂) at a pressure of 50-60 psi until the starting material is consumed (monitored by TLC or LC-MS).[5]

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate as a white crystalline solid.

Section 3: Forging the N-Butyl Bond: A Comparative Analysis

With the core intermediate in hand, the final step is the introduction of the butyl group. The choice of method here significantly impacts yield, purity, and scalability.

Method A: Reductive Amination (Preferred Strategy)

Reductive amination is a robust and highly efficient method for forming C-N bonds.[6] It involves the reaction of an amine with a carbonyl compound (in this case, butyraldehyde) to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent.

Causality Behind Experimental Choices:

  • Carbonyl Source: Butyraldehyde is an inexpensive and readily available liquid reagent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice.[7] Unlike stronger reducing agents (e.g., NaBH₄), STAB is mild enough that it will not reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion intermediate as it forms. This selectivity prevents the formation of butanol as a byproduct and allows for a one-pot procedure.[7] Furthermore, it is less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaCNBH₃).[7][8]

Detailed Protocol: Reductive Amination
  • Charge a round-bottom flask with tert-butyl (piperidin-4-yl)carbamate (10.0 g, 50 mmol) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (200 mL).

  • Add butyraldehyde (4.5 mL, 50 mmol) to the solution.

  • Add acetic acid (2.9 mL, 50 mmol) to catalyze the formation of the iminium ion.

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add Sodium Triacetoxyborohydride (STAB) (12.7 g, 60 mmol) portion-wise over 15 minutes to control any mild exotherm.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield this compound as a pure solid or oil.

Method B: Direct N-Alkylation

This classic S_{N}2 approach involves treating the secondary amine with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Alkylating Agent: 1-Bromobutane is a common choice due to its good balance of reactivity and stability. 1-Iodobutane is more reactive but also more expensive and less stable.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the HBr generated during the reaction, driving it to completion.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for promoting S_{N}2 reactions.

While seemingly straightforward, this method can suffer from lower yields and more complex purification compared to reductive amination, as unreacted starting material and the product have similar polarities.

Section 4: Data-Driven Strategy Comparison

To aid in selecting the optimal synthetic route, the two N-butylation methods are compared below.

ParameterReductive AminationDirect N-Alkylation
Primary Starting Materials tert-butyl (piperidin-4-yl)carbamate, Butyraldehydetert-butyl (piperidin-4-yl)carbamate, 1-Bromobutane
Key Reagents Sodium Triacetoxyborohydride (STAB), Acetic AcidPotassium Carbonate, Triethylamine
Reaction Conditions Mild (Room Temperature)Mild to Moderate (RT to 60 °C)
Typical Yields High (>85%)Moderate to High (60-90%)
Selectivity & Byproducts High selectivity; minimal byproducts.[7]Risk of unreacted starting material; potential for elimination byproducts.
Scalability Excellent; amenable to one-pot processing.Good, but purification can be challenging on a large scale.
Reagent Safety & Handling STAB is a moisture-sensitive but relatively safe hydride.[7]Butyl bromide is a lachrymator; requires good ventilation.

Conclusion

The most efficient and reliable synthesis of this compound relies on a two-stage strategy. The first stage involves the preparation of the key intermediate, tert-butyl (piperidin-4-yl)carbamate , for which N-BOC-4-piperidone serves as an excellent and widely used starting material.

For the crucial second stage—the attachment of the butyl group—reductive amination using butyraldehyde and Sodium Triacetoxyborohydride is the superior method. It offers higher selectivity, operational simplicity in a one-pot format, and generally higher yields compared to direct alkylation. This pathway represents the current state-of-the-art for accessing this valuable building block, providing a robust and scalable route for professionals in research and drug development.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . PubMed, Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Method for preparing 4-Boc-aminopiperidine . Google Patents. [9]

  • Cas 73874-95-0, 4-N-BOC-Aminopiperidine . LookChem. [Link][2]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . Organic Chemistry Portal. [Link][8]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link][6]

  • Reductive Amination . Myers' Chem 115 Handout, Harvard University. [Link][7]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Novel 4-(N-BOC-Amino)-1-butylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold remains a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] This guide delves into the therapeutic promise of a specific, yet underexplored, class of these compounds: 4-(N-BOC-Amino)-1-butylpiperidine derivatives. We will explore the synthetic rationale for their creation, propose key therapeutic applications based on structure-activity relationship (SAR) data of analogous compounds, and provide detailed experimental workflows for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif for the discovery of novel therapeutic agents.

The Strategic Importance of the 4-Amino-1-Alkylpiperidine Core

The 4-aminopiperidine moiety is a privileged structure in drug discovery, offering a unique combination of a rigid ring system for defined vectoral presentation of substituents and a basic nitrogen atom for crucial interactions with biological targets. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino position provides a strategic advantage in multi-step syntheses, allowing for selective modifications at other positions before its facile removal.[2]

Molecular Design Rationale: The Significance of the N-Butyl Substituent

The introduction of an N-butyl group to the piperidine ring is a deliberate design choice aimed at modulating the physicochemical and pharmacological properties of the molecule. Structure-activity relationship studies on related N-alkylpiperidine series have demonstrated that the length and nature of the N-alkyl chain can significantly influence receptor affinity and selectivity. For instance, in the context of sigma-1 (σ1) receptor ligands, an increase in the N-alkyl chain length up to a certain point can enhance binding affinity.[3][4] Similarly, for CCR5 antagonists, the nature of the substituents on the piperidine nitrogen is critical for potent anti-HIV activity.[5][6] The N-butyl group, therefore, represents a logical step in exploring the chemical space for enhanced biological activity in various therapeutic contexts.

Synthetic Strategy: A Streamlined Approach

The synthesis of novel this compound derivatives can be efficiently achieved through a convergent synthetic route. The core intermediate, tert-butyl (piperidin-4-yl)carbamate (commercially available as 4-Amino-1-Boc-piperidine), serves as the starting point for the introduction of the N-butyl group.

Experimental Protocol: N-Alkylation of 4-(N-BOC-Amino)piperidine

This protocol outlines a standard procedure for the N-alkylation of the piperidine nitrogen.

Materials:

  • tert-Butyl (piperidin-4-yl)carbamate (4-Amino-1-Boc-piperidine)

  • 1-Bromobutane (or other butylating agent)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 1-bromobutane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

Causality: The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a common solvent for such reactions due to its polarity and appropriate boiling point. The excess of the alkylating agent ensures the complete consumption of the starting material.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 4-Amino-1-Boc-piperidine Reaction N-Alkylation Start->Reaction Reagents 1-Bromobutane, K2CO3, ACN Reagents->Reaction Purification Column Chromatography Reaction->Purification Product This compound Derivative Purification->Product CNS_Workflow A Synthesized Derivatives B Passive Avoidance Test (Scopolamine Model) A->B Primary Screen C Y-Maze / Novel Object Recognition B->C Active Compounds D In Vitro Target Validation (AChE, Muscarinic Receptors) C->D Further Characterization E Lead Optimization D->E

Caption: Workflow for evaluating cognitive enhancers.

Infectious Diseases: HIV-1 Entry Inhibition via CCR5 Antagonism

Background: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. Small molecules that block this interaction are effective antiretroviral agents. The 4-aminopiperidine scaffold is a key feature of several potent CCR5 antagonists.

Experimental Workflow:

  • Primary Screening: Evaluate the ability of the derivatives to inhibit the binding of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β) to cell membranes expressing the CCR5 receptor.

  • Functional Assay: Assess the antagonist activity of the compounds in a cell-based assay that measures the inhibition of a CCR5-mediated signaling event, such as calcium mobilization or chemotaxis.

  • Antiviral Assay: Determine the potency of the compounds to inhibit the replication of CCR5-tropic HIV-1 strains in a cellular infection model.

Protocol: CCR5 Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the CCR5 receptor, allowing for the determination of the compound's binding affinity (Ki).

Materials:

  • Cell membranes from a cell line overexpressing human CCR5.

  • Radioligand (e.g., [¹²⁵I]MIP-1β).

  • Test compounds (novel derivatives).

  • Non-specific binding control (a high concentration of a known unlabeled CCR5 ligand).

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the CCR5-expressing cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for the test compounds.

Metabolic Disorders: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Background: DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels. DPP-4 inhibitors are an established class of oral medications for type 2 diabetes. Piperidine derivatives have been explored as potent DPP-4 inhibitors. [7][8] Experimental Workflow:

  • Enzyme Inhibition Assay: Screen the novel derivatives for their ability to inhibit the enzymatic activity of recombinant human DPP-4 in a fluorescence-based assay.

  • Selectivity Profiling: Assess the selectivity of active compounds against other related proteases (e.g., DPP-8, DPP-9) to determine their specificity.

  • Cell-Based Assays: Evaluate the ability of the compounds to enhance the half-life of GLP-1 in a cellular context.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

Principle: This assay measures the cleavage of a fluorogenic substrate by DPP-4. The cleavage releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce this rate.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl).

  • Test compounds.

  • Reference inhibitor (e.g., sitagliptin).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Add the DPP-4 enzyme, assay buffer, and varying concentrations of the test compound or reference inhibitor to the wells of the microplate.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Calculate the rate of the enzymatic reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data Summary

Therapeutic AreaPrimary AssayKey ParameterTarget Value
Cognitive Enhancement Passive AvoidanceReversal of AmnesiaStatistically significant increase in latency
HIV-1 Entry Inhibition CCR5 Binding AssayKi< 100 nM
Type 2 Diabetes DPP-4 Inhibition AssayIC₅₀< 1 µM
Pain Management N-type Ca²⁺ Channel AssayIC₅₀< 1 µM
Neurological Disorders Sigma-1 Receptor BindingKi< 50 nM

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutics. The strategic inclusion of the N-butyl group offers a means to fine-tune the pharmacological properties of this versatile core. The experimental workflows detailed in this guide provide a clear path for the systematic evaluation of new derivatives in key therapeutic areas with significant unmet medical needs. Future work should focus on exploring a wider range of N-alkyl substituents and further modifications at the 4-amino position (after BOC deprotection) to build a comprehensive structure-activity relationship and identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles.

References

  • Finke, P. E., Oates, B., Mills, S. G., MacCoss, M., Malkowitz, L., Springer, M. S., Gould, S. L., DeMartino, J. A., Carella, A., Carver, G., Holmes, K., Danzeisen, R., Hazuda, D., Kessler, J., Lineberger, J., Miller, M., Schleif, W. A., & Emini, E. A. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475–2479. [Link]

  • Finke, P. E., Meurer, L. C., Oates, B., Mills, S. G., MacCoss, M., Malkowitz, L., Springer, M. S., Daugherty, B. L., Gould, S. L., DeMartino, J. A., Siciliano, S. J., Carella, A., Carver, G., Holmes, K., Danzeisen, R., Hazuda, D., Kessler, J., Lineberger, M., Miller, M., Schleif, W. A., & Emini, E. A. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 2: structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(2), 265–270. [Link]

  • Ramachandran, S., Lu, H., Prabhu, U., & Ruoho, A. E. (2009). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. The Journal of Biological Chemistry, 284(44), 30341–30352. [Link]

  • Saracoglu, M., Kandemirli, S. G., Başaran, M. A., Sayiner, H., & Kandemirli, F. (2011). Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach. Current HIV Research, 9(5), 300–312. [Link]

  • Poupaert, J. H., & Chavatte, P. (2009). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(15), 4153–4156. [Link]

  • Battista, T., Pascarella, G., Staid, D. S., et al. (2021). Known Drugs Identified by Structure-Based Virtual Screening Are Able to Bind Sigma-1 Receptor and Increase Growth of Huntington Disease Patient-Derived Cells. International Journal of Molecular Sciences, 22(3), 1103. [Link]

  • Abate, C., Niso, M., Berardi, F., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent probes for imaging studies. Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Palani, A., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • Gupta, R. C., Chhipa, L., Mandhare, A. B., Zambad, S. P., Chauthaiwale, V., Nadkarni, S. S., & Dutt, C. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021–5025. [Link]

  • Karmakar, U., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science, 12(4), 127-135. [Link]

  • Ramachandran, S., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(35), 5105–5111. [Link]

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303–2306. [Link]

  • Al-Sha'er, M. A., et al. (2019). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 24(22), 4147. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. [Link]

  • Fassihi, A., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-17. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Gualtieri, F., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Il Farmaco, 63(1), 3-13. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester Research Explorer. [Link]

  • Mandlik, V., et al. (2016). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Medicinal Chemistry, 6(7), 446-453. [Link]

  • Sahu, K., et al. (2022). Molecular docking analysis of calcium channel blockers with ALR2 and RAGE. Journal of Cardiovascular Disease Research, 13(5), 112-117. [Link]

  • Głowacka, I. E., & Wujec, M. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(15), 5789. [Link]

  • ResearchGate. (n.d.). Piperidine containing FDA approved drugs. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Pharmaceuticals, 16(6), 899. [Link]

  • Singh Dagur, R., et al. (2022). Molecular Docking and Simulation Study of Calcium Channel Blockers on SARS-CoV-2 ORF3a Protein. European Journal of Molecular & Clinical Medicine, 9(2), 180-188. [Link]

  • Leung, K. (2011). 111In-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Brandeis, R., Sapir, M., Hafif, N., Abraham, S., Oz, E., Stein, E., & Fisher, A. (1995). AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats. Pharmacology, Biochemistry, and Behavior, 51(4), 667–674. [Link]

  • Martin, L., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link]

  • Kurian, M., & Sebastian, J. (2025). Computational Screening of Heterocyclic L-Type Calcium Channel Blockers for Potential Anti-Parkinson's Activity. Journal of Pharmaceutical Research, 24(1), 44-48. [Link]

  • Goodarzi, M., & Saeedi, M. (2016). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Journal of Chemical Biology & Drug Design, 8(1), 1-10. [Link]

  • Landoni, G., et al. (2024). A Randomized Trial of Intravenous Amino Acids for Kidney Protection. The New England Journal of Medicine, 391(8), 705-715. [Link]

  • Gemma, S., et al. (2007). Antimalarial activity of novel pyrrolizidinyl derivatives of 4-aminoquinoline. Bioorganic & Medicinal Chemistry Letters, 17(21), 5994-5998. [Link]

Sources

Methodological & Application

Synthesis of Novel Piperidine-Based HIV-1 Entry Inhibitors Utilizing a 4-(N-BOC-Amino)-1-butylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

This technical guide provides a comprehensive framework for the design and synthesis of novel HIV-1 entry inhibitors centered on a 4-(N-BOC-Amino)-1-butylpiperidine core. The strategic incorporation of the piperidine moiety is a well-established approach in the development of potent CCR5 antagonists, a class of antiretroviral drugs that prevent viral entry into host cells.[1][2] This document outlines a detailed, multi-step synthetic protocol, discusses the rationale behind key experimental choices, and presents methods for the biological evaluation of the synthesized compounds. The target audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Rationale for Piperidine Scaffolds in HIV-1 Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets. In the context of HIV-1 therapy, piperidine derivatives have been instrumental in the development of CCR5 antagonists.[1] The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host immune cells, and its blockade represents a powerful therapeutic strategy.[2]

The 4-aminopiperidine motif, in particular, serves as a versatile anchor for the introduction of various substituents that can modulate the potency, selectivity, and pharmacokinetic profile of the inhibitor. The use of a BOC-protected amine on the piperidine ring allows for selective functionalization at other positions before revealing the amine for subsequent coupling reactions, a common and effective strategy in multi-step organic synthesis.

This guide will focus on a synthetic route that leverages the this compound scaffold to construct a novel CCR5 antagonist. The synthetic strategy involves two key transformations: a reductive amination to install a substituted aromatic moiety and an amide bond formation to introduce a second pharmacophoric element.

Synthetic Strategy and Workflow

The overall synthetic strategy is a convergent approach, starting with the preparation of the key this compound intermediate. This is followed by a two-pronged approach to build the final inhibitor:

  • Step 1: Introduction of the "Left-Wing" Aromatic Group: A reductive amination reaction is employed to couple the deprotected 4-aminopiperidine with a suitable aromatic aldehyde. This step is crucial for establishing one of the key hydrophobic interactions with the CCR5 receptor.

  • Step 2: Introduction of the "Right-Wing" Moiety: The secondary amine formed in the previous step is then acylated with a carboxylic acid to introduce the second key pharmacophoric group, often a substituted aromatic or heteroaromatic ring.

The following diagram illustrates the overall workflow:

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Synthesis of Final Inhibitor A 4-Piperidone B Reductive Amination with Butylamine A->B C N-BOC Protection B->C D This compound C->D E BOC Deprotection D->E F Reductive Amination with Aromatic Aldehyde E->F G Amide Coupling with Carboxylic Acid F->G H Final HIV-1 Inhibitor G->H

Caption: Overall synthetic workflow for the preparation of a novel HIV-1 inhibitor.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: this compound

Rationale: The synthesis of the key intermediate begins with the reductive amination of 4-piperidone with butylamine to introduce the butyl group at the 1-position of the piperidine ring. This is followed by the protection of the newly formed secondary amine with a BOC group. This protection strategy is essential to prevent unwanted side reactions during the subsequent functionalization of the piperidine scaffold.

Protocol:

  • Reductive Amination of 4-Piperidone with Butylamine:

    • To a solution of 4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add butylamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-butyl-4-aminopiperidine.

  • N-BOC Protection:

    • Dissolve the crude 1-butyl-4-aminopiperidine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (BOC anhydride, 1.2 eq) dissolved in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford this compound.

Synthesis of the Final HIV-1 Inhibitor

Rationale: The final inhibitor is assembled in a stepwise manner from the key intermediate. First, the BOC protecting group is removed under acidic conditions to liberate the free amine. This is followed by a second reductive amination with a substituted aromatic aldehyde to introduce a key pharmacophore. Finally, an amide coupling reaction is performed to attach the second pharmacophoric group.

Protocol:

  • BOC Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 4-amino-1-butylpiperidine.

  • Reductive Amination with a Substituted Aromatic Aldehyde:

    • To a suspension of the 4-amino-1-butylpiperidine hydrochloride salt (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes.

    • Add the substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq).

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 12-18 hours.

    • Work up the reaction as described in section 3.1, step 1.

    • Purify the crude product by silica gel chromatography.

  • Amide Coupling with a Substituted Carboxylic Acid:

    • To a solution of the product from the previous step (1.0 eq) and a substituted carboxylic acid (e.g., 3,5-dimethylbenzoic acid, 1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous lithium chloride solution (3x), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by silica gel chromatography or preparative HPLC.

Data Presentation and Biological Evaluation

The biological activity of the synthesized compounds should be assessed through a series of in vitro assays to determine their potency as HIV-1 inhibitors and their cytotoxicity.

Table 1: Biological Activity of a Representative Piperidine-Based HIV-1 Inhibitor

Compound IDTargetIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Example-1 CCR515.28.7> 50> 5747
Maraviroc CCR57.32.1> 100> 47619

Data is hypothetical and for illustrative purposes, based on activities of similar compounds reported in the literature.

Anti-HIV-1 Activity Assay Protocol

Rationale: This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).

Protocol:

  • Cell Culture: Maintain TZM-bl cells (a HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene) in appropriate growth medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in growth medium.

  • Infection: Plate TZM-bl cells in 96-well plates and infect with an R5-tropic strain of HIV-1.

  • Treatment: Immediately add the diluted compounds to the infected cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Calculate the EC50 value as the compound concentration that results in a 50% reduction in luciferase activity compared to untreated infected cells.

Cytotoxicity Assay Protocol (MTT Assay)

Rationale: This assay determines the concentration of the compound that reduces the viability of uninfected cells by 50% (CC50).

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at the same density as in the anti-HIV assay.

  • Compound Treatment: Add serial dilutions of the test compound to the uninfected cells.

  • Incubation: Incubate the plates for 48 hours under the same conditions as the anti-HIV assay.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 value as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Mechanism of Action and Structural Insights

The synthesized piperidine-based compounds are designed to act as CCR5 antagonists. They are believed to bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor, preventing its interaction with the HIV-1 envelope glycoprotein gp120. Consequently, the fusion of the viral and cellular membranes is inhibited, and the virus is unable to enter the host cell.

G cluster_0 HIV-1 Entry Process (R5-tropic) cluster_1 Inhibition by Piperidine-Based Antagonist gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion Inhibitor Piperidine Antagonist Blocked_CCR5 Blocked CCR5 Inhibitor->Blocked_CCR5 Binds to CCR5 No_Fusion Inhibition of Viral Entry Blocked_CCR5->No_Fusion Prevents gp120 interaction

Caption: Mechanism of action of piperidine-based CCR5 antagonists.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis and evaluation of novel HIV-1 inhibitors based on a this compound scaffold. The protocols outlined herein are based on established and reliable synthetic methodologies, offering a clear path for researchers to develop new and potent CCR5 antagonists. The successful synthesis and biological evaluation of these compounds will contribute to the ongoing efforts to develop new therapeutic options for the treatment of HIV-1 infection.

References

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 040, 61-67. [Link]

  • Zhao, L., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636. [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

  • Wikipedia. (2023). Vicriviroc. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Vale, C., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1871-1874. [Link]

Sources

The Strategic Role of 4-(N-BOC-Amino)-1-butylpiperidine in the Synthesis of Novel CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HIV-1 Entry through CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor exploited by the most common strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells and macrophages.[1][2] The viral entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[2] Subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[1] CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors. By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, these small molecules allosterically modulate the receptor's conformation, thereby preventing its interaction with the viral gp120.[3] This blockade of the gp120-CCR5 interaction is a validated therapeutic strategy for inhibiting R5-tropic HIV-1 replication.[4]

The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and is a key structural feature in many potent CCR5 antagonists.[5][6] Its versatile structure allows for the introduction of various substituents to optimize pharmacological properties. This application note provides a detailed guide on the utilization of a key synthetic intermediate, 4-(N-BOC-Amino)-1-butylpiperidine , in the construction of a novel class of piperidine-containing CCR5 antagonists. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the significance of the N-butylpiperidine scaffold in achieving high-affinity binding to the CCR5 receptor.

The Pivotal Role of the 4-Amino-1-butylpiperidine Scaffold

The 4-aminopiperidine core is a versatile building block in medicinal chemistry, and its N-alkylation allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. The introduction of a butyl group at the 1-position of the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting antagonist. This alkyl chain can engage in hydrophobic interactions within the binding pocket of the CCR5 receptor, potentially increasing binding affinity and residence time.

The use of the tert-butyloxycarbonyl (BOC) protecting group on the 4-amino position is a strategic choice in the multi-step synthesis of CCR5 antagonists. The BOC group is stable under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for the subsequent coupling of the 4-amino group with other key fragments of the target antagonist. This synthetic strategy, employing this compound, offers a convergent and efficient route to a diverse range of potential CCR5 inhibitors.

Mechanism of Action: Allosteric Inhibition of HIV-1 Entry

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of CCR5 antagonists.

HIV_Entry_Inhibition cluster_host_cell Host Cell (CD4+ T-cell) cluster_hiv HIV-1 Virion cluster_antagonist CCR5 Antagonist Action CD4 CD4 Receptor gp120 gp120 CD4->gp120 CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 4. gp41-mediated Fusion gp120->CD4 gp120->CCR5 3. Co-receptor Binding Antagonist CCR5 Antagonist (e.g., containing 1-butyl-4-aminopiperidine) Antagonist->CCR5 Blocks Interaction

Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.

Synthetic Pathway to a Novel CCR5 Antagonist

The following workflow outlines a representative synthetic route to a potent CCR5 antagonist utilizing this compound as a key intermediate. This pathway is based on established synthetic strategies for related CCR5 antagonists.[5]

Synthesis_Workflow start 4-(N-BOC-Amino)piperidine reductive_amination Reductive Amination (Butyraldehyde, NaBH(OAc)₃) start->reductive_amination intermediate1 This compound reductive_amination->intermediate1 deprotection BOC Deprotection (TFA or HCl in Dioxane) intermediate1->deprotection intermediate2 4-Amino-1-butylpiperidine deprotection->intermediate2 coupling Amide Coupling (EDC, HOBt or HATU) intermediate2->coupling fragmentA Key Fragment A (e.g., Carboxylic Acid Derivative) fragmentA->coupling final_product Final CCR5 Antagonist coupling->final_product

Caption: General synthetic workflow for a CCR5 antagonist.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of 4-(N-BOC-Amino)piperidine via reductive amination to introduce the butyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(N-BOC-Amino)piperidine≥98%Commercially Available
Butyraldehyde≥99%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel for column chromatography230-400 meshCommercially Available
Ethyl acetate and hexanes for chromatographyHPLC GradeCommercially Available

Procedure:

  • To a stirred solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add butyraldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Novel CCR5 Antagonist via Amide Coupling

This protocol describes the deprotection of the BOC group followed by amide coupling with a representative carboxylic acid fragment.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
or 4M HCl in 1,4-DioxaneCommercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Key Fragment A (Carboxylic Acid)≥98%Commercially Available
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)≥98%Commercially Available
HOBt (Hydroxybenzotriazole)≥97%Commercially Available
N,N-Dimethylformamide (DMF), anhydrousACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Procedure:

Part A: BOC Deprotection

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude 4-amino-1-butylpiperidine (as the TFA salt) is used directly in the next step.

Part B: Amide Coupling

  • To a stirred solution of Key Fragment A (carboxylic acid, 1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of the crude 4-amino-1-butylpiperidine (from Part A, ~1.1 eq) in a small amount of anhydrous DMF to the activated ester mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final CCR5 antagonist.

Expected Yield: 60-75% over two steps.

Conclusion and Future Perspectives

The strategic use of this compound as a key building block provides an efficient and modular approach to the synthesis of novel CCR5 antagonists. The protocols outlined in this application note offer a robust framework for researchers in drug discovery and development to generate libraries of piperidine-based compounds for SAR studies. The N-butyl substituent offers a handle for optimizing hydrophobic interactions within the CCR5 binding pocket, a critical determinant for achieving high potency and favorable pharmacokinetic profiles. Further exploration of different N-alkyl substituents and diverse "Key Fragment A" moieties will undoubtedly lead to the discovery of next-generation CCR5 antagonists with improved therapeutic indices for the treatment of HIV-1 infection.

References

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • HIV.gov. (n.d.). CCR5 Antagonist. Retrieved from [Link]

  • Jiang, X. H., Song, Y. L., & Long, Y. Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3433–3436. [Link]

  • Wilkin, T. J., & Gulick, R. M. (2012). CCR5 antagonism in HIV infection: current concepts and future opportunities. Annual review of medicine, 63, 81–93. [Link]

  • What are CCR5 antagonists and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]

  • Pharmacology of Chemokine receptor -5 antagonists CCR5 Antiretroviral Drugs. (2025, March 14). YouTube. Retrieved from [Link]

  • Imamura, S., Nishikawa, Y., Ichikawa, T., Hattori, T., Matsushita, Y., Hashiguchi, S., Kanzaki, N., Iizawa, Y., Baba, M., & Sugihara, Y. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & medicinal chemistry, 13(2), 397–416. [Link]

  • Palani, A., Shapiro, S., McCombie, S. W., Vantuno, N., Baroudy, B. M., & Strizki, J. M. (2002). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of medicinal chemistry, 45(15), 3143–3156. [Link]

  • Strizki, J. M., Xu, S., Potocki, A. C., Tung, L., Gardell, L., Wang, Y., ... & Baroudy, B. M. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 49(12), 4911–4919. [Link]

  • Wikipedia. (n.d.). Vicriviroc. Retrieved from [Link]

  • PubChem. (n.d.). Vicriviroc. Retrieved from [Link]

Sources

Application Note: Robust Protocols for the N-BOC Deprotection of 4-Amino-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use stems from its stability across a range of non-acidic conditions and its clean, efficient removal under acidic treatment.[1][2][3] This application note provides detailed protocols for the N-BOC deprotection of 4-amino-1-butylpiperidine, a valuable building block in medicinal chemistry. The protocols described herein are designed to be both robust and adaptable, providing a solid foundation for researchers in drug development and synthetic chemistry. We will delve into the mechanistic underpinnings of the deprotection reaction and offer two reliable, field-tested methodologies.

Mechanism of Acid-Catalyzed N-BOC Deprotection

The acid-catalyzed removal of the BOC group is a well-understood and efficient process.[1][4][5][6][7] The reaction proceeds through a series of defined steps, which ensures its reliability and predictability. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][8] This initial step activates the carbamate for cleavage.

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. This involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1][6] It is imperative to perform this reaction in a well-ventilated fume hood or with an appropriate outlet to allow for the safe release of CO2.[1]

  • Final State: In the acidic medium, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][6]

The tert-butyl cation generated during the fragmentation step can potentially lead to side reactions. However, in the context of deprotecting 4-amino-1-butylpiperidine, these are generally minimal. The cation is typically quenched by the counter-ion from the acid, deprotonates to form isobutylene gas, or is removed during the work-up procedure.[1][5]

Reaction Mechanism Diagram

G cluster_0 Mechanism of N-BOC Deprotection A N-BOC Protected Amine B Protonated Intermediate A->B + H⁺ (from Acid) C Carbamic Acid Intermediate + t-Butyl Cation B->C Fragmentation D Free Amine (Protonated) + CO2 + Isobutylene C->D Decarboxylation G Start Start with N-BOC-4-amino-1-butylpiperidine Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0°C (for TFA/DCM) Dissolve->Cool Add_Acid Add Acid (TFA or 4M HCl/Dioxane) Cool->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Work-up & Isolation Monitor->Workup TFA_Path Evaporate Solvent & Excess TFA Workup->TFA_Path TFA Method HCl_Path Precipitate/Evaporate & Triturate Workup->HCl_Path HCl Method Aqueous_Workup Aqueous Work-up (for free amine) TFA_Path->Aqueous_Workup Isolate_Salt Isolate Salt TFA_Path->Isolate_Salt HCl_Path->Isolate_Salt Product Final Product: 4-amino-1-butylpiperidine (free amine or salt) Aqueous_Workup->Product Isolate_Salt->Product

Sources

Application Notes and Protocols for Coupling Reactions Involving 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-1-butylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine motif is a cornerstone, present in over a hundred commercially available drugs.[1] Its prevalence is due to the favorable physicochemical properties it imparts, including modulated basicity, lipophilicity, and the introduction of a three-dimensional structure that can enhance binding to biological targets.[2][3] The specific building block, 4-(N-BOC-Amino)-1-butylpiperidine, offers researchers a versatile platform for molecular elaboration. The tert-butyloxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle on the 4-amino position, allowing for selective transformations at the piperidine nitrogen. The 1-butyl group, on the other hand, can influence solubility and lipophilicity, and its presence necessitates careful consideration of steric effects in coupling reactions.

This comprehensive guide provides detailed protocols and expert insights into the most critical coupling reactions involving this compound: amide bond formation and palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Section 1: Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 4-(N-BOC-amino)piperidine via N-alkylation.

Protocol 1: N-Alkylation of 4-(N-BOC-amino)piperidine

This protocol describes the straightforward N-alkylation of 4-(N-BOC-amino)piperidine with an alkyl halide.

Materials:

  • 4-(N-BOC-amino)piperidine

  • 1-Bromobutane (or 1-iodobutane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a solution of 4-(N-BOC-amino)piperidine (1.0 equiv.) in anhydrous DMF, add a base (K₂CO₃, 2.0 equiv. or NaH, 1.2 equiv. portionwise at 0 °C).

  • Addition of Alkylating Agent: Slowly add 1-bromobutane (1.1 equiv.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Section 2: Amide Bond Formation: Coupling with Carboxylic Acids

The secondary amine of this compound can readily participate in amide bond formation. The choice of coupling reagent is critical to overcome the steric hindrance of the piperidine ring and the N-butyl group.

Causality in Coupling Reagent Selection

Standard peptide coupling reagents are effective, but for more challenging or sterically hindered carboxylic acids, more potent activators are recommended.

  • EDC/HOBt: A classic and cost-effective choice for routine couplings. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and HOBt (1-hydroxybenzotriazole) acts as an additive to suppress racemization and improve efficiency.[4]

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate is a highly efficient coupling reagent, particularly for hindered amines and acids. It forms a highly reactive OAt-active ester, leading to faster reaction times and often higher yields.[4]

ParameterEDC/HOBtHATU
Activation Forms an O-acylisourea intermediate, then HOBt esterForms a highly reactive OAt-active ester
Efficiency Good for general purpose couplingsExcellent, especially for hindered substrates
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Cost LowerHigher
Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of carboxylic acids.

Materials:

  • This compound (1.1 equiv.)

  • Carboxylic acid (1.0 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C and add DIPEA (3.0 equiv.) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.

  • Coupling: Add a solution of this compound (1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with a 5% LiCl solution (to remove residual DMF) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid and HATU in anhydrous DMF activation Cool to 0°C Add DIPEA Stir for 15-30 min reagents->activation 1. coupling Add this compound Warm to RT, stir for 2-6h activation->coupling 2. workup Quench with Water Extract with Ethyl Acetate Wash with LiCl and Brine coupling->workup 3. purify Dry, Concentrate Column Chromatography workup->purify 4.

Caption: HATU-mediated amide coupling workflow.

Section 3: Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides or triflates.[5] This reaction is instrumental in synthesizing N-aryl piperidine derivatives, which are common motifs in pharmacologically active compounds.[6]

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine in the presence of a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[6] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically hindered secondary amines like this compound, bulky electron-rich phosphine ligands are often preferred.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(Amine)]⁺X⁻ OA_complex->Amine_complex + Amine Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base, - HBX Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 8 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.

  • Reagent Addition: Add the aryl bromide and this compound to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, DioxaneAprotic solvents with boiling points suitable for the reaction temperature.

Section 4: Suzuki-Miyaura Coupling: C-C Bond Formation

While less common for this specific molecule, the piperidine ring can be functionalized to participate in Suzuki-Miyaura cross-coupling reactions. This would typically involve the synthesis of a boronic acid or boronate ester derivative of this compound, which can then be coupled with an aryl or vinyl halide.

Due to the lack of direct literature precedence for a boronic acid derivative of this compound, a general protocol for Suzuki coupling is provided, assuming the successful synthesis of such an intermediate. The synthesis of the requisite boronic ester would likely proceed from a halogenated piperidine precursor followed by a Miyaura borylation.

Protocol 4: General Suzuki-Miyaura Coupling

Materials:

  • Piperidine boronic acid/ester (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a reaction vessel, add the piperidine boronic acid/ester, aryl halide, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Catalyst Addition: Add the solvent system and then the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Section 5: BOC Group Deprotection

The final step in many synthetic sequences involving this compound is the removal of the BOC protecting group to liberate the primary amine. This is typically achieved under acidic conditions.

Protocol 5: Acidic Deprotection of the BOC Group

Materials:

  • N-BOC protected substrate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane

  • Dichloromethane (DCM) as a solvent

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the N-BOC protected compound in DCM.

  • Acid Addition: Cool the solution to 0 °C and slowly add TFA (typically 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) before extraction.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery. The protocols and insights provided in this guide for amide bond formation, Buchwald-Hartwig amination, and BOC deprotection offer a solid foundation for researchers. Careful consideration of steric effects and optimization of reaction parameters are key to successfully employing this versatile scaffold in the development of new therapeutic agents.

References

  • Hayhow, T. G., et al. (2020). A palladium-catalysed Buchwald–Hartwig amination for lenalidomide-derived aryl bromides was optimised using high throughput experimentation. ResearchGate. Available at: [Link]

  • Dandapani, S., & Curran, D. P. (2004). The piperidine motif in the context of fluorous mixture synthesis. Journal of Chemical Information and Modeling, 44(4), 1153-1158. Available at: [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10853. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chem-Impex International. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1846-1851. Available at: [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ranu, B. C., & Dey, S. S. (2004). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 9(1), 46. Available at: [Link]

  • Cole, K. P., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1335-1342. Available at: [Link]

Sources

Use of 4-(N-BOC-Amino)-1-butylpiperidine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, this document provides a detailed exploration of 4-Amino-1-Boc-piperidine as a versatile building block in solid-phase synthesis. It addresses the strategic incorporation of the piperidine scaffold into peptides and small molecules, a technique of significant interest in modern drug discovery. While the specific compound "4-(N-BOC-Amino)-1-butylpiperidine" is not prominently documented in standard solid-phase synthesis literature, this guide focuses on the closely related and widely utilized reagent, tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine), to fulfill the core scientific inquiry.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation into peptide or small molecule structures can impart favorable pharmacokinetic properties, introduce conformational constraints, and provide vectors for exploring new binding interactions. 4-Amino-1-Boc-piperidine serves as a critical bifunctional building block for this purpose.[1] Its structure features a primary amine at the 4-position, available for coupling, and a piperidine ring nitrogen protected by the acid-labile tert-butoxycarbonyl (Boc) group.[2] This orthogonal design is perfectly suited for stepwise solid-phase synthesis.

The strategic use of the Boc protecting group is foundational to this application. The Boc group is stable under a wide array of reaction conditions, including basic and nucleophilic environments, but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[3][] This allows for the selective deprotection of the piperidine nitrogen at the desired synthetic step without disturbing other acid-labile side-chain protecting groups used in orthogonal strategies like Fmoc/tBu.[5]

PART 1: Core Synthetic Strategy & Mechanistic Rationale

The primary application of 4-Amino-1-Boc-piperidine in solid-phase synthesis is to introduce a piperidine moiety as a scaffold or linker. The synthesis can proceed via two main pathways:

  • Scaffold-First Approach: The building block is first anchored to the solid support via its primary amino group. Subsequent deprotection of the Boc group liberates the piperidine nitrogen, which then serves as the new point of chain elongation.

  • Building Block Approach: The building block is coupled via its primary amino group to a growing peptide chain that is already anchored to the solid support.

The choice of strategy depends on the desired final structure. The "Scaffold-First" approach is ideal for generating libraries where the piperidine core is the central element from which different chains are extended.

Mechanism of Boc Deprotection

The key step enabling chain elongation from the piperidine nitrogen is the acid-catalyzed removal of the Boc group. The reaction is typically performed with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free secondary amine.[3][5]

Caption: Mechanism of TFA-mediated Boc deprotection.

The liberated tert-butyl cations are potent alkylating agents and must be trapped by "scavengers" (e.g., triisopropylsilane, water) included in the cleavage cocktail to prevent side reactions with sensitive residues like Tryptophan or Methionine.[5][6]

PART 2: Experimental Protocols & Data

The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. They assume a standard Boc/Bzl protection strategy.[7]

Protocol 1: Immobilization of 4-Amino-1-Boc-piperidine onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol utilizes the high acid lability of the 2-CTC resin, allowing for the eventual cleavage of the final product with the piperidine scaffold intact, often with side-chain protecting groups remaining if desired.

Rationale: The 2-CTC resin is chosen for its reactivity towards primary amines under non-coupling-reagent conditions and its mild cleavage requirements, which helps prevent side reactions.[8]

ParameterValue/ReagentPurpose
Resin 2-Chlorotrityl Chloride (1.0-1.6 mmol/g)Solid support for synthesis.
Building Block 4-Amino-1-Boc-piperidine (1.5 eq.)Introduces the piperidine scaffold.
Base N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)Acts as a non-nucleophilic base to neutralize HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM)Swells the resin and dissolves reagents.
Capping Agent Methanol (MeOH)Deactivates any unreacted chlorotrityl groups.
Reaction Time 2 hoursFor complete immobilization.

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a fritted reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve 1.5 equivalents of 4-Amino-1-Boc-piperidine in 8 mL of anhydrous DCM.

  • Immobilization: Drain the DCM from the swollen resin. Add the building block solution, followed by 3.0 equivalents of DIPEA.

  • Agitation: Agitate the resin slurry at room temperature for 2 hours.

  • Capping: Add 1 mL of methanol to the vessel and agitate for an additional 30 minutes to cap unreacted sites.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum. Determine the loading via gravimetric analysis or a quantitative test for the Boc group.

Protocol 2: Chain Elongation via Boc-SPPS

This protocol details a single cycle of deprotection and coupling to extend a peptide chain from the now-resin-bound piperidine scaffold.

SPPS_Cycle start Resin-Bound Scaffold (Boc-Protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle Ready for Next Cycle wash3->end_cycle Repeat as needed

Caption: Standard cycle for Boc solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the piperidine-functionalized resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Drain the solvent. Add a solution of 50% TFA in DCM (10 mL/g).[9]

    • Agitate for 2 minutes (pre-wash). Drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[9]

  • Washing: Drain the TFA solution and wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove acid, followed by DMF (3x).[9]

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF (10 mL/g).

    • Agitate for 5 minutes. Repeat once. This step is crucial to ensure a free secondary amine for the subsequent coupling.[7]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Boc-protected amino acid (3 eq.) with a coupling agent like HBTU (3 eq.) and DIPEA (4.5 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test is not applicable for secondary amines, a chloranil test may be used) to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-8 for each amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol uses anhydrous Hydrogen Fluoride (HF), the standard method for Boc/Bzl chemistry, to cleave the peptide from most resins (e.g., MBHA, PAM) and remove side-chain protecting groups. WARNING: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized apparatus.

ParameterValue/ReagentPurpose
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)Strong acid for global deprotection and resin cleavage.
Scavenger Anisole (5-10% v/v)Cation scavenger to prevent side reactions.[9]
Co-solvent Dimethyl Sulfide (DMS)Can be used to facilitate cleavage.
Temperature 0 °CTo control the reaction and minimize degradation.
Reaction Time 1-2 hoursFor complete cleavage.

Step-by-Step Methodology:

  • Preparation: Place the dried peptide-resin (approx. 0.5 g) in a specialized HF-resistant reaction vessel. Add a magnetic stir bar and anisole (1.0 mL).

  • HF Condensation: Cool the vessel to -78 °C (dry ice/acetone bath). Condense approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice bath (0 °C) and stir for 1-2 hours.

  • HF Removal: After the reaction, evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Triturate the remaining resin and peptide residue with cold diethyl ether.

  • Isolation: Filter the precipitated crude peptide. Wash thoroughly with cold ether to remove scavengers and cleaved protecting groups.

  • Purification: Dissolve the crude peptide in an appropriate aqueous/organic mixture (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.

Conclusion and Expert Recommendations

4-Amino-1-Boc-piperidine is a powerful and versatile tool for introducing the piperidine scaffold in solid-phase synthesis. Its successful application hinges on a solid understanding of Boc chemistry principles, particularly the conditions for deprotection, neutralization, and final cleavage.

Key Considerations for Success:

  • Orthogonality: When using Fmoc-protected amino acids for side-chain modifications, ensure that the Boc group on the piperidine remains stable during the basic piperidine treatments used for Fmoc removal. While generally stable, some loss can occur over many cycles.

  • Monitoring: Standard ninhydrin (Kaiser) tests will not work for monitoring coupling to the secondary amine of the deprotected piperidine. Alternative tests like the chloranil test or Ellman's test (if thiols are involved) should be employed.

  • Safety: The final cleavage step in traditional Boc/Bzl chemistry often involves highly hazardous reagents like HF or TFMSA.[6] Strict adherence to safety protocols and the use of appropriate equipment are non-negotiable. For acid-sensitive sequences or labs not equipped for HF, using a highly acid-labile resin (like 2-CTC from Protocol 1) coupled with a TFA-based cleavage cocktail is a safer alternative.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage 4-Amino-1-Boc-piperidine to advance their drug discovery and development programs.

References

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]

  • Green Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. RSC Publishing. Available at: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • ACS Publications. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development. Available at: [Link]

  • AWS. (n.d.). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Available at: [Link]

  • Thieme. (n.d.). 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. Science of Synthesis. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(15), 4988. Available at: [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Muscarinic M3 Receptor Antagonists from 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel muscarinic M3 receptor antagonists, utilizing 4-(N-BOC-Amino)-1-butylpiperidine as a versatile starting scaffold. The muscarinic M3 receptor, a G-protein coupled receptor, is a validated therapeutic target for a range of conditions, including overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[1] This document outlines a strategic, multi-step synthetic approach, beginning with the foundational N-alkylation of a piperidine core, followed by deprotection and subsequent amide or urea bond formation to introduce diverse chemical functionalities. Detailed, step-by-step protocols, causality-driven experimental choices, and robust analytical validation methods are presented. The aim is to equip researchers with the practical knowledge to not only replicate this synthetic pathway but also to adapt it for the generation of a library of diverse M3 antagonists for further structure-activity relationship (SAR) studies.

Introduction: The Therapeutic Significance of M3 Antagonism

Muscarinic M3 receptors are predominantly located in smooth muscles, exocrine glands, and the central nervous system.[2] Their activation by the neurotransmitter acetylcholine triggers a Gq-protein signaling cascade, leading to increased intracellular calcium, which results in smooth muscle contraction and glandular secretion.[1][3] Consequently, antagonists that block this receptor have significant therapeutic value. They are instrumental in managing conditions characterized by excessive smooth muscle contraction or secretion.[2] For instance, in OAB, M3 antagonists reduce involuntary bladder contractions, while in COPD, they induce bronchodilation.[2][4]

The development of M3 selective antagonists is a key objective in medicinal chemistry to minimize side effects associated with the blockade of other muscarinic receptor subtypes, such as tachycardia (M2) and cognitive impairment (M1).[1] The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of muscarinic antagonists.[5][6] The strategic choice of this compound as the starting material offers several advantages: the piperidine ring provides a key structural motif for receptor interaction, the butyl group at the N1 position can be varied to modulate pharmacokinetic properties, and the BOC-protected amine at the C4 position provides a convenient handle for introducing chemical diversity through subsequent coupling reactions.

Synthetic Strategy: A Modular Approach to M3 Antagonist Diversity

The synthetic strategy detailed herein follows a logical and modular three-step process designed for flexibility and the generation of a diverse library of compounds.

Synthetic_Workflow Overall Synthetic Workflow cluster_0 Core Scaffold Synthesis cluster_1 Diversification A Step 1: N-Alkylation (Optional Diversity Point) Starting Material: 4-(N-BOC-Amino)piperidine B Step 2: BOC Deprotection Intermediate: 4-Amino-1-alkylpiperidine A->B Reductive Amination or Direct Alkylation C Step 3: Amide/Urea Coupling (Primary Diversity Point) Final Products: Novel M3 Antagonists B->C Acid-catalyzed cleavage D D C->D Purification & Characterization

Caption: A modular three-step synthetic workflow for generating a library of M3 antagonists.

Part 1: Synthesis of the Core Scaffold

This section details the synthesis of the key intermediate, 4-amino-1-butylpiperidine, through a two-step process involving N-alkylation and subsequent deprotection of the commercially available 4-(N-BOC-Amino)piperidine.

Step 1: N-Alkylation of 4-(N-BOC-Amino)piperidine

Rationale: The introduction of an alkyl group, in this case, a butyl group, at the piperidine nitrogen is a crucial step that can significantly influence the compound's pharmacokinetic profile and receptor binding affinity. Reductive amination is a robust and widely used method for this transformation due to its high efficiency and mild reaction conditions.[7]

Protocol 1.1: Reductive Amination with Butyraldehyde

  • Materials:

    • 4-(N-BOC-Amino)piperidine

    • Butyraldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous DCM at room temperature, add butyraldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: STAB is a mild and selective reducing agent, ideal for this transformation.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).[7]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

ReagentMolar Equiv.Purpose
4-(N-BOC-Amino)piperidine1.0Starting material
Butyraldehyde1.1Alkylating agent
Sodium triacetoxyborohydride1.5Reducing agent
Dichloromethane-Solvent
Sat. aq. NaHCO₃-Quenching and work-up
Step 2: BOC Deprotection

Rationale: The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[8] Trifluoroacetic acid (TFA) in DCM is a common and effective method for BOC deprotection, typically proceeding to completion at room temperature within a few hours.[8][9]

Protocol 1.2: Acid-Catalyzed Deprotection with TFA

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the purified this compound (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[8]

    • Cool the solution to 0°C using an ice bath.[8]

    • Slowly add TFA (5-10 equiv.) to the stirred solution. Caution: The reaction can be exothermic.[8]

    • Remove the ice bath and allow the reaction to warm to room temperature.[8]

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[8]

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[8]

    • To obtain the free base, suspend the residue in a mixture of water and DCM.

    • Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).[8][9]

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-amino-1-butylpiperidine.[8]

Analytical_Workflow Analytical Characterization Workflow Crude Crude Product TLC TLC/LC-MS (Reaction Monitoring) Crude->TLC Purification Column Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) (Structural Verification) Pure->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure->MS Purity HPLC (Purity Assessment >95%) Pure->Purity

Caption: A standard workflow for the purification and analytical characterization of synthesized compounds.

Part 2: Diversification via Amide and Urea Coupling

With the 4-amino-1-butylpiperidine core in hand, the next step involves introducing diversity at the C4 position through amide or urea bond formation. This is a critical step for exploring the structure-activity relationship, as the nature of the substituent at this position can significantly impact M3 receptor affinity and selectivity.

Amide Coupling

Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[10][11] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a highly efficient method for coupling carboxylic acids to primary amines under mild conditions, minimizing side reactions and racemization.[11]

Protocol 2.1: HATU-Mediated Amide Coupling

  • Materials:

    • 4-amino-1-butylpiperidine

    • Carboxylic acid of choice (R-COOH)

    • HATU

    • DIPEA

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 4-amino-1-butylpiperidine (1.2 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final amide product.

Urea Formation

Rationale: The formation of a urea linkage provides an alternative functional group to the amide bond, which can lead to different hydrogen bonding patterns and overall molecular properties. Reaction of the primary amine with an isocyanate is a straightforward and high-yielding method for urea synthesis.

Protocol 2.2: Urea Synthesis with an Isocyanate

  • Materials:

    • 4-amino-1-butylpiperidine

    • Isocyanate of choice (R-NCO)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Triethylamine (TEA) (optional, as a scavenger for any HCl that may be present)

  • Procedure:

    • Dissolve 4-amino-1-butylpiperidine (1.0 eq) in anhydrous DCM or THF.

    • Add triethylamine (1.1 eq) if desired.

    • Slowly add the isocyanate (1.05 eq) to the stirred solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by silica gel column chromatography.

Part 3: In Vitro Evaluation of M3 Antagonist Activity

Rationale: To validate the synthesized compounds as M3 antagonists, in vitro functional assays are essential. A common method involves measuring the ability of the compounds to inhibit the acetylcholine-induced increase in intracellular calcium in cells expressing the human M3 receptor.

M3_Signaling_Pathway Simplified M3 Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates Antagonist Synthesized Antagonist Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response

Caption: The M3 receptor signaling cascade leading to an increase in intracellular calcium.[1][3]

Protocol 3.1: Calcium Mobilization Assay

  • Cell Line: A stable cell line expressing the human muscarinic M3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Acetylcholine (agonist)

    • Synthesized antagonist compounds

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Procedure:

    • Plate the M3-expressing cells in a 96-well or 384-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the synthesized antagonist compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of acetylcholine (typically the EC₈₀ concentration).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the inhibitory concentration (IC₅₀) for each antagonist compound by plotting the inhibition of the acetylcholine response against the antagonist concentration.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in N-alkylation Incomplete reaction; poor quality of reducing agentExtend reaction time; use fresh sodium triacetoxyborohydride; ensure anhydrous conditions.
Incomplete BOC deprotection Insufficient acid; short reaction timeIncrease the equivalents of TFA; extend the reaction time and monitor closely by LC-MS.
Low yield in amide coupling Inactive coupling reagent; steric hindranceUse fresh HATU; consider an alternative coupling reagent (e.g., HBTU, TBTU); warm the reaction slightly.[12]
Multiple products in urea formation Reactivity of isocyanate with solvent or moistureEnsure anhydrous conditions; use a non-protic solvent like DCM or THF.

Conclusion

The synthetic and analytical protocols detailed in this guide provide a robust and adaptable platform for the discovery and development of novel muscarinic M3 receptor antagonists. By leveraging the versatility of the this compound starting material and employing efficient coupling chemistries, researchers can systematically explore the chemical space around this privileged scaffold. This approach facilitates the generation of compound libraries for comprehensive SAR studies, ultimately aiming to identify potent and selective M3 antagonists with improved therapeutic profiles for the treatment of OAB, COPD, and other related disorders.

References

  • Abad, F., et al. (2011). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current Topics in Medicinal Chemistry, 11(12), 1509-1524. [Link]

  • Patsnap Synapse. (2024, June 21). What are M3 receptor antagonists and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Watson, N., et al. (1996). Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists. Life Sciences, 58(22-23), 1951-1958. [Link]

  • Wang, Z., et al. (2022). The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases. Oxidative Medicine and Cellular Longevity, 2022, 8583845. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from Wikipedia. [Link]

  • Wang, Z., et al. (2022). The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases. Oxidative Medicine and Cellular Longevity, 2022, 8583845. [Link]

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol, 2(19), e265. [Link]

  • Birdsall, N. J., & Hulme, E. C. (2006). Muscarinic receptor agonists and antagonists. Molecules, 11(3), 143-156. [Link]

  • Sagara, Y., et al. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(19), 5653-5663. [Link]

  • Di Francesco, M. E., et al. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2535-2539. [Link]

  • Wang, Z., et al. (2022). The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases. Oxidative Medicine and Cellular Longevity, 2022, 8583845. [Link]

  • Patsnap Synapse. (2024, June 21). What are M3 receptor agonists and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Taylor & Francis Online. (2018). A review of the pharmacokinetics of M3 muscarinic receptor antagonists used for the treatment of asthma. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1077-1085. [Link]

  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Retrieved from ResearchGate. [Link]

  • Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec Peptides. [Link]

  • Ohkawa, S., et al. (1999). Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. Bioorganic & Medicinal Chemistry Letters, 9(14), 2037-2038. [Link]

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3667-3670. [Link]

  • Guo, T., et al. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(14), 3668-3673. [Link]

  • Adam, G., et al. (1998). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(22), 3121-3126. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

  • Sagara, Y., et al. (2002). Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry, 45(5), 984-987. [Link]

  • De la Cruz, G., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1022-1027. [Link]

  • Vitale, P., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(21), 5013. [Link]

  • Uchiyama, T., et al. (1997). Selective muscarinic antagonists. I. Synthesis and antimuscarinic properties of 4-piperidyl benzhydrylcarbamate derivatives. Chemical & Pharmaceutical Bulletin, 45(6), 984-991. [Link]

  • Xu, J., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), 12018-12023. [Link]

  • Wolska, N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116817. [Link]

  • ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy. Retrieved from ResearchGate. [Link]

  • Broadley, K. J., et al. (1995). Synthesis of antagonists of muscarinic (M3) receptors. Collection of Czechoslovak Chemical Communications, 60(6), 1025-1040. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate. [Link]

Sources

Application Notes and Protocols for the Electrophilic Derivatization of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-1-butylpiperidine Scaffold

The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutics. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of a butyl group at the 1-position (piperidine nitrogen) and a BOC-protected amine at the 4-position creates a versatile building block, 4-(N-BOC-Amino)-1-butylpiperidine , with distinct reactive sites. This guide provides a comprehensive overview of the reaction conditions for the selective functionalization of the secondary amine at the 4-position with various electrophiles, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

The tert-butoxycarbonyl (BOC) protecting group on the exocyclic amine is crucial, as it allows for the selective reaction of the endocyclic piperidine nitrogen with a range of electrophiles. The inherent difference in nucleophilicity between the two nitrogen atoms is a key factor that can be exploited for selective functionalization.[1]

Core Concepts in the Reactivity of this compound

The reactivity of this compound is governed by the nucleophilicity of the exocyclic secondary amine. The BOC-protecting group, while rendering the 4-amino group less nucleophilic, still allows it to react with a variety of electrophiles under appropriate conditions. The choice of solvent, base, and temperature are critical parameters that must be carefully optimized to achieve high yields and minimize side reactions.

Diagram: General Reaction Scheme

G Substrate This compound Product N-Substituted Product Substrate->Product Reaction Electrophile Electrophile (E+) Electrophile->Product Base Base Base->Substrate Activates Solvent Solvent Solvent->Substrate Solubilizes

Caption: General workflow for the reaction of this compound with an electrophile.

I. Acylation Reactions: Formation of Amides

Acylation of the 4-amino group is a common strategy to introduce a wide range of functional groups. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often crucial for target engagement.

A. Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with the secondary amine of this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2]

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide bond.[2]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a tertiary amine base, such as triethylamine (NEt₃) (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.[2][3]

B. Acylation with Carboxylic Acids using Coupling Agents

Direct acylation with carboxylic acids requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

  • Dissolution: Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Slowly add EDC (1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with water and brine to remove DMF and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[3]

Parameter Acyl Chloride Method Carboxylic Acid + Coupling Agent
Electrophile Acyl ChlorideCarboxylic Acid
Activating Agent NoneEDC, DCC, etc.
Base Triethylamine, DIPEAOften not required, but a non-nucleophilic base can be added
Solvent Dichloromethane (DCM), ChloroformN,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-18 hours
Typical Yield High (>90%)Good to High (70-95%)

Table 1: Comparison of Acylation Methods.

II. Alkylation Reactions: Formation of Tertiary Amines

Alkylation of the 4-amino group leads to the formation of a tertiary amine, which can significantly alter the basicity and lipophilicity of the molecule. Direct alkylation with alkyl halides is a common method.

Causality Behind Experimental Choices: The choice of base and solvent is critical in alkylation reactions. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. The solvent should be inert and capable of dissolving both the substrate and the reagents. Anhydrous conditions are essential to prevent hydrolysis of the alkylating agent and deactivation of the base.[4]

Protocol 3: N-Alkylation with an Alkyl Halide
  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) or DIPEA (1.5 eq).

  • Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.[4]

Parameter Typical Conditions
Alkylating Agent Alkyl iodide, bromide, or chloride
Base K₂CO₃, Cs₂CO₃, DIPEA
Solvent Acetonitrile, DMF, DMSO
Temperature Room Temperature to 80 °C
Reaction Time 4-24 hours
Typical Yield Moderate to High (60-90%)

Table 2: General Conditions for N-Alkylation.

III. Sulfonylation Reactions: Formation of Sulfonamides

Sulfonylation of the 4-amino group introduces a sulfonamide moiety, a common functional group in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

Protocol 4: N-Sulfonylation with a Sulfonyl Chloride
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM.

  • Base: Pyridine can act as both the solvent and the base. If using DCM, add a base like triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up:

    • If pyridine is used as the solvent, concentrate the mixture under reduced pressure. Dissolve the residue in DCM and wash with water, dilute HCl, and brine.

    • If DCM is the solvent, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Diagram: Sulfonylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve Substrate in Pyridine/DCM B Cool to 0 °C A->B C Add Sulfonyl Chloride B->C D Stir at Room Temperature (2-12h) C->D E Monitor by TLC D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H

Caption: Step-by-step workflow for the N-sulfonylation of this compound.

IV. BOC-Deprotection: Unveiling the Primary Amine

The BOC group can be readily removed under acidic conditions to yield the free primary amine, which can then be further functionalized if desired. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for BOC deprotection.[5]

Protocol 5: BOC-Deprotection with TFA
  • Dissolution: Dissolve the N-BOC protected compound in DCM.

  • TFA Addition: Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH).

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the deprotected amine.[5]

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. The protocols and guidelines presented herein provide a solid foundation for the successful acylation, alkylation, and sulfonylation of this scaffold. Careful consideration of the reaction parameters, including the choice of electrophile, base, solvent, and temperature, is paramount to achieving high yields and purity of the desired products. The ability to selectively functionalize the 4-amino position opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
  • Chen, S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Drug Metabolism and Disposition, 39(8), 1447-1457.
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • Hu, Y., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 60(21), 8890-8906.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • El-hiti, G. A., & Smith, K. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2012(5), 232-246.
  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups.
  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):409-421.
  • ResearchGate. (2006). Reductive BOC-Amination of Aldehydes.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96. Retrieved from a relevant Sigma-Aldrich product page.
  • PubMed. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ResearchGate. (2017). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
  • National Institutes of Health. (2019). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.
  • MDPI. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ChemistryViews. (2023). Regiodivergent Aminoalkylation of Alkyl Halides. Retrieved from [Link]

  • PubMed. (2002). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

  • PubMed. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Retrieved from [Link]

  • National Institutes of Health. (2021). Isocyanate-based multicomponent reactions.
  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride.
  • EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]

Sources

Derivatization of the piperidine ring in 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Piperidine Scaffold in tert-butyl (1-butylpiperidin-4-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

The 4-aminopiperidine motif is a privileged scaffold in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. This document provides a comprehensive guide to the strategic derivatization of a key building block, tert-butyl (1-butylpiperidin-4-yl)carbamate. We will explore the chemical logic behind manipulating its two primary functional sites: the N-BOC protected amine at the C4 position and, for advanced applications, the C-H bonds of the piperidine ring itself. This guide moves beyond simple procedural lists, delving into the causality behind protocol choices, offering detailed, field-tested methodologies, and grounding key claims in authoritative literature to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the 4-Aminopiperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs. Its saturated, three-dimensional structure often imparts improved solubility, metabolic stability, and oral bioavailability compared to its aromatic counterparts. Specifically, the 4-aminopiperidine framework serves as a versatile anchor for appending pharmacophoric elements, finding application in areas as diverse as cognitive enhancers, HIV-1 entry inhibitors, and antivirals.[1][2][3]

Our focus molecule, tert-butyl (1-butylpiperidin-4-yl)carbamate, presents two key features for synthetic consideration:

  • A Tertiary N1-Amine: The piperidine nitrogen is alkylated with a butyl group, rendering it a non-basic, sterically hindered tertiary amine that is generally unreactive to standard acylating or alkylating agents.

  • A Protected C4-Amine: The C4-amino group is masked with a tert-butoxycarbonyl (BOC) group. This acid-labile protecting group is the primary gateway to functionalization, allowing for selective and high-yield derivatization upon its removal.

This guide will systematically detail the synthetic pathways originating from this stable, readily available starting material.

Foundational Chemistry: Strategic Sites for Derivatization

The synthetic utility of tert-butyl (1-butylpiperidin-4-yl)carbamate is dictated by its inherent chemical reactivity. Any derivatization strategy must begin with an analysis of the available reactive sites.

G cluster_0 tert-butyl (1-butylpiperidin-4-yl)carbamate cluster_1 Potential Derivatization Sites mol N1 N1-Butyl Group (Generally Inert) C4_NHBoc C4 N-H Bond (Requires Deprotection) mol->C4_NHBoc Primary Site Ring_CH Ring C-H Bonds (Advanced Functionalization) mol->Ring_CH Secondary Site

Diagram 1: Key reactive sites on the starting scaffold.

The most direct and widely used path for diversification involves the C4-amino group. Advanced, late-stage functionalization techniques can also target the C-H bonds of the piperidine ring, though these methods are more complex.[4]

Derivatization via the C4-Amino Functional Group

This section details the core synthetic sequence for modifying the C4 position: BOC deprotection followed by functionalization of the resulting primary amine.

The Gateway Reaction: N-BOC Deprotection

The BOC group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of conditions while being readily cleaved under acidic protocols.[][6] The mechanism involves protonation of the carbonyl oxygen, followed by decomposition to release the free amine, carbon dioxide, and the stable tert-butyl cation.

Expert Insight: The choice between Trifluoroacetic Acid (TFA) and hydrogen chloride (HCl) often depends on the downstream application. TFA is volatile and easily removed in vacuo, but forms a trifluoroacetate salt that may require a separate neutralization step. 4M HCl in dioxane is also highly effective and yields a hydrochloride salt, which is often crystalline and easily handled for subsequent reactions.[7]

This protocol is ideal for small to medium-scale synthesis where rapid workup is desired.

Workflow Diagram:

G start Dissolve Starting Material in DCM cool Cool to 0 °C (Ice Bath) start->cool add_tfa Add TFA (5-10 eq) Dropwise cool->add_tfa react Warm to RT Stir 1-2 hours add_tfa->react monitor Monitor by TLC/LCMS (Disappearance of SM) react->monitor concentrate Concentrate in vacuo to remove solvent & excess TFA monitor->concentrate product Isolate Amine-TFA Salt (Proceed to next step) concentrate->product

Diagram 2: Workflow for acid-mediated BOC deprotection.

Step-by-Step Methodology:

  • Dissolve tert-butyl (1-butylpiperidin-4-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM, 5-10 mL per mmol of substrate).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add Trifluoroacetic Acid (TFA, 5.0-10.0 eq) dropwise over 5 minutes. Causality: Adding TFA slowly to a cooled solution mitigates the exotherm of the acid-base reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction for the complete consumption of starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step after ensuring it is free of residual acid.

Building Complexity: N-Acylation of the C4-Amine

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[8] Following deprotection, the newly liberated primary amine of 1-butylpiperidin-4-amine is a potent nucleophile for reaction with activated carboxylic acids.

Expert Insight: While many coupling reagents exist, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) remains a robust, cost-effective, and reliable choice.[9][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to racemization. HOBt traps this intermediate to form an HOBt-ester, which is more stable to racemization and reacts cleanly with the amine.[10]

Step-by-Step Methodology:

  • To a stirred solution of the desired carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (5-10 mL per mmol), add EDC·HCl (1.2 eq). Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the 1-butylpiperidin-4-amine salt (from Protocol 3.1.1, 1.0 eq) in anhydrous DMF and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5-3.0 eq) to neutralize the salt and scavenge the acid produced during coupling.

  • Add the neutralized amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Comparative Data for Common Coupling Reagents

Coupling ReagentAdditiveBase (eq)Typical SolventReaction Time (h)Key Advantage
EDC HOBtDIPEA (2.5)DCM / DMF12 - 18Cost-effective, water-soluble byproducts.[9]
HATU NoneDIPEA (3.0)DMF2 - 6Highly efficient, rapid reactions, low racemization.[11]
PyBOP NoneDIPEA (3.0)DMF4 - 12Excellent for sterically hindered couplings.[11]
Diversification via N-Alkylation and N-Arylation

Further derivatization of the C4-amine can be achieved through alkylation or arylation, significantly expanding the accessible chemical space.

Reductive amination is a powerful and reliable method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for iminium ions over carbonyls, and does not reduce other sensitive functional groups.[13]

Step-by-Step Methodology:

  • Dissolve 1-butylpiperidin-4-amine (1.0 eq, free-based) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloroethane (DCE) or DCM.

  • Add acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: Portion-wise addition controls the initial effervescence.

  • Stir at room temperature for 4-16 hours until the reaction is complete (monitored by LC-MS).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl-amine bonds, particularly effective with electron-deficient aryl halides.[14][15] While modern palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are also prevalent, the Ullmann reaction remains a robust and often complementary approach.

Step-by-Step Methodology:

  • Combine the 1-butylpiperidin-4-amine (1.2 eq, free-based), the aryl iodide or bromide (1.0 eq), Copper(I) Iodide (CuI, 0.1-0.2 eq), a ligand such as L-proline or 1,10-phenanthroline (0.2 eq), and a strong base like K₂CO₃ or Cs₂CO₃ (2.0 eq) in a reaction vial.

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Seal the vial and heat the reaction to 100-140 °C for 12-24 hours. Causality: High temperatures are typically required to drive the Ullmann coupling cycle.[14]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Advanced Strategy: Late-Stage C-H Functionalization

For lead optimization, modifying the piperidine ring itself offers a powerful tool to fine-tune molecular properties. Recent advances enable the selective functionalization of C-H bonds alpha to the N1-nitrogen.[4] This is typically achieved by generating an endocyclic iminium ion, which is then trapped by a nucleophile.

Conceptual Workflow:

G start Starting Material (e.g., C4-Acylated Derivative) oxidation Oxidation of N1-Amine to N-Oxide start->oxidation rearrangement Cope Elimination or Polonovski-type reaction oxidation->rearrangement iminium Formation of Endocyclic Iminium Ion rearrangement->iminium nucleophile Addition of Nucleophile (e.g., Grignard, Organolithium) iminium->nucleophile product α-Functionalized Piperidine Product nucleophile->product

Diagram 3: Conceptual workflow for C-H functionalization.

Expert Insight: This strategy provides exceptional endo-selectivity for the piperidine ring.[4] The key is the controlled generation of the iminium ion from a tertiary amine precursor, such as via an N-oxide intermediate. This advanced methodology allows for the installation of alkyl, aryl, and even trifluoromethyl groups directly onto the piperidine core, dramatically expanding the structural diversity achievable from a common intermediate.

Summary of Derivatization Pathways

The tert-butyl (1-butylpiperidin-4-yl)carbamate scaffold offers a robust platform for generating diverse chemical libraries. The primary and most reliable synthetic handle is the C4-amino group, accessed via a simple deprotection step.

G cluster_products Derivative Classes start 4-(N-BOC-Amino) -1-butylpiperidine deprotected 1-Butylpiperidin-4-amine (Amine Salt) start->deprotected  Acidic  Deprotection  (TFA or HCl) amide C4-Amides deprotected->amide R-COOH, EDC/HOBt alkyl_amine C4-Alkylamines deprotected->alkyl_amine R-CHO, STAB aryl_amine C4-Arylamines deprotected->aryl_amine Ar-X, CuI (Ullmann)

Diagram 4: Summary of primary derivatization strategies at the C4-position.

By leveraging the foundational reactions of deprotection, acylation, alkylation, and arylation, researchers can systematically explore the structure-activity relationships of this valuable chemical scaffold.

References

  • Matassini, C., et al. (2020). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. Available at: [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Frontiers in Chemistry. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Available at: [Link]

  • ResearchGate. (2021). The reductive amination reaction. Scientific Diagram. Available at: [Link]

  • Patrick, J., et al. (2018). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Gou, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chatterjee, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Dherange, J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. Available at: [Link]

  • PubMed Central. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

  • Vankayala, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2006). N-Acylation in Combinatorial Chemistry. Available at: [Link]

Sources

Topic: A Robust and Scalable Synthesis of 4-(N-BOC-Amino)-1-butylpiperidine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Process Chemistry & Scale-Up Synthesis Group

Audience: Researchers, scientists, and drug development professionals in process chemistry and chemical development.

Abstract: The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1] Its derivatization is key to tuning pharmacological properties. This application note provides a detailed, field-proven protocol for the kilogram-scale synthesis of 4-(N-BOC-Amino)-1-butylpiperidine, a versatile building block. We move beyond a simple recitation of steps to explain the critical process parameters and rationale behind the chosen methodology—a direct, one-pot reductive amination via catalytic hydrogenation. This approach is selected for its high atom economy, operational simplicity, and scalability, addressing common challenges such as exothermic reactions and catalyst handling.[2] The guide includes a comprehensive discussion of process optimization, in-process controls (IPCs), analytical validation, and safety considerations essential for successful technology transfer from the lab to a pilot or production environment.

Synthetic Strategy & Rationale

The synthesis of N-alkylated piperidines can be approached through several methods, with the most common being direct alkylation with an alkyl halide or reductive amination of a ketone/aldehyde. For large-scale production, reductive amination is often superior. Direct alkylation can be complicated by the formation of quaternary ammonium salts as over-alkylation byproducts, which can be difficult to remove and reduce overall yield.

The chosen strategy involves the direct reductive amination of tert-butyl (piperidin-4-yl)carbamate with butyraldehyde using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the terminal reductant. This pathway is highly efficient and forms the target molecule in a single, clean transformation.

Reaction Scheme:

This process is designed for robustness, minimizing side reactions and simplifying downstream purification, which are paramount concerns in a scale-up context.

Overall Synthesis Workflow

The following diagram outlines the end-to-end process, from reactor setup to final product release.

G Figure 1: Overall Kilogram-Scale Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Final Quality Control reactor_prep Reactor Inerting & Starting Material Charge catalyst_prep Catalyst Slurry Preparation reaction Hydrogenation & In-Process Monitoring (HPLC) reactor_prep->reaction Charge Catalyst filtration Catalyst Filtration (e.g., through Celite®) reaction->filtration Reaction Complete concentration Solvent Removal (Rotary Evaporation) filtration->concentration isolation Product Crystallization or Distillation concentration->isolation qc Purity (HPLC/GC) Structure (NMR, MS) Residual Solvents (GC) isolation->qc

Caption: High-level workflow for the synthesis of this compound.

Process Development & Optimization

The translation of a lab-scale procedure to a multi-kilogram campaign requires careful consideration of each process parameter. The choices made are grounded in principles of safety, efficiency, and product quality.

Starting Material & Reagent Selection
  • Piperidine Source: tert-butyl (piperidin-4-yl)carbamate (CAS: 73874-95-0) is a commercially available, crystalline solid that is easy to handle and store. Its purity should be ≥97% to avoid introducing impurities that may be difficult to remove later.

  • Alkylating Agent: Butyraldehyde is a cost-effective liquid reagent. It is crucial to use a high-purity grade and to verify its aldehyde content, as oxidation to butyric acid can inhibit the reaction.

  • Catalyst: 10% Palladium on Carbon (Pd/C) is a robust and widely used hydrogenation catalyst.[3][4] A 50% water-wet catalyst is strongly recommended for large-scale operations to mitigate its pyrophoric nature when dry.

  • Solvent: Anhydrous ethanol is the solvent of choice. It provides good solubility for the starting materials and the intermediate iminium species, is relatively inexpensive, and has a favorable safety profile compared to solvents like methanol or THF.

Critical Reaction Parameters

The interplay between temperature, pressure, and catalyst loading is critical for achieving a complete and clean reaction. These parameters must be carefully controlled in a large reactor to manage the reaction exotherm and ensure consistency.[2]

ParameterRecommended RangeRationale & Impact on Process
Catalyst Loading (Pd/C) 0.5 - 2.0 mol% (dry basis)Expertise: Lower loading saves cost but may increase reaction time. Higher loading accelerates the reaction but poses filtration challenges and increases cost. 1 mol% is a typical starting point for optimization.
Hydrogen Pressure 50 - 100 PSI (3.5 - 7 bar)Expertise: Increased pressure enhances the rate of hydrogenation, reducing batch time. The upper limit is often determined by the pressure rating of the available hydrogenation reactor.[4]
Temperature 25 - 45 °CExpertise: Hydrogenation is exothermic.[2] Starting at ambient temperature (25 °C) allows for controlled heat dissipation. A slight increase to 40-45 °C can be used to drive the reaction to completion if it stalls.
Butyraldehyde Stoichiometry 1.05 - 1.20 equivalentsExpertise: A slight excess of the aldehyde ensures full conversion of the more valuable piperidine starting material. A large excess can lead to the formation of impurities via side reactions.

Detailed Kilogram-Scale Synthesis Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated area or fume hood, adhering to all institutional safety guidelines.

Equipment:

  • 20 L Hydrogenation Reactor with temperature control, overhead stirring, and gas inlet/outlet.

  • Inert filtration apparatus (e.g., filter press or large Büchner funnel).

  • Large-scale rotary evaporator.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol Steps:

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and has been pressure-tested. Inert the reactor by purging with nitrogen gas three times.

  • Reagent Charge:

    • Charge the reactor with tert-butyl (piperidin-4-yl)carbamate (1.25 kg, 6.24 mol).

    • Add anhydrous ethanol (10 L).

    • Begin stirring to dissolve the solid.

    • Add butyraldehyde (0.54 kg, 7.49 mol, 1.2 equiv.).

  • Catalyst Addition:

    • In a separate beaker, prepare a slurry of 10% Pd/C (50% water-wet) (133 g, ~1.0 mol% dry basis) in anhydrous ethanol (250 mL).

    • Under a gentle stream of nitrogen, carefully transfer the catalyst slurry into the reactor.

  • Hydrogenation:

    • Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the reactor to 60 PSI with hydrogen.

    • Set the stirrer to ensure good mixing and catalyst suspension.

    • Maintain the internal temperature between 25-35 °C . Use cooling as needed to manage the initial exotherm.

    • Monitor the reaction by observing hydrogen uptake.

  • In-Process Control (IPC): After ~4-6 hours (or when hydrogen uptake ceases), carefully de-pressurize the reactor, purge with nitrogen, and take a sample of the reaction mixture. Analyze by HPLC or GC-MS to confirm the disappearance of the starting material (<1% remaining). If the reaction is incomplete, re-pressurize and continue for another 1-2 hours.

  • Work-up & Isolation:

    • Once complete, purge the reactor thoroughly with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can ignite if it dries in the air. Immediately quench the filter cake with water.

    • Transfer the clear filtrate to a rotary evaporator.

    • Concentrate the solution under reduced pressure to obtain a crude oil or semi-solid.

  • Purification: The crude product is often of high purity (>95%). Further purification can be achieved by:

    • Trituration with a non-polar solvent like hexanes to precipitate the product as a solid.

    • Alternatively, for an oil, short-path distillation under high vacuum can provide a highly pure product.

  • Drying & Yield: Dry the final product under vacuum at 40 °C until a constant weight is achieved. The expected yield is 1.40-1.55 kg (85-95%).

Analytical Methods & Quality Control

A robust analytical package is essential for ensuring the identity, purity, and consistency of the final product.

Analytical Workflow

G Figure 2: Analytical QC Decision Workflow start Final Isolated Product hplc_check Purity Check by HPLC start->hplc_check pass Purity ≥ 98.0%? hplc_check->pass fail Repurify Batch pass->fail No structure_id Structural Confirmation: ¹H NMR, ¹³C NMR, MS pass->structure_id Yes fail->hplc_check After Repurification release Release Product structure_id->release

Caption: Decision-making workflow for the quality control of the final product.

HPLC Method for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: Product peak area ≥ 98.0%.

Structural Confirmation:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the butyl group (triplet ~0.9 ppm, multiplets ~1.3-1.5 ppm, triplet ~2.3 ppm), the piperidine ring protons, the BOC protecting group (singlet ~1.45 ppm), and the NH proton.

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the [M+H]⁺ ion at m/z = 257.2.

Safety & Environmental Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation operations must be conducted in a purpose-built reactor with appropriate safety interlocks and in an area free of ignition sources.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents. Always handle it as a water-wet paste or as a slurry in a solvent.[3][4] The used catalyst must be filtered and stored under water before being sent for reclamation or disposal.

  • Solvents: Ethanol and butyraldehyde are flammable liquids. Ground all equipment to prevent static discharge and use appropriate ventilation.

  • Waste Management: The primary waste stream is the filtered catalyst and aqueous/organic solutions from cleaning. The palladium from the spent catalyst is valuable and should be sent to a certified refiner for recovery.

Conclusion

This application note details a scalable, efficient, and high-yielding process for the synthesis of this compound. By employing a direct reductive amination with catalytic hydrogenation, this protocol avoids common scale-up pitfalls associated with other synthetic routes. The emphasis on process understanding, in-process controls, and robust analytical methods ensures that the final product meets the high-quality standards required for pharmaceutical development. This self-validating system provides a clear and reliable pathway for producing this key building block on a multi-kilogram scale.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • ChemicalBook. 4-N-BOC-Aminopiperidine synthesis.
  • ChemicalBook. 4-Amino-1-Boc-piperidine synthesis.
  • MDPI.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Benchchem. Synthesis routes of 4-Amino-1-Boc-piperidine.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Fisher Scientific. 4-Amino-1-Boc-piperidine, 97%.
  • Sigma-Aldrich. 4-Amino-1-Boc-piperidine 97 87120-72-7.
  • RSC Publishing.
  • ResearchGate.
  • Scientific Laboratory Supplies. 4-Amino-1-Boc-piperidine, 97% | 640042-1G.
  • Sigma-Aldrich. 4-(N-Boc-amino)piperidine 96 73874-95-0.
  • Organic Chemistry Portal.
  • PubMed. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(N-BOC-Amino)-1-butylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(N-BOC-Amino)-1-butylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial N-alkylation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and refine your experimental approach for maximum yield and purity.

Reaction Overview: The N-Alkylation Pathway

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction (SN2) between 4-(N-BOC-Amino)piperidine and a suitable butylating agent, typically an alkyl halide like 1-bromobutane. The reaction requires a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and an appropriate solvent to facilitate the reaction.

cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-(N-BOC-Amino)piperidine Product This compound Reactant1->Product Reactant2 1-Bromobutane Reactant2->Product Base Base (e.g., K2CO3, Et3N) Base->Product Activates Nucleophile Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium Byproduct Salt Byproduct (e.g., KBr) Product->Byproduct Forms

Caption: General N-alkylation reaction for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method to synthesize this compound? The most prevalent method is the direct N-alkylation of 4-(N-BOC-Amino)piperidine with a butyl halide, such as 1-bromobutane or 1-iodobutane, in the presence of a non-nucleophilic base and a polar aprotic solvent.[1][2]

Q2: Why is my reaction yield consistently low? Low yields are often traced back to several key factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or a weak base can lead to poor conversion of the starting material.[3]

  • Side Product Formation: The primary side reaction is over-alkylation, where the product reacts with another molecule of the alkyl halide to form a quaternary ammonium salt.[1]

  • Steric Hindrance: While less of an issue with a primary alkyl halide like 1-bromobutane, bulky reagents can slow the reaction rate.[4][5]

  • Reagent Quality: Impurities or moisture in reagents and solvents can significantly hinder the reaction.

Q3: What are the main impurities I should look for? The primary impurities are unreacted 4-(N-BOC-Amino)piperidine and the quaternary ammonium salt from over-alkylation. The salt is typically removed during an aqueous workup, but the unreacted starting material may co-elute with the product during chromatography if conditions are not optimized.

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like ethyl acetate/hexane. The product, being more non-polar than the starting amine, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS shows a significant amount of unreacted 4-(N-BOC-Amino)piperidine even after extended reaction times. What are the likely causes and solutions?

This is a common issue that points to problems with reaction activation or conditions. Let's break down the potential culprits.

cluster_checks Troubleshooting Path cluster_solutions Potential Solutions Start Low / No Conversion CheckBase Is the Base Strong/Dry Enough? Start->CheckBase CheckReagent Is the Alkyl Halide Active? CheckBase->CheckReagent Yes Sol_Base Use a stronger base (e.g., NaH) or ensure K2CO3 is finely ground and dry. CheckBase->Sol_Base No CheckTemp Is the Temperature Optimal? CheckReagent->CheckTemp Yes Sol_Reagent Use alkyl iodide instead of bromide. Add catalytic KI. Use fresh, high-purity halide. CheckReagent->Sol_Reagent No CheckSolvent Is the Solvent Appropriate/Dry? CheckTemp->CheckSolvent Yes Sol_Temp Increase temperature (e.g., 60-80 °C). Consider microwave irradiation. CheckTemp->Sol_Temp No Sol_Solvent Switch to DMF or DMSO for better solubility. Ensure solvent is anhydrous. CheckSolvent->Sol_Solvent No

Caption: Troubleshooting workflow for low starting material conversion.

Causality and Solutions:

  • Base Inefficiency: The base is critical for deprotonating the piperidine nitrogen.

    • The Cause: Common bases like potassium carbonate (K2CO3) can be ineffective if they are not anhydrous or have a large particle size, reducing surface area. Triethylamine (Et3N) may not be strong enough to drive the reaction to completion.

    • The Solution: Ensure K2CO3 is finely powdered and dried in an oven before use. For a more robust reaction, consider a stronger base like sodium hydride (NaH) in a solvent like DMF, though this requires more stringent anhydrous conditions.[1]

  • Poor Alkylating Agent: The reactivity of the alkyl halide is key.

    • The Cause: Alkyl bromides are good, but alkyl iodides are more reactive. Old or impure reagents may have degraded.

    • The Solution: Consider switching from 1-bromobutane to 1-iodobutane. Alternatively, add a catalytic amount of potassium iodide (KI) to the reaction with 1-bromobutane. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[3]

  • Suboptimal Temperature: SN2 reactions have an activation energy barrier that must be overcome.

    • The Cause: Room temperature may be insufficient for achieving a reasonable reaction rate.

    • The Solution: Heat the reaction mixture. A temperature range of 60-80 °C in DMF or acetonitrile is often effective. Monitor for potential side product formation at higher temperatures.

Problem 2: Formation of Multiple Side Products

Q: My analysis shows a significant peak/spot that is not my starting material or desired product. What is it and how do I prevent it?

The most likely culprit is over-alkylation, a common side reaction in the N-alkylation of amines.

SM 4-(N-BOC-Amino)piperidine Product Desired Product (Tertiary Amine) SM->Product + Butyl-Br (Desired Reaction) Side_Product Over-alkylation Product (Quaternary Ammonium Salt) Product->Side_Product + Butyl-Br (Side Reaction) Alkyl_Halide Butyl-Br Alkyl_Halide->SM Alkyl_Halide->Product

Caption: Desired N-alkylation vs. undesired over-alkylation side reaction.

Causality and Prevention:

  • The Cause: The product, a tertiary amine, is still nucleophilic and can compete with the starting secondary amine for the alkylating agent. This second alkylation forms a positively charged quaternary ammonium salt. This is especially problematic if an excess of the alkyl halide is used.[1]

  • The Solution:

    • Control Stoichiometry: Use a slight excess of the amine starting material (e.g., 1.1 equivalents) relative to the alkyl halide, or use a 1:1 ratio. Avoid using an excess of the alkyl halide.

    • Slow Addition: Add the alkyl halide slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the halide, favoring reaction with the more abundant starting material over the product.[1]

Optimization of Reaction Parameters

To maximize your yield, consider the interplay between the base, solvent, and temperature. The following table summarizes key parameters and their impact.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Alkylating Agent 1-Bromobutane1-Iodobutane1-Bromobutane + cat. KIReactivity follows I > Br > Cl. Using KI with a bromide is a cost-effective way to boost reactivity.[3]
Base K2CO3Et3N (Triethylamine)NaH (Sodium Hydride)K2CO3 is a solid, mild base suitable for many reactions. Et3N is a soluble organic base that also acts as an acid scavenger. NaH is a very strong, non-nucleophilic base for difficult alkylations but requires strict anhydrous conditions.[1]
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Dichloromethane (DCM)Polar aprotic solvents like MeCN and DMF are excellent for SN2 reactions as they solvate the cation but leave the nucleophile relatively free. DMF has a higher boiling point, allowing for higher reaction temperatures. DCM is less common for this specific transformation.
Temperature Room Temp (20-25°C)Moderate Heat (60-80°C)High Heat (>100°C)Increasing temperature accelerates the reaction but may also increase side product formation. 60-80°C is often the optimal balance for yield and purity.

Detailed Experimental Protocols

Protocol 1: Standard N-Alkylation with Potassium Carbonate

This protocol provides a reliable starting point for optimization.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(N-BOC-Amino)piperidine (1.0 eq).

    • Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.0 eq).

    • Add anhydrous dimethylformamide (DMF) to create a ~0.2 M solution.

  • Reaction Execution:

    • Stir the suspension vigorously.

    • Add 1-bromobutane (1.05 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 70°C and maintain for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane).

  • Elution:

    • Load the adsorbed crude product onto the column.

    • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 15-20% ethyl acetate in hexane). The product (higher Rf) will elute before any unreacted starting material (lower Rf).

  • Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to obtain the final product.

References

  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Barberis, A., et al. (2016). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 21(9), 1189. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2015). CN104311473A - Piperidine compound and preparation method thereof.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved January 14, 2026, from [Link]

  • CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Retrieved January 14, 2026, from [Link]

  • White Rose eTheses Online. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved January 14, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-(N-BOC-Amino)-1-butylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(N-BOC-Amino)-1-butylpiperidine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently used as a scaffold for synthesizing more complex pharmaceutical agents. Its proper synthesis is crucial for the timely advancement of research projects.

The most common synthetic routes to this tertiary amine are:

  • Direct N-Alkylation: Reaction of 4-(N-BOC-Amino)piperidine with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base.

  • Reductive Amination: Reaction of 4-(N-BOC-Amino)piperidine with butyraldehyde in the presence of a reducing agent.

This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in this synthesis. We will address specific issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven solutions.

Troubleshooting Guide & FAQs

This section directly addresses the most common challenges encountered during the synthesis. We have structured this as a series of questions you might be asking in the lab, followed by in-depth answers and corrective protocols.

Q1: My direct N-alkylation reaction has stalled, or the yield is very low. What are the likely causes?

Answer: A stalled or low-yielding N-alkylation reaction is one of the most frequent issues. The root cause often lies in one of three areas: the choice of base, the reactivity of the alkylating agent, or the reaction conditions.

1. Inadequate Base Selection or Stoichiometry:

  • The Problem: The N-alkylation reaction generates one equivalent of acid (HBr or HI). If this acid is not neutralized, it will protonate the starting piperidine, forming an unreactive ammonium salt and effectively stopping the reaction.[1]

  • Causality: The lone pair on the piperidine nitrogen is essential for its nucleophilic attack on the butyl halide. Protonation removes this lone pair, rendering the amine non-nucleophilic.

  • Solution:

    • Use a sufficient amount of a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2] They are strong enough to scavenge the acid but are generally insoluble in many organic solvents, which can sometimes lead to slower reaction rates. Ensure the K₂CO₃ is finely powdered and dry for maximum surface area.

    • Consider a non-nucleophilic organic base. A sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is a good alternative.[1] It effectively scavenges acid without competing with the piperidine as a nucleophile. Use at least 1.5 equivalents.

    • Avoid: Stronger, more nucleophilic bases like triethylamine (TEA) can sometimes compete in the alkylation, leading to the formation of butyl-triethylammonium salts. Strong bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions to avoid quenching.[1]

2. Poor Alkylating Agent Reactivity:

  • The Problem: The reactivity of the butyl halide is critical. 1-Bromobutane is commonly used, but 1-iodobutane is a much more reactive alkylating agent due to the lower bond dissociation energy of the C-I bond.

  • Solution:

    • If using 1-bromobutane with sluggish results, consider switching to 1-iodobutane.

    • Alternatively, you can add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction with 1-bromobutane. This performs an in situ Finkelstein reaction, generating the more reactive 1-iodobutane in the reaction mixture.

3. Suboptimal Solvent and Temperature:

  • The Problem: The solvent plays a crucial role in an Sₙ2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) and the nucleophile (the piperidine) relatively free and reactive.

  • Solution:

    • Recommended Solvents: Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices for N-alkylation.[1][2] Acetone can also be effective.[2]

    • Temperature: Most N-alkylations of this type proceed well at room temperature to a slightly elevated temperature (e.g., 50-70 °C).[1] If the reaction is slow at room temperature, gentle heating can significantly increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side product formation at higher temperatures.

Q2: I'm seeing multiple spots on my TLC plate. What are the common side products and how can I avoid them?

Answer: The formation of multiple products is a clear sign of side reactions. In this synthesis, the most likely culprits are over-alkylation and elimination.

1. Quaternary Ammonium Salt (Over-alkylation):

  • The Problem: The desired product, this compound, is a tertiary amine. It is still nucleophilic and can react with another molecule of the butyl halide to form a quaternary ammonium salt. This salt is highly polar and will often appear as a baseline spot on a TLC plate.

  • Causality: This occurs when there is a high local concentration of the alkylating agent relative to the secondary amine starting material.[1]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 equivalents) relative to the butyl halide (1.0 equivalent).

    • Slow Addition: Add the butyl halide dropwise or via a syringe pump over a period of time (e.g., 1-2 hours) to the stirred solution of the piperidine and base.[1] This maintains a low concentration of the alkylating agent, ensuring it reacts preferentially with the more abundant secondary amine.

2. Butene (Elimination):

  • The Problem: If the reaction is run with a very strong, sterically hindered base or at too high a temperature, the base can promote the E2 elimination of HBr from 1-bromobutane, forming butene gas. This consumes the alkylating agent and reduces the yield.

  • Causality: This is a competing reaction pathway to Sₙ2 substitution.

  • Solution:

    • Use a moderately strong base like K₂CO₃ or DIPEA rather than very strong bases like potassium tert-butoxide, unless specifically required.

    • Avoid excessively high reaction temperatures. Gentle heating to 50-70 °C is usually sufficient.

Q3: My reductive amination is giving a low yield. Where should I start troubleshooting?

Answer: Reductive amination is an excellent alternative method, but its success hinges on the delicate balance between iminium ion formation and reduction.[3]

1. Incorrect Reducing Agent:

  • The Problem: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting butyraldehyde to butanol before it has a chance to form an imine with the piperidine.[3][4]

  • Causality: The reducing agent must be selective for the protonated imine (the iminium ion) over the carbonyl group.

  • Solution:

    • Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most modern reductive aminations.[4][5] It is mild enough not to reduce the aldehyde but highly effective at reducing the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]

2. Suboptimal pH:

  • The Problem: Imine formation is acid-catalyzed but the amine must remain nucleophilic. If the pH is too low, the starting piperidine is fully protonated and cannot react with the aldehyde. If the pH is too high, the imine formation is slow.

  • Causality: The reaction requires a delicate pH balance, typically in the mildly acidic range (pH 4-6), to facilitate both carbonyl protonation (activating it for attack) and subsequent reduction of the formed iminium ion.[3]

  • Solution:

    • Often, the acetic acid generated from STAB is sufficient to catalyze the reaction.

    • If you are using NaBH₃CN, adding a small amount of acetic acid to the reaction mixture can be beneficial.

3. Poor Quality Aldehyde:

  • The Problem: Aldehydes, especially butyraldehyde, are prone to oxidation to carboxylic acids and self-condensation (aldol reaction) upon storage.[4][5] Using old or impure aldehyde will drastically reduce the yield.

  • Solution:

    • Use freshly distilled or newly purchased butyraldehyde.

    • Verify the purity of the aldehyde by ¹H NMR before use.

Q4: How do I effectively monitor the reaction and purify the final product?

Answer: Proper monitoring and purification are essential for isolating your product in high yield and purity.

1. Reaction Monitoring:

  • TLC: This is the quickest method. Use a solvent system like 10% Methanol in Dichloromethane (DCM) or 5-10% Ethyl Acetate in Hexanes. The product will be less polar than the starting 4-(N-BOC-Amino)piperidine. Stain with potassium permanganate (KMnO₄) or ninhydrin (ninhydrin will stain the starting material but not the product).

  • LC-MS: This provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) for the product [M+H]⁺.

2. Workup and Purification:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is required. This typically involves diluting the reaction mixture with a solvent like ethyl acetate or DCM and washing with water or a saturated sodium bicarbonate solution to remove the base and salts.[1]

  • Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution from hexanes to ethyl acetate is usually effective at separating the product from any remaining starting material and non-polar impurities.

  • Acid-Base Extraction: For larger scales, an acid-base extraction can be very effective.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). The desired tertiary amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10.

    • Extract the free-based product back into an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

Visualizing the Chemistry

Reaction Pathways and Common Pitfalls

The following diagram illustrates the desired synthetic pathways and the common side reactions that can lead to low yield.

G cluster_0 Direct N-Alkylation Pathway cluster_1 Reductive Amination Pathway SM_Piperidine 4-(N-BOC-Amino)piperidine Product Desired Product: This compound SM_Piperidine->Product + Butyl Halide + Base (K2CO3) Solvent (ACN/DMF) Imine Iminium Ion Intermediate SM_Piperidine->Imine + Butyraldehyde (pH 4-6) SM_ButylHalide 1-Bromobutane (or Iodobutane) Butene Side Product: Butene SM_ButylHalide->Butene + Strong Base / Heat (Elimination) SM_Aldehyde Butyraldehyde Butanol Side Product: Butanol SM_Aldehyde->Butanol + NaBH4 (Non-selective Reduction) QuatSalt Side Product: Quaternary Ammonium Salt Product->QuatSalt + Excess Butyl Halide (Over-alkylation) Imine->Product + NaBH(OAc)3 (Selective Reduction)

Caption: Key synthetic routes and potential side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with your synthesis.

G Start Low Yield Observed CheckMethod Which method was used? Start->CheckMethod Alkylation Direct N-Alkylation CheckMethod->Alkylation Alkylation ReductiveAm Reductive Amination CheckMethod->ReductiveAm Reductive Am. Alk_CheckTLC Analyze TLC/LC-MS. Multiple Spots? Alkylation->Alk_CheckTLC RedAm_CheckReagents Analyze Reagents. Is Aldehyde pure? ReductiveAm->RedAm_CheckReagents Alk_YesSpots Yes Alk_CheckTLC->Alk_YesSpots Yes Alk_NoSpots No (Stalled Reaction) Alk_CheckTLC->Alk_NoSpots No Alk_QuatSalt Baseline Spot? (Quaternary Salt) Alk_YesSpots->Alk_QuatSalt Alk_Sol_Stalled Solution: 1. Check base (use K2CO3/DIPEA). 2. Switch to 1-iodobutane or add NaI. 3. Use ACN/DMF and gentle heat. Alk_NoSpots->Alk_Sol_Stalled Alk_QuatYes Yes Alk_QuatSalt->Alk_QuatYes Yes Alk_QuatNo No Alk_QuatSalt->Alk_QuatNo No (Other impurities) Alk_Sol_Quat Solution: 1. Use slow addition of alkyl halide. 2. Use slight excess of piperidine. Alk_QuatYes->Alk_Sol_Quat RedAm_AldehydeNo No RedAm_CheckReagents->RedAm_AldehydeNo No RedAm_AldehydeYes Yes RedAm_CheckReagents->RedAm_AldehydeYes Yes RedAm_Sol_Aldehyde Solution: Distill or use fresh buytraldehyde. RedAm_AldehydeNo->RedAm_Sol_Aldehyde RedAm_CheckReducer Which reducing agent? NaBH4 or NaBH(OAc)3? RedAm_AldehydeYes->RedAm_CheckReducer RedAm_Reducer_NaBH4 NaBH4 RedAm_CheckReducer->RedAm_Reducer_NaBH4 NaBH4 RedAm_Reducer_STAB NaBH(OAc)3 RedAm_CheckReducer->RedAm_Reducer_STAB NaBH(OAc)3 RedAm_Sol_Reducer Solution: Switch to NaBH(OAc)3 for selective reduction. RedAm_Reducer_NaBH4->RedAm_Sol_Reducer RedAm_CheckCompletion Solution: Reaction may need more time or gentle warming. Monitor by TLC. RedAm_Reducer_STAB->RedAm_CheckCompletion

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols & Data

Table 1: Reagent Guide for N-Alkylation
ReagentRoleRecommended Choice(s)EquivalentsRationale & Comments
Starting Amine Nucleophile4-(N-BOC-Amino)piperidine1.0 - 1.1Using a slight excess can help minimize over-alkylation.
Alkylating Agent Electrophile1-Iodobutane or 1-Bromobutane1.01-Iodobutane is more reactive. If using 1-Bromobutane, consider adding catalytic NaI.
Base Acid ScavengerK₂CO₃, Cs₂CO₃, DIPEA1.5 - 2.0Must be non-nucleophilic and strong enough to neutralize the H-X byproduct.[1]
Solvent MediumAcetonitrile (ACN), DMFN/APolar aprotic solvents stabilize the transition state of Sₙ2 reactions.
Protocol 1: Direct N-Alkylation using K₂CO₃
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(N-BOC-Amino)piperidine (1.0 eq.) and finely powdered, anhydrous K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to make a ~0.2 M solution with respect to the starting amine.

  • Reagent Addition: Begin stirring the suspension. Slowly add 1-bromobutane (1.0 eq.) to the mixture dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting oil/solid by silica gel chromatography.

Protocol 2: Reductive Amination using NaBH(OAc)₃
  • Preparation: To a round-bottom flask, add 4-(N-BOC-Amino)piperidine (1.0 eq.) and butyraldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/enamine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.[6] The reaction is typically mildly exothermic.

  • Reaction: Stir at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

  • Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]

  • Organic Chemistry Division. (n.d.). Reductive Amination. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(N-BOC-Amino)-1-butylpiperidine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.

Core Synthesis Pathways

The N-butylation of 4-(N-BOC-Amino)piperidine is typically achieved via two primary routes: Reductive Amination with butyraldehyde or Direct N-Alkylation with a butyl halide. Each pathway, while effective, presents a unique profile of potential side reactions that can impact yield and purity.

Synthetic_Pathways Start 4-(N-BOC-Amino)piperidine mid1 Start->mid1 mid2 Start->mid2 Butyraldehyde Butyraldehyde + NaBH(OAc)₃ Product This compound Butyraldehyde->Product Reductive Amination ButylHalide n-Butyl Bromide + Base (e.g., K₂CO₃) ButylHalide->Product Direct Alkylation mid1->Butyraldehyde mid2->ButylHalide

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Reductive Amination Route

Reductive amination using sodium triacetoxyborohydride (STAB) is often preferred for its mild conditions and high selectivity[1][2]. However, challenges can still arise.

Question: My reaction yield is low, and TLC/LCMS shows multiple spots. What are the likely side reactions?

Answer: Low yield in this reaction is typically attributable to three main competing pathways: reduction of the starting aldehyde, over-alkylation of the product, or decomposition of the starting material.

  • Reduction of Butyraldehyde: Sodium triacetoxyborohydride, while selective for the iminium ion, can also reduce the starting aldehyde (butyraldehyde) to 1-butanol[3]. This side reaction becomes significant if the initial imine/iminium ion formation is slow. The rate of imine formation is often the rate-limiting step.

    • Causality: The hydride from STAB can directly attack the carbonyl carbon of the aldehyde. This is less favorable than reducing the protonated iminium ion but can compete effectively if the iminium concentration is low.

    • Mitigation Strategy:

      • Stepwise Procedure: First, stir the 4-(N-BOC-Amino)piperidine and butyraldehyde together in the solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE) for 30-60 minutes to allow for imine formation before adding the STAB reagent[2][4]. This ensures a higher concentration of the iminium intermediate is present once the reducing agent is introduced.

      • pH Control: The reaction is often self-catalyzing due to trace acetic acid in STAB, but in some cases, adding a small amount of acetic acid (0.5-1.0 equivalents) can accelerate iminium ion formation, favoring the desired reaction over aldehyde reduction[2].

  • Formation of Tertiary Amine (Over-alkylation): The desired product, this compound, is a secondary amine and can react again with butyraldehyde to form a tertiary amine byproduct. This is a common issue in reductive aminations involving primary amines or, in this case, a secondary piperidine nitrogen[2][5].

    • Causality: The product competes with the starting material for reaction with butyraldehyde.

    • Mitigation Strategy:

      • Stoichiometry Control: Use a slight excess of the amine starting material (approx. 1.05-1.1 equivalents) relative to the aldehyde[3]. This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.

      • One-Pot Protection/Alkylation: An advanced strategy involves adding Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. This traps the secondary amine product as it forms, preventing its subsequent reaction with the imine intermediate[5]. This is more relevant when starting from a primary amine but illustrates the principle of preventing the product from reacting further.

  • BOC-Group Instability: The tert-butyloxycarbonyl (BOC) protecting group is notoriously sensitive to acid[6][7].

    • Causality: If the reaction conditions become too acidic (e.g., from impure reagents or intentional addition of too much acid catalyst), the BOC group can be cleaved. The resulting free 4-aminopiperidine derivative is highly reactive and can lead to a complex mixture of poly-alkylated and polymeric byproducts.

    • Mitigation Strategy:

      • Use high-purity, aprotic solvents like DCE or THF, as STAB can react with protic solvents like methanol[4].

      • Avoid using strong acids as catalysts. If a catalyst is needed, use minimal amounts of a weak acid like acetic acid[2].

Reductive_Amination_Side_Reactions cluster_reactants Reactants A 4-(N-BOC-Amino)piperidine C Imine/ Iminium Ion A->C B Butyraldehyde B->C Side1 1-Butanol (Aldehyde Reduction) B->Side1 Reduction Product Desired Product (Secondary Amine) C->Product Reduction STAB NaBH(OAc)₃ STAB->B STAB->C Side2 Tertiary Amine (Over-alkylation) Product->Side2 + Butyraldehyde + NaBH(OAc)₃

Caption: Key side reactions during reductive amination.

Troubleshooting Guide: Direct N-Alkylation Route

Direct alkylation with a butyl halide and a base is a straightforward SN2 reaction. The primary challenges are reaction rate and over-alkylation.

Question: My reaction is very slow, and even after prolonged heating, I see a lot of starting material. How can I drive it to completion?

Answer: Slow reaction rates are common and can be addressed by optimizing the base, solvent, and alkylating agent.

  • Causality: The reaction generates HBr as a byproduct, which protonates the basic piperidine nitrogen of another starting material molecule, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid in situ[8].

  • Mitigation Strategy:

    • Choice of Base: Use at least one full equivalent of a suitable base. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. For more stubborn reactions, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be more effective[8].

    • Solvent Selection: Use a polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF) to properly solvate the reactants and facilitate the SN2 reaction[8].

    • Leaving Group: If using butyl chloride, consider switching to butyl bromide or butyl iodide. The reaction rate follows the trend I > Br > Cl for the leaving group ability.

Question: I've formed a solid precipitate that is insoluble in my extraction solvent, and my desired product yield is low. What is this byproduct?

Answer: This is the classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.

  • Causality: The product, this compound, is also nucleophilic and can react with a second molecule of butyl bromide. This forms a tetra-alkylated, positively charged quaternary ammonium salt, which often precipitates from organic solvents.

  • Mitigation Strategy:

    • Control Stoichiometry: Use the piperidine starting material as the limiting reagent and add the butyl halide in a slight excess (e.g., 1.1 equivalents).

    • Slow Addition: The most effective technique is to add the alkyl halide slowly (e.g., via syringe pump) to a solution of the piperidine and base[8]. This maintains a low concentration of the alkylating agent at all times, ensuring it is more likely to react with the more abundant starting material rather than the product as it forms.

General FAQs

Q1: What are the best analytical techniques to monitor these reactions?

TechniqueApplicationKey Insights
TLC Quick, qualitative reaction monitoring.Visualize consumption of starting material and appearance of product/byproducts.
LC-MS Quantitative monitoring and impurity identification.Accurately track reactant/product ratios. The mass spectrometer provides molecular weights of impurities, crucial for identifying side products like over-alkylated species[9].
¹H NMR Structural confirmation of final product and key intermediates.Confirm the presence of the butyl group and integrity of the BOC group on the final, purified product[9].
Chiral HPLC To check for enantiomeric purity if chiral starting materials were used.Quantify the presence of any unwanted enantiomer[10].

Q2: My crude product is an oil that is difficult to purify by column chromatography. What should I do?

Answer: Purification can be challenging due to the basicity of the piperidine nitrogen and the similar polarity of byproducts.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like Ethyl Acetate. Wash with a dilute acid (e.g., 1M HCl) to protonate and pull your amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This can significantly clean up the crude mixture.

  • Chromatography Additives: When performing silica gel chromatography, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This deactivates the acidic silica surface, preventing peak tailing and potential degradation of your amine product on the column.

  • Crystallization/Salt Formation: If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate salt). These are often crystalline solids that can be purified by recrystallization, which is highly effective at removing small amounts of impurities. The free base can be regenerated afterward if needed.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized to minimize side reactions.

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(N-BOC-Amino)piperidine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).

  • Add butyraldehyde (0.95 eq) and stir the mixture at room temperature for 1 hour to pre-form the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude oil obtained from the reaction in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). Combine the aqueous layers.

  • Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH solution until the pH is >10.

  • Extract the basified aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified free base.

References

  • Benchchem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions. Benchchem.
  • Wilhelmsen, C. A. (2015). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.
  • lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry.
  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Sciencemadness.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ChemicalBook. (n.d.). 4-N-BOC-Aminopiperidine synthesis. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Tummatorn, J., D'Angelo, N., & Ruchirawat, S. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(19), 5338–5341.
  • Benchchem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Optimization of Coupling Conditions for 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing amide coupling reactions involving 4-(N-BOC-Amino)-1-butylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to help you navigate the specific challenges associated with this substrate and achieve high-yield, high-purity outcomes.

Introduction: Understanding the Challenge

This compound is a valuable synthetic intermediate. The key to its reactivity lies in the nucleophilic secondary amine of the piperidine ring. While robust, secondary amines are often more sterically hindered and less nucleophilic than primary amines, which can lead to sluggish or incomplete reactions. This guide focuses on the strategic selection of coupling reagents, solvents, and conditions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound sometimes difficult?

The primary challenge stems from the nature of the reacting amine. The nitrogen at the 1-position of the piperidine is a secondary amine. Compared to a primary amine, it presents greater steric bulk around the nucleophilic center, which can physically impede the approach of an activated carboxylic acid. This steric hindrance can significantly slow down the rate of reaction, often leading to incomplete conversion or requiring more forceful reaction conditions.[1]

Q2: What are the main classes of coupling reagents recommended for this substrate?

There are two main classes of coupling reagents suitable for this reaction, with the choice depending on the reactivity of the carboxylic acid partner:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are common.[2][3] They are cost-effective but often require an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and prevent side reactions.[4]

  • Onium Salts (Aminium/Uronium & Phosphonium): These are generally more potent and are preferred for challenging or sterically hindered couplings.[1]

    • Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly effective and react quickly.[3][5]

    • Phosphonium Salts: PyBOP and PyAOP are also very powerful and have the advantage of not causing guanidinylation side reactions.[5][6]

Q3: How do I choose between a standard carbodiimide and a more potent onium salt?

The principle of parsimony applies: start with the simplest, most cost-effective reagent that can achieve the desired outcome.

  • Start with Carbodiimides (e.g., EDC/HOBt): For simple, unhindered carboxylic acids, an EDC/HOBt system is often sufficient. It is economical and the byproducts are generally easy to remove (EDC's urea byproduct is water-soluble).[6]

  • Escalate to Onium Salts (e.g., HATU, PyBOP): If you observe a sluggish reaction, incomplete conversion with the carbodiimide, or if your carboxylic acid is sterically demanding (e.g., contains a bulky protecting group or is an N-methyl amino acid), switch to a more powerful reagent like HATU or PyBOP.[1] These reagents generate highly reactive active esters that can overcome the steric barrier more effectively.

Q4: What are the optimal solvents and bases for this coupling reaction?
  • Solvents: Anhydrous polar aprotic solvents are standard. Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[6][7] Ensure the solvent is truly anhydrous, as water can hydrolyze activated intermediates and reduce yield.[7]

  • Bases: A non-nucleophilic, hindered organic base is critical, especially when using onium salt reagents. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most frequently used.[6] They are basic enough to deprotonate the carboxylic acid and neutralize salts without competing as a nucleophile. For reactions prone to racemization, the weaker base sym-collidine may be considered.[6]

Q5: How can I effectively monitor the reaction's progress?

Since the reacting nucleophile is a secondary amine, the traditional Kaiser test (which detects primary amines) is not applicable.[8] The most reliable methods are chromatographic:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of starting materials. Stain with a general-purpose stain like potassium permanganate. You should see the spot for the starting amine and carboxylic acid disappear as a new, typically less polar, product spot appears.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: This provides a quantitative assessment of the reaction progress.[9] By injecting a small aliquot of the reaction mixture, you can track the disappearance of starting material peaks and the appearance of the product peak, confirming both conversion and the mass of the desired product.

Q6: What are the most common side reactions and how can they be minimized?
  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed by carbodiimides can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[4][10]

    • Solution: Always use an additive like HOBt or OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more selective towards the desired amine attack.[4] Running the reaction at lower temperatures (0 °C) can also suppress this side reaction.[6]

  • Racemization: If your carboxylic acid partner is chiral (e.g., an amino acid), the activation process can cause epimerization at the alpha-carbon, reducing the optical purity of your product.[11]

    • Solution: Additives like HOBt and, even more effectively, HOAt are known to suppress racemization.[11] Keeping the reaction temperature low (0 °C) is also crucial. For particularly sensitive substrates, reagents like DEPBT are known for their remarkable resistance to racemization.[6]

  • Guanidinylation (with Aminium/Uronium Reagents): Reagents like HATU and HBTU can react with the amine nucleophile to form a guanidinium byproduct, capping the amine.[12]

    • Solution: This is typically an issue when the coupling reagent is used in large excess relative to the carboxylic acid. To avoid it, pre-activate the carboxylic acid for a short period before adding the amine, or use a slight excess of the carboxylic acid relative to the coupling reagent.[6] Alternatively, use a phosphonium salt reagent like PyBOP, which does not have this side reaction pathway.[5]

Visual Workflow and Troubleshooting

General Amide Coupling Workflow

The following diagram outlines the fundamental steps for a successful coupling reaction.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_analysis 4. Analysis & Workup prep_reagents Dissolve Carboxylic Acid & Amine Separately in Anhydrous Solvent add_base Add Base (e.g., DIPEA) to Carboxylic Acid Solution prep_reagents->add_base add_coupler Add Coupling Reagent (e.g., HATU, EDC/HOBt) to Acid/Base Mixture preactivate Stir for 5-10 min (Pre-activation) add_coupler->preactivate add_amine Add Amine Solution to Activated Acid Mixture preactivate->add_amine react Stir at 0°C to RT (1-24h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Purification monitor->workup

Caption: General workflow for amide bond formation.

Troubleshooting Decision Tree

When experiments don't go as planned, this decision tree can help diagnose the issue.

G start Low Yield or Incomplete Reaction? reagent_q Are reagents & solvents fresh and anhydrous? start->reagent_q reagent_q->reagent_yes Yes reagent_q->reagent_no No potency_q Is the coupling reagent potent enough for a secondary amine? reagent_yes->potency_q reagent_sol Use fresh reagents and anhydrous solvents. reagent_no->reagent_sol potency_q->potency_yes Yes potency_q->potency_no No conditions_q Are reaction conditions (time, temp) optimized? potency_yes->conditions_q potency_sol Switch from Carbodiimide to an Onium Salt (HATU, PyBOP). potency_no->potency_sol conditions_q->conditions_yes Yes conditions_q->conditions_no No side_reaction_q Any evidence of side reactions? conditions_yes->side_reaction_q conditions_sol Increase reaction time or warm from 0°C to RT. conditions_no->conditions_sol side_reaction_sol Review side reaction guide. Add HOBt, check stoichiometry. side_reaction_q->side_reaction_sol

Caption: Troubleshooting guide for low-yield coupling reactions.

Troubleshooting Guide: Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently Reactive Coupling Reagent: The activation energy is too high for the sterically hindered secondary amine.[1] 2. Poor Reagent Quality: Coupling reagents are moisture-sensitive; solvents may not be anhydrous. 3. Incorrect Stoichiometry: Insufficient amount of coupling reagent or base.1. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU or PyBOP). 2. Use freshly opened bottles of reagents and anhydrous solvents. Consider storing reagents under an inert atmosphere. 3. Use 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of base (e.g., DIPEA).
Reaction Stalls (Incomplete Conversion) 1. N-Acylurea Formation: The activated intermediate is rearranging to an unreactive byproduct (specific to carbodiimides).[10] 2. Low Solubility: The product or intermediate may be precipitating from the reaction mixture.1. Ensure an additive like HOBt or OxymaPure is used with carbodiimides.[4] 2. Switch to a more solubilizing solvent like NMP, or add a co-solvent like DMSO.[11]
Multiple Spots on TLC / Impurities by HPLC 1. Racemization of Carboxylic Acid: The chiral center of the acid partner is epimerizing during activation.[11] 2. Guanidinylation of Piperidine: The aminium/uronium reagent (e.g., HATU) is reacting directly with the piperidine nitrogen.1. Run the reaction at 0°C. Ensure an additive like HOBt or HOAt is present.[6][11] 2. Use a slight excess (1.05 eq) of the carboxylic acid relative to the coupling reagent (1.0 eq), or switch to a phosphonium reagent like PyBOP.[5]

Experimental Protocols

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a good starting point for simple, unhindered carboxylic acids.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (to make a ~0.1 M solution).

    • Cool the mixture to 0 °C in an ice bath.

  • Activation:

    • Add EDC·HCl (1.2 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Coupling:

    • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM/DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Once complete, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[13]

Protocol 2: Enhanced Coupling for Hindered Substrates using HATU

This protocol is recommended for sterically hindered carboxylic acids or when Protocol 1 fails.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture.

  • Pre-activation:

    • Stir the mixture at room temperature for 5-10 minutes. You may observe a color change.

  • Coupling:

    • Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated mixture.

    • Stir at room temperature for 2-12 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[14]

References

  • BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Wikipedia. Carbodiimide.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(N-BOC-Amino)-1-butylpiperidine. This resource is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this versatile building block. Due to its unique structure, featuring a lipophilic N-butyl group, a bulky tert-butoxycarbonyl (BOC) protecting group, and a basic piperidine core, achieving and maintaining solubility can be a significant hurdle in various experimental settings. This guide provides in-depth, practical solutions and explains the chemical principles behind them to empower you to overcome these challenges.

Frequently Asked Questions (FAQs): Understanding the Solubility Profile

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A: The poor aqueous solubility stems directly from its molecular structure. The compound has significant non-polar character contributed by two key features: the N-butyl group and the tert-butoxycarbonyl (BOC) group. These bulky, greasy moieties dominate the molecule's properties, leading to a high lipophilicity (fat-loving nature). While the piperidine nitrogen is basic and can be protonated to form a more soluble salt, the overwhelming hydrophobic surface area of the rest of the molecule prevents it from readily dissolving in water. Many piperidine derivatives are used in drug development, but their solubility can be a major challenge.[1][2]

Q2: What is the general solubility profile of this compound in common lab solvents?

A: While specific quantitative data for this exact molecule is sparse, we can infer its behavior from its structural components and data on similar compounds like 4-Amino-1-Boc-piperidine, which is noted to be insoluble in water.[3][4][5] The addition of a butyl group will further decrease aqueous solubility and enhance its solubility in organic solvents. A general qualitative profile is summarized below.

Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Polar Protic Water, Methanol, EthanolPoor to Moderate Insoluble in pure water.[3][4] May show some solubility in alcohols like methanol, but likely requires co-solvents for high concentrations. The piperidine nitrogen allows for some hydrogen bonding.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Good to Excellent Highly soluble in DMSO and DMF. These are strong, polar aprotic solvents capable of solvating both the polar and non-polar regions of the molecule. Acetonitrile is also a viable solvent.[6][7]
Non-Polar/Halogenated Dichloromethane (DCM), ChloroformGood The large lipophilic groups ensure good solubility in these solvents, which are common for organic synthesis and work-ups involving BOC-protected amines.[8][9]
Ethers Tetrahydrofuran (THF), DioxaneModerate to Good Generally soluble, making these suitable for reaction media. THF is a common solvent for BOC-protection reactions.[10]
Hydrocarbons Hexane, HeptanePoor The molecule is not sufficiently non-polar to dissolve well in pure hydrocarbons. Piperidine itself has limited solubility in hexane.[1]

Q3: My compound dissolves perfectly in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What is happening and how can I prevent it?

A: This is a classic problem known as precipitation upon dilution, and it's extremely common for poorly soluble compounds.[11] You are moving the compound from a solvent where it is highly soluble (DMSO) to one where it is not (aqueous buffer). Even if the final DMSO concentration is low (e.g., <1%), it may not be sufficient to keep the compound in solution once it crosses its thermodynamic solubility limit in the mixed solvent system.

Strategies to prevent this include:

  • Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.5-1%) and use it.[11]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay plate.[11]

  • Employ Solubilizing Excipients: Add a solubilizing agent, like a surfactant or cyclodextrin, to the final assay buffer to increase the apparent solubility of your compound.[12][13]

Q4: Can I gently heat the mixture to force the compound into solution?

A: Heating can be an effective method to increase the dissolution rate and solubility, but it must be approached with caution. The N-BOC protecting group is known to be thermally labile, and prolonged heating, especially in the presence of even trace acids or bases, can lead to its removal. If you choose to heat, use minimal temperatures (e.g., 30-40°C) for a short duration and always re-confirm the integrity of your compound by LC-MS or TLC afterwards.

Troubleshooting Guide: A Systematic Approach to Solubilization

When facing solubility issues, a systematic approach is more effective than random trial-and-error. The following workflow provides a decision-making framework to guide your solubilization strategy, whether for a biological assay or a chemical reaction.

G Troubleshooting Workflow for Solubility Issues cluster_0 cluster_1 Step 1: Define Experimental System cluster_2 Step 2: Select Solubilization Strategy cluster_3 Step 3: Implement & Optimize cluster_4 start Initial State: Compound Precipitation or Failure to Dissolve system_type Aqueous System (Assay) or Organic Reaction? start->system_type aqueous_strat Aqueous Strategies system_type->aqueous_strat Aqueous organic_strat Organic Strategies system_type->organic_strat Organic cosolvent Use Co-solvents (DMSO, Ethanol) aqueous_strat->cosolvent If insufficient solvent_screen Solvent Screening (DCM, THF, ACN, Toluene) organic_strat->solvent_screen ph_adjust pH Adjustment (Acidification) cosolvent->ph_adjust If insufficient outcome Outcome: Homogeneous Solution cosolvent->outcome Success advanced Advanced Methods (Cyclodextrins, Surfactants) ph_adjust->advanced If insufficient ph_adjust->outcome Success advanced->outcome solvent_screen->outcome Success

Caption: Decision tree for selecting a solubilization strategy.

Experimental Protocols

Here are detailed, step-by-step protocols for the key strategies outlined above.

Protocol 1: Solubilization Using a Co-solvent System

This is the most common first-line approach for preparing stock solutions for biological assays.

  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of this compound into a clean glass vial.

    • Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. This is your primary stock.

  • Serial Dilution:

    • Perform serial dilutions from your primary stock using pure DMSO to create intermediate stock concentrations.

  • Final Dilution into Aqueous Buffer:

    • To minimize precipitation, add the final DMSO stock solution to your aqueous buffer while vortexing the buffer. Do not add the buffer to the DMSO.

    • Ensure the final concentration of DMSO in the assay does not exceed a level that impacts your experimental system (typically <1%).[11]

Protocol 2: Solubilization via pH Adjustment (for Aqueous Systems)

This method leverages the basic piperidine nitrogen to form a more soluble hydrochloride salt. Caution: The BOC group can be labile under strongly acidic conditions.[8][9] This method should be validated carefully.

  • Determine Target pH: The pKa of the piperidine nitrogen is basic. To ensure protonation, the final pH of the solution should be at least 2 units below its pKa. A target pH of 4-5 is a reasonable starting point.

  • Prepare Acidic Buffer: Use a biocompatible buffer system suitable for your target pH (e.g., acetate buffer).

  • Dissolution:

    • Suspend the compound directly in the acidic buffer.

    • Alternatively, prepare a concentrated stock in a co-solvent like ethanol or DMSO.

    • Slowly add the stock solution to the vortexing acidic buffer. The acidic environment will protonate the piperidine nitrogen in situ, forming the more soluble salt and keeping it in solution.

  • Validation (CRITICAL): After preparing the solution, immediately verify the integrity of the compound using LC-MS to ensure the BOC group has not been cleaved.

Protocol 3: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" with significantly enhanced aqueous solubility.[11][12][14]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutyl ether β-cyclodextrin (SBEβCD) are common choices with good safety profiles.[14]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of the chosen cyclodextrin in your desired aqueous buffer.

  • Complexation:

    • Add the solid this compound directly to the cyclodextrin solution.

    • Alternatively, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add this solution dropwise to the stirring cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Technical Library.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.
  • PubChem. 4-(N-Boc-amino)piperidine.
  • PubChem. 4-Amino-1-Boc-piperidine.
  • ChemBK. 4-Amino-N-Boc-piperidine.
  • Fisher Scientific. 4-Amino-1-Boc-piperidine, 97%.
  • Solubility of Things. Piperidine.
  • Gomes, P. A. T. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(4), e0174786.
  • ChemicalBook. 4-N-BOC-Aminopiperidine.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ChemicalBook. 4-Amino-1-Boc-piperidine.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13.
  • Kananovich, D. G., & Gevorgyan, V. (2021).
  • BenchChem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid.
  • ResearchGate.

Sources

Preventing undesired byproducts in 4-(N-BOC-Amino)-1-butylpiperidine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(N-BOC-Amino)-1-butylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to prevent the formation of undesired byproducts.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents.[1] Its synthesis, typically achieved through the N-alkylation of 4-(N-BOC-amino)piperidine with a butylating agent, often via reductive amination, can be prone to side reactions that complicate purification and reduce overall yield. This guide will address the most common issues encountered during this synthesis, providing actionable protocols and mechanistic insights.

Troubleshooting Guide & FAQs

FAQ 1: I'm observing a significant amount of a dialkylated byproduct. What is causing this and how can I prevent it?

Answer:

Root Cause: The formation of a dialkylated byproduct, specifically tert-butyl (1,1-dibutylpiperidin-4-yl)carbamate, is a common issue when performing reductive amination with primary amines.[2][3] This occurs when the newly formed secondary amine, this compound, competes with the starting primary amine, 4-(N-BOC-amino)piperidine, in reacting with the aldehyde (butyraldehyde). The secondary amine can react with another molecule of butyraldehyde to form a tertiary amine after reduction.

Mechanistic Insight: The initial reaction between 4-(N-BOC-amino)piperidine and butyraldehyde forms an iminium ion intermediate, which is then reduced to the desired secondary amine. However, this product is also nucleophilic and can react with another equivalent of butyraldehyde, leading to the over-alkylated product.

Mitigation Strategies:

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the amine (4-(N-BOC-amino)piperidine) relative to the aldehyde (butyraldehyde) can help to minimize dialkylation.[2]

  • Stepwise (Indirect) Reductive Amination: A more robust method to prevent dialkylation is to perform the reaction in a stepwise manner.[2][4]

    • Imine Formation: First, form the imine by reacting 4-(N-BOC-amino)piperidine with butyraldehyde, often with removal of water, to drive the equilibrium towards the imine.

    • Reduction: In a separate step, add the reducing agent (e.g., sodium borohydride) to reduce the isolated or in situ imine. This approach ensures that the reducing agent is introduced after the initial amine has reacted, minimizing the opportunity for the product to react further.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for direct reductive aminations as it is a milder reducing agent and can be more selective for the iminium ion over the aldehyde, reducing the chance of side reactions.[5][6]

Experimental Protocol: Stepwise Reductive Amination

  • Dissolve 4-(N-BOC-amino)piperidine (1.0 eq) and butyraldehyde (1.1 eq) in a suitable solvent like methanol or dichloromethane.

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, and stir at room temperature for 2-4 hours to facilitate imine formation.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Once imine formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride (NaBH4) (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and proceed with standard aqueous workup and extraction.

FAQ 2: My reaction yield is low, and I have a significant amount of unreacted 4-(N-BOC-amino)piperidine. What are the likely causes?

Answer:

Root Cause: Low conversion of the starting material can stem from several factors, including inefficient imine formation, inactive reagents, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Quality:

    • Aldehyde: Butyraldehyde can oxidize to butyric acid upon storage. Use freshly distilled or a new bottle of the aldehyde.

    • Reducing Agent: Sodium borohydride and its derivatives are sensitive to moisture. Ensure your reducing agent is dry and has been stored properly.

  • Reaction Conditions for Imine Formation:

    • pH: The formation of the imine is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which catalyze the dehydration step.[4] A small amount of acetic acid can be added to catalyze the reaction.

    • Water Removal: The formation of the imine is an equilibrium reaction that produces water.[4] As mentioned in FAQ 1, using a dehydrating agent can drive the reaction to completion.

  • Catalytic Hydrogenation Issues: If you are using catalytic hydrogenation (e.g., Pd/C with H2 gas), ensure the catalyst is active and that the system is properly purged of air. Catalyst poisoning can be an issue.[7]

Workflow for Optimizing Reductive Amination

G start Low Yield of This compound check_reagents Verify Reagent Quality (Aldehyde, Reducing Agent) start->check_reagents optimize_imine Optimize Imine Formation (pH, Water Removal) check_reagents->optimize_imine Reagents OK check_reduction Evaluate Reduction Step optimize_imine->check_reduction Imine Formation Optimized purification Review Purification Method check_reduction->purification Reduction Step OK end High Yield of Pure Product purification->end Successful Isolation

Caption: Troubleshooting workflow for low reaction yield.

FAQ 3: I am observing an unexpected byproduct with a mass corresponding to the loss of the BOC group. Why is this happening?

Answer:

Root Cause: The tert-butoxycarbonyl (BOC) protecting group is known to be labile under acidic conditions.[8] If your reaction conditions are too acidic, or if your workup involves a strong acid, you can inadvertently cleave the BOC group, leading to the formation of 4-amino-1-butylpiperidine.

Prevention:

  • pH Control: If using an acid catalyst for imine formation, use a mild acid like acetic acid and only in catalytic amounts. Avoid strong acids.

  • Workup Procedure: During the aqueous workup, avoid washing with strong acidic solutions. If an acid wash is necessary to remove basic impurities, use a dilute solution of a weak acid (e.g., 1% citric acid) and minimize contact time.

  • Purification: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. To avoid on-column deprotection, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) in the eluent.

    • Use pre-treated, neutral silica gel.

Reaction Scheme: BOC Deprotection Side Reaction

G Reactant This compound Product 4-Amino-1-butylpiperidine Reactant->Product  H+ (strong acid) Byproduct Isobutylene + CO2

Caption: Acid-catalyzed cleavage of the BOC protecting group.

Summary of Potential Byproducts

Byproduct NamePotential CauseKey Analytical Signature (MS)Mitigation Strategy
tert-butyl (1,1-dibutylpiperidin-4-yl)carbamateOver-alkylation of the product[M+H]+ = 313.5Stepwise reaction, control stoichiometry
4-Amino-1-butylpiperidineAcid-catalyzed BOC deprotection[M+H]+ = 157.3Control pH, use neutral workup/purification
4-(N-BOC-amino)piperidineIncomplete reaction[M+H]+ = 201.3Optimize reaction conditions, check reagents
Butyric AcidOxidation of butyraldehyde-Use fresh aldehyde

References

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. Retrieved January 10, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 10, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015). Retrieved January 10, 2026, from [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online. (n.d.). Retrieved January 10, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (2018). Retrieved January 10, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 10, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved January 10, 2026, from [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Deprotection of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges associated with the deprotection of 4-(N-BOC-Amino)-1-butylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused guidance. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing incomplete deprotection of my this compound. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common hurdle and often points to several factors related to reaction conditions and reagent integrity.

Common Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (BOC) group is cleaved under acidic conditions.[1][2] If the acid is too weak or its concentration too low, the reaction may not proceed to completion.[3]

    • Troubleshooting: If you are using a standard solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), such as 20-25%, consider increasing the TFA concentration to 50% or even using neat TFA for more stubborn substrates.[4][5] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[5][6][7]

  • Inadequate Reaction Time: While many BOC deprotections are rapid, some substrates require longer exposure to acidic conditions.[3]

    • Troubleshooting: Monitor your reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] If the reaction has stalled, extend the reaction time, checking periodically until the starting material is consumed. Reaction times can range from 30 minutes to several hours.[1][3]

  • Reagent Quality: The purity of your reagents is paramount. TFA is hygroscopic, and the presence of water can diminish its effective acidity.[3]

    • Troubleshooting: Always use fresh, anhydrous solvents and high-purity TFA or HCl solutions. If you suspect your reagents have degraded, use a fresh bottle.

Q2: I'm seeing unexpected byproducts in my reaction mixture. What are the common side reactions during BOC deprotection and how can I mitigate them?

A2: The primary culprit for side product formation is the reactive tert-butyl cation generated during the cleavage of the BOC group.[4][8][9]

Common Side Reactions & Prevention:

  • Alkylation of Nucleophiles: The electrophilic tert-butyl cation can alkylate any nucleophilic sites on your substrate or product, such as electron-rich aromatic rings or other amine functionalities.[4][9]

    • Mitigation Strategy (Use of Scavengers): To prevent this, the addition of "scavengers" to the reaction mixture is highly recommended.[4] These molecules are designed to trap the tert-butyl cation before it can react with your compound of interest.

      • Recommended Scavengers: Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[6] A typical scavenger cocktail might be 5% of the total reaction volume.

Q3: My target compound, 4-amino-1-butylpiperidine, is proving difficult to isolate and purify after deprotection. What are some effective workup and purification strategies?

A3: The basic nature of the resulting diamine can complicate purification. The product exists as an acid salt (e.g., trifluoroacetate or hydrochloride) after deprotection, which influences its solubility.

Workup & Purification Protocols:

  • Acidic Workup (Isolation as the Salt):

    • After the reaction is complete, remove the solvent and excess acid under reduced pressure (rotary evaporation).[1][4] To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like DCM or toluene.[4]

    • The resulting salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[1][4]

    • The precipitated solid can then be collected by filtration and washed with cold diethyl ether to remove any remaining scavengers or impurities.[1][4]

  • Basic Workup (Isolation of the Free Amine):

    • After removing the bulk of the acid and solvent, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[1]

    • Carefully wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the remaining acid and generate the free amine.[1] Be cautious as CO₂ gas will evolve.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected free amine.[1]

  • Purification:

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. Due to the basic nature of the amine, it is often advantageous to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system to prevent streaking and improve resolution.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[10]

Experimental Protocols

Protocol 1: Standard BOC Deprotection using TFA in DCM
  • Dissolve the this compound in Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with either an acidic or basic workup as described in Q3 to isolate the product.

Protocol 2: BOC Deprotection using HCl in 1,4-Dioxane
  • Suspend or dissolve the this compound in a minimal amount of a suitable solvent or use it neat.

  • Add a 4M solution of HCl in 1,4-dioxane.[1][6]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • The product hydrochloride salt often precipitates directly from the reaction mixture.

  • Collect the solid by filtration and wash with a solvent like diethyl ether to yield the desired product as its hydrochloride salt.[1]

MethodAcidTypical ConditionsAdvantagesDisadvantages
TFA/DCM Trifluoroacetic Acid20-50% TFA in DCM, RT, 1-4h[2]Volatile reagents are easily removed.Can cleave other acid-sensitive groups; TFA can be corrosive.
HCl/Dioxane Hydrochloric Acid4M HCl in Dioxane, RT, 1-4h[1][6]Often provides the crystalline HCl salt directly; can be more selective.[6]Dioxane is a peroxide-former and has health concerns.

Mechanistic Insights & Visual Guides

The acid-catalyzed deprotection of a BOC group proceeds through a well-established mechanism.[1][4] Understanding this mechanism is key to troubleshooting effectively.

Mechanism Steps:

  • Protonation: The carbonyl oxygen of the BOC group is protonated by the acid (TFA or HCl).[4][8]

  • Formation of a Tert-butyl Cation: The protonated BOC group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][8]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt.[4][8]

BOC_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine R-NH-BOC ProtonatedBoc R-NH-BOC-H+ BocAmine->ProtonatedBoc + H+ Proton H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid -> tBuCation (CH3)3C+ ProtonatedBoc->tBuCation -> FreeAmine R-NH2 CarbamicAcid->FreeAmine -> CO2 CO2 CarbamicAcid->CO2 -> AmineSalt R-NH3+ X- FreeAmine->AmineSalt + H+X-

Caption: Acid-catalyzed BOC deprotection mechanism.

Troubleshooting Workflow

When faced with a challenging deprotection, a systematic approach is crucial. The following workflow can help guide your experimental decisions.

Troubleshooting_Workflow Start Start: Deprotection Reaction CheckCompletion Monitor Reaction by TLC/LC-MS Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseAcid Increase Acid Conc. or Time Incomplete->IncreaseAcid ChangeAcid Switch to Stronger Acid (e.g., HCl/Dioxane) Incomplete->ChangeAcid CheckReagents Verify Reagent Quality Incomplete->CheckReagents Workup Proceed to Workup & Purification Complete->Workup IncreaseAcid->CheckCompletion ChangeAcid->CheckCompletion CheckReagents->Start Restart

Caption: A systematic workflow for troubleshooting incomplete BOC deprotection.

Alternative Deprotection Methods

While acidic cleavage is the most common method, certain substrates may require alternative, milder conditions, especially if other acid-sensitive functional groups are present.[2][11][12]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in an inert solvent can selectively cleave BOC groups, sometimes with improved tolerance for other acid-labile groups.[5]

  • Thermal Deprotection: In some cases, heating the BOC-protected amine, sometimes in a high-boiling solvent or even neat, can effect deprotection.[12][13][14] This avoids the use of any acidic reagents.

  • "Green" Methods: Eco-friendly protocols, such as using hot water, have been reported for the deprotection of certain N-Boc protected amines.[12][15]

The choice of deprotection method should always be guided by the specific characteristics of the substrate and the overall synthetic strategy. Careful consideration of potential side reactions and purification challenges will lead to a more efficient and successful synthesis.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Rawal, V. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10273. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Nudelman, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10273. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Gschaider, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3193. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]

  • PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Strazzolini, P., et al. (2001). Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. Tetrahedron, 57(43), 9033-9043. [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 4-(N-BOC-Amino)-1-butylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(N-BOC-Amino)-1-butylpiperidine and its derivatives. The unique structure of these molecules, featuring a basic tertiary amine (the piperidine nitrogen) and an acid-labile tert-butoxycarbonyl (BOC) protecting group, presents specific challenges that require carefully tailored purification strategies.

Section 1: Initial Analysis and Strategy Selection

Before attempting purification, a preliminary analysis of the crude reaction mixture is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for identifying the number of components and estimating the polarity of your target compound relative to impurities.

FAQ 1.1: How do I choose the best primary purification strategy for my crude product?

The optimal strategy depends on the nature and quantity of impurities. The decision process can be guided by the properties of the target molecule and the impurities identified in the initial analysis.

The basic piperidine nitrogen allows for manipulation via acid-base chemistry, while the BOC group's sensitivity to acid dictates the use of mild conditions. The N-butyl group increases the compound's lipophilicity, influencing its solubility and chromatographic behavior.

A general decision-making workflow is presented below.

G start Crude Reaction Mixture tlc Analyze by TLC/ LC-MS start->tlc decision1 Are impurities primarily non-basic/neutral? tlc->decision1 extraction Strategy 1: Acid-Base Liquid-Liquid Extraction decision1->extraction  Yes decision2 Are impurities close in polarity to the product? decision1->decision2  No / Unsure final_product Pure Product extraction->final_product chromatography Strategy 2: Column Chromatography decision2->chromatography  Yes decision3 Is the product a solid or can it be precipitated? decision2->decision3  No chromatography->final_product decision3->chromatography  No, proceed to  Chromatography crystallization Strategy 3: Crystallization / Precipitation decision3->crystallization  Yes crystallization->final_product G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification & Re-extraction a1 Crude Mixture in Organic Solvent (e.g., EtOAc) a2 Add dilute aq. HCl (e.g., 1M) a1->a2 a3 Shake & Separate Layers a2->a3 a4 Organic Layer: Contains Neutral Impurities a3->a4 a5 Aqueous Layer: Contains Protonated Product (R₃N-H⁺ Cl⁻) a3->a5 b1 Aqueous Layer from Step 1 b2 Cool in ice bath b1->b2 b3 Add aq. NaOH (e.g., 2M) until pH > 10 b2->b3 b4 Extract with Organic Solvent b3->b4 b5 Organic Layer: Contains Purified Product (R₃N) b4->b5 b6 Aqueous Layer: Contains Salts b4->b6

4-(N-BOC-Amino)-1-butylpiperidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(N-BOC-Amino)-1-butylpiperidine. This document provides in-depth information on the stability, storage, and handling of this compound, designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life and stability, the compound should be stored under the conditions summarized below. These recommendations are based on the chemical nature of the BOC-protecting group and the piperidine scaffold.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)While some suppliers may ship at ambient temperature, long-term storage at lower temperatures minimizes the rate of potential degradation pathways. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)The piperidine nitrogen can be susceptible to slow oxidation over time. Storing under an inert atmosphere displaces oxygen and moisture, preserving the compound's purity.
Light Amber Vial / Dark LocationProtect from light to prevent potential photochemical degradation.
Container Tightly Sealed Glass VialUse a well-sealed container to prevent moisture ingress and sublimation. Glass is preferred for its inertness.[1][2][3]
Environment Dry, Well-Ventilated AreaStore in a designated chemical storage area that is cool, dry, and well-ventilated to prevent moisture absorption and ensure safety.[2][4]

Q2: How stable is the tert-Butyloxycarbonyl (BOC) protecting group on this molecule?

The BOC group is a robust protecting group under many conditions but is intentionally designed to be labile under specific circumstances.

  • Acid Sensitivity: The BOC group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even at room temperature.[5][6][7][8] The presence of trace acidic impurities in solvents or on glassware can lead to slow degradation over time.

  • Base and Nucleophile Stability: The BOC group is generally stable to basic conditions and a wide range of nucleophiles, which is a key feature of its utility in orthogonal synthesis strategies.[6][9]

  • Thermal Stability: While stable at ambient and refrigerated temperatures, the BOC group can be thermally cleaved at very high temperatures (e.g., >180°C), though this is not a concern under normal storage or reaction conditions.[7][10]

Q3: What are the visible signs of compound degradation?

While analytical confirmation is always necessary, visual inspection can provide the first clues of instability:

  • Color Change: The pure compound is typically a white to off-white solid. Development of a yellow or brown tint may suggest impurity formation.

  • Clumping or "Oiling Out": This can indicate the absorption of moisture, which may hydrolyze the BOC group or affect the compound's physical properties.

  • Incomplete Solubility: If the compound does not fully dissolve in a solvent in which it was previously known to be soluble, it may indicate the presence of insoluble degradation byproducts.

Q4: Can I store this compound in solution?

Storing this compound in solution is not recommended for long-term use. If you must prepare a stock solution, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

  • Storage: Store the solution at -20°C under an inert atmosphere.

  • Duration: Use the solution as quickly as possible, preferably within days. The stability in solution is significantly lower than in its solid state. Avoid aqueous or protic solvents like methanol for storage, as they can participate in hydrolysis, especially if trace acids are present.

Troubleshooting Guide: Investigating Compound Integrity

Encountering unexpected experimental results, such as low yields or new spots on a TLC plate, can be frustrating. This guide provides a logical workflow to determine if the integrity of your this compound is the root cause.

Workflow for Suspected Degradation

This decision tree outlines the process for diagnosing and confirming the quality of your starting material.

TroubleshootingWorkflow start Problem: Reaction Failure or Anomalous Results visual Step 1: Visual Inspection (Color, Physical State) start->visual analytical Step 2: Analytical Purity Check (TLC, LC-MS, NMR) visual->analytical Any visual change? test_reaction Step 3: Functional Group Integrity Test (Small-Scale Deprotection) analytical->test_reaction Purity confirmed? conclusion_bad Compound is DEGRADED Source new material. analytical->conclusion_bad Impurities detected? conclusion_good Compound is GOOD Troubleshoot other reaction parameters. test_reaction->conclusion_good Deprotection successful? test_reaction->conclusion_bad Deprotection fails or shows impurities?

Caption: Troubleshooting workflow for suspected compound degradation.

Step 1: Visual Inspection

Carefully observe the compound in its container. Compare its appearance to a fresh batch or the supplier's description. Note any color changes from white/off-white or changes in physical form (e.g., from a free-flowing powder to a waxy or clumpy solid).

Step 2: Analytical Purity Check (Protocol)

If visual inspection raises concerns or for routine quality control, an analytical check is essential.

A. Thin-Layer Chromatography (TLC)

  • Objective: To quickly visualize the number of components in your sample.

  • Method:

    • Dissolve a small amount of the compound in Dichloromethane (DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mobile phase such as 10% Methanol in DCM or 5-10% Ethyl Acetate in Hexanes.

    • Visualize the plate using a potassium permanganate stain or iodine chamber.

  • Expected Result: A single, well-defined spot.

  • Indication of Degradation: Multiple spots, particularly one at the baseline which could correspond to the free amine (de-protected product), indicate impurities.

B. LC-MS Analysis

  • Objective: To obtain an exact mass and purity assessment.

  • Method:

    • Prepare a dilute solution (~1 mg/mL) in Acetonitrile or Methanol.

    • Inject onto a C18 reverse-phase column.

    • Run a standard gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Analyze the mass spectrum for the expected molecular ion.

  • Expected Result: A major peak corresponding to the [M+H]⁺ ion for C₁₉H₃₈N₂O₂ (m/z = 343.29).

  • Indication of Degradation: A significant peak corresponding to the de-protected compound [M+H]⁺ (m/z = 243.24) or other unexpected masses.

Step 3: Functional Group Integrity Test (Protocol)

This is the definitive test to confirm that the BOC group is intact and the molecule is reactive as expected.

Objective: To confirm the presence of the acid-labile BOC group by performing a standard deprotection reaction.

Protocol: Small-Scale BOC Deprotection

  • In a small vial, dissolve ~10 mg of this compound in 0.5 mL of Dichloromethane (DCM).

  • Add 0.5 mL of Trifluoroacetic Acid (TFA) to the solution.[5][11]

  • Stir the reaction at room temperature for 1-2 hours. You may observe bubbling as CO₂ evolves.[8]

  • Analyze the reaction mixture directly by LC-MS or after a simple workup (concentrating in vacuo) by TLC.

  • Expected Result: Complete conversion to the de-protected product, 4-Amino-1-butylpiperidine.

  • Indication of Degradation: Incomplete reaction or the presence of multiple other byproducts suggests that the starting material was already compromised.

Understanding the Degradation Pathway

The primary stability concern for this molecule is the acid-catalyzed cleavage of the BOC group. This is not just a laboratory reaction; it can occur slowly over time if the compound is exposed to acidic vapors or moisture (which can become acidic by absorbing atmospheric CO₂).

DegradationPathway cluster_0 This compound cluster_1 Degraded Product mol1 [Structure of Starting Material] reagents + H⁺ (e.g., from trace acid, moisture) - Isobutylene - CO₂ mol1->reagents mol2 [Structure of 4-Amino-1-butylpiperidine] reagents->mol2

Caption: Primary acid-catalyzed degradation pathway.

References
  • Boc Protection - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • N-boc-amino-piperidinyl-1,1-carboxylic acid Safety Data Sheet. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Tert-Butyloxycarbonyl Protecting Group. (2023, March 14). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • 4-Amino-1-Boc-piperidine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-(N-Boc-amino)piperidine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Cylinder Safety. (n.d.). BOC. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Steric Hindrance in Reactions with 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by 4-(N-BOC-Amino)-1-butylpiperidine, a valuable building block whose utility is often hampered by significant steric hindrance.

Understanding the Steric Challenges

The molecular architecture of this compound presents distinct steric obstacles that can impede reactivity at its two key nitrogen centers. Understanding these challenges is the first step toward devising effective synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance in this compound?

A1: The steric hindrance in this molecule originates from two main features:

  • The tert-Butoxycarbonyl (BOC) Protecting Group: The BOC group is exceptionally bulky. Its tert-butyl moiety creates a large, umbrella-like shield over the 4-amino group, restricting access for incoming reagents. While essential for selective synthesis, this bulk is a primary obstacle in reactions involving the protected amine or adjacent positions.[1]

  • The Substituted Piperidine Ring: The piperidine nitrogen (N-1) is a secondary amine incorporated within a cyclohexane-like ring and is further substituted with a butyl group. The chair conformation of the piperidine ring and the presence of the alkyl chain can sterically encumber the nitrogen's lone pair, making its participation in nucleophilic attacks or coordination to metal catalysts challenging.

Q2: How does this steric hindrance affect common reaction types?

A2: The combined steric factors significantly lower the reaction rates for several common transformations:

  • N-Arylation/N-Alkylation at the Piperidine Nitrogen (N-1): Metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) are highly sensitive to steric bulk on the amine. The approach of the bulky catalyst-ligand complex to the N-1 position is severely impeded, often leading to low or no product yield with standard conditions.

  • Reactions at the 4-Amino Group (Post-Deprotection): After the BOC group is removed, the resulting primary amine at the C-4 position is still subject to steric hindrance from the piperidine ring itself. Acylation or reductive amination at this position may be sluggish compared to simpler primary amines.

  • BOC-Deprotection: While typically straightforward, the steric environment can influence the rate of acid-mediated deprotection. More importantly, the generation of the tert-butyl cation during deprotection can lead to unwanted side reactions, such as alkylation of nucleophilic sites on the substrate or solvent, a problem exacerbated if the desired subsequent reaction is slow.[1][2]

Visualization of Steric Hindrance

Troubleshooting_Workflow start Low Yield / Byproducts in Post-Deprotection Reaction q1 Was BOC deprotection complete? (Check by TLC/LC-MS) start->q1 incomplete_deprotection Incomplete Deprotection q1->incomplete_deprotection No complete_deprotection Deprotection Complete q1->complete_deprotection Yes sol1 Solution: Optimize Deprotection - Increase TFA concentration/time - Add scavengers (TIS, H₂O) - Consider alternative methods (e.g., HCl in Dioxane) incomplete_deprotection->sol1 q2 Is the subsequent reaction sluggish due to steric hindrance at C4? complete_deprotection->q2 sol2 Solution: Enhance Reactivity - Use a more powerful coupling  reagent (e.g., HATU, COMU) - Increase reaction temperature  (conventional or microwave) - Use a more reactive electrophile  (e.g., acyl chloride > anhydride) q2->sol2 Yes

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the HPLC Purity Analysis of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 4-(N-BOC-Amino)-1-butylpiperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a piperidine core, a butyl group on the ring nitrogen, and a BOC-protected amine, makes it a versatile scaffold. However, the synthetic routes to this intermediate can introduce a range of impurities, including unreacted starting materials, by-products, and diastereomers, which can have profound impacts on the final API's pharmacological profile and stability.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound. We will move beyond rote protocols to explore the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating analytical systems that ensure trustworthiness and regulatory compliance, grounded in authoritative standards.[2][3]

The Analytical Challenge: Profiling Potential Impurities

A robust analytical method must be capable of separating the main compound from its potential process-related impurities and degradation products. The synthesis of this compound typically involves the N-alkylation of 4-(N-BOC-amino)piperidine with a butylating agent. Potential impurities may therefore include:

  • Starting Materials: Unreacted 4-(N-BOC-amino)piperidine.

  • By-products: Di-alkylated species or products from side-reactions.

  • Degradants: Loss of the acid-labile BOC protecting group, resulting in 4-amino-1-butylpiperidine.

The primary analytical challenge lies in the weak chromophoric nature of these compounds. The BOC group and amide linkages offer some UV absorbance at low wavelengths (e.g., < 220 nm), but detection can be problematic, especially for impurities at low levels.

Comparative HPLC Methodologies

The selection of an HPLC method is contingent on the specific analytical goal, whether it is routine quality control, impurity identification, or stability testing. We will compare two primary reversed-phase methods and discuss alternative detection strategies.

Method A: Workhorse RP-HPLC with a C18 Column

Reversed-phase HPLC on a C18 stationary phase is the quintessential starting point for the analysis of moderately nonpolar compounds like this compound.

  • Rationale (Expertise & Experience): The hydrophobicity of the C18 alkyl chains provides strong retention for the butyl and BOC groups. An acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial. It serves a dual purpose: protonating any residual silanols on the silica backbone to minimize peak tailing and ensuring that the amine functionalities are consistently protonated, leading to sharp, reproducible peaks.[4]

Method B: Alternative Selectivity with a Phenyl-Hexyl Column

When C18 columns fail to resolve critical impurity pairs, a stationary phase with an alternative selectivity mechanism is required.

  • Rationale (Expertise & Experience): A Phenyl-Hexyl column offers mixed-mode separation capabilities. In addition to hydrophobic interactions from the hexyl chains, it provides pi-pi interactions via the phenyl rings. This can be particularly effective for separating impurities with aromatic moieties or those where subtle electronic differences can be exploited to achieve separation not possible on a purely aliphatic phase.

Data Presentation: Performance of Different Stationary Phases

The following table summarizes hypothetical, yet realistic, performance data from a method development screen for the separation of this compound from a key potential impurity, 4-(N-BOC-amino)piperidine.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µmPhenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 min10% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 210 nm210 nm
Resolution (Rs) 2.12.8
Tailing Factor (Tf) 1.31.1
Analysis Time 20 min20 min

Experimental Protocols & Method Validation

A scientifically sound analytical method is one that is rigorously validated to prove its suitability for the intended purpose.[5] All validation must be performed in accordance with ICH Q2(R1) guidelines.[2][6]

Workflow for HPLC Method Development and Validation

The following diagram illustrates a typical workflow for establishing a validated HPLC purity method.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, Temp. Dev2->Dev3 Val1 Specificity (Peak Purity) Dev3->Val1 Transfer Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Test (SST) Val6->Routine1 Implement Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Data Review & Reporting Routine2->Routine3

Caption: High-level workflow for HPLC method development, validation, and implementation.

Detailed Experimental Protocol (Method A)

This protocol describes a validated reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II).

  • Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Tf) for the main peak: ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

    • %RSD for peak area: ≤ 1.0%.

5. Purity Calculation:

  • Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 210 nm.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Method Validation Summary

A validated method provides documented evidence of its reliability.[5] The table below summarizes the key validation parameters and typical acceptance criteria as stipulated by ICH guidelines.[2][6]

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is spectrally pure and well-resolved from impurities.Ensures the method accurately measures the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between concentration and response.
Range Typically 80% to 120% of the target concentration for assay.Defines the concentration interval where the method is precise and accurate.
Accuracy 98.0% to 102.0% recovery of spiked analyte.Measures the closeness of the test results to the true value.
Precision (Repeatability) RSD ≤ 1.0% for six replicate sample preparations.Indicates precision under the same conditions over a short interval.
LOD & LOQ S/N ratio of ~3 for LOD and ~10 for LOQ.Defines the lowest concentration that can be reliably detected and quantified.
Robustness Results remain within SST criteria after small, deliberate changes (e.g., ±0.1 pH, ±2°C).Demonstrates the method's reliability during normal usage.[7]

Alternative and Complementary Analytical Technologies

While HPLC is the primary technique, a comprehensive purity assessment may benefit from orthogonal methods.

Decision Pathway for Analytical Technique Selection

Tech_Selection start Purity Analysis Required q1 Are all impurities UV-active? start->q1 hplc_uv Standard RP-HPLC-UV q1->hplc_uv Yes hplc_alt HPLC with Universal Detector (ELSD, CAD) q1->hplc_alt No q2 Are impurities volatile & thermally stable? q3 Is structural info on impurities needed? q2->q3 No gcms GC-MS Analysis q2->gcms Yes hplcms HPLC-MS Analysis q3->hplcms Yes hplc_uv->q2 hplc_alt->q2 gcms->q3

Caption: Decision pathway for selecting a suitable analytical technique.

  • Gas Chromatography (GC): GC is an excellent alternative for analyzing volatile or semi-volatile impurities.[8] For piperidine derivatives, which may have limited volatility, derivatization might be necessary to improve their chromatographic behavior.[9]

  • Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to normal-phase HPLC, offering faster analysis times and significantly lower organic solvent consumption. It is particularly adept at chiral separations, which could be relevant if chiral starting materials are used.[8][10]

  • HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides unequivocal identification of impurities based on their mass-to-charge ratio, which is invaluable during method development and for characterizing unknown peaks.[11]

Conclusion

The purity analysis of this compound is a critical quality control step that demands a robust and reliable analytical method. A well-developed reversed-phase HPLC method, using either a C18 or a Phenyl-Hexyl column, offers the necessary resolution and performance. The choice of column should be dictated by the specific impurity profile of the sample. For comprehensive analysis, especially when dealing with non-chromophoric or unknown impurities, orthogonal techniques like GC-MS or HPLC-MS should be employed. Crucially, any method intended for quality control in a regulated environment must be thoroughly validated according to ICH guidelines to ensure data integrity and trustworthiness.

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. ICH.
  • BenchChem. (n.d.). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • Shabir, G. A. (2003). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural verification of novel chemical entities is a cornerstone of success. Intermediates and building blocks, such as substituted piperidines, form the backbone of countless pharmaceutical agents. Their precise characterization is not merely a procedural step but a critical prerequisite for ensuring the integrity of subsequent synthetic transformations and the ultimate biological activity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of atoms.

This document is intended for researchers, medicinal chemists, and analytical scientists who rely on NMR for routine structural confirmation and who will benefit from a detailed rationale behind spectral assignments in complex heterocyclic systems.

Part 1: The Rationale for Comparative NMR Analysis

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Altering a substituent at one position in a molecule will induce predictable changes in the chemical shifts of nearby nuclei. The structure of 4-(N-BOC-Amino)-1-butylpiperidine can be deconstructed into two primary reference compounds:

  • Analogue A: 4-Amino-1-Boc-piperidine: This compound features the BOC protecting group on the piperidine ring nitrogen (N-1). It allows us to understand the influence of an N-BOC group on the piperidine ring's magnetic environment.

  • Analogue B: 4-(N-Boc-amino)piperidine: This key analogue features the BOC group on the exocyclic amino group at C-4, with an unsubstituted secondary amine at N-1. Its spectrum provides a baseline for the chemical shifts of the piperidine ring when the C-4 substituent is N-BOC protected.

By comparing the known spectrum of Analogue B with the expected influence of adding a butyl group to the N-1 position (a standard N-alkylation), we can confidently predict the spectrum of the target molecule. The inductive effects of alkyl groups and their impact on the chemical shifts of alpha and beta carbons and protons are well-documented[1][2].

Part 2: Standardized Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following represents a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for piperidine derivatives. This protocol is designed to be a self-validating system, providing clean, interpretable data.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (e.g., this compound).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for this class of compounds due to its excellent solubilizing properties for moderately polar molecules.

    • For referencing, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR) is typically used[3]. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS or residual solvent peak is desirable.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical Parameters:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters:

      • Spectral Width: 0 to 200 ppm

      • Pulse Program: zgpg30 or similar with proton decoupling.

      • Pulse Angle: 30 degrees

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR Acquisition Workflow Diagram

G Figure 1: Standard NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Analyte (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Structure and numbering scheme used for NMR assignments.

Predicted ¹H NMR Data (in CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Integration Rationale
NH (BOC)~4.5br s1HAmide proton, typically broad.
H-4~3.5br m1HSimilar to Analogue B, deshielded by adjacent N-BOC.
H-2eq, H-6eq~2.8-3.0m2HDownfield shift from Analogue B due to N-butyl group.
H-2ax, H-6ax~2.0-2.2m2HDownfield shift from Analogue B due to N-butyl group.
H-a (Butyl CH₂)~2.3-2.5t2Hα-Methylene of the N-butyl group, deshielded by nitrogen.
H-3eq, H-5eq~1.8-1.9m2HSimilar position to related piperidines.
H-3ax, H-5ax~1.5-1.6m2HShielded axial protons.
H-g (BOC CH₃)1.44s9HCharacteristic sharp singlet for the BOC group.
H-b (Butyl CH₂)~1.4-1.5sextet2Hβ-Methylene of the butyl group.
H-c (Butyl CH₂)~1.2-1.3sextet2Hγ-Methylene of the butyl group.
H-d (Butyl CH₃)~0.9t3HTerminal methyl of the butyl group, most shielded.
Predicted ¹³C NMR Data (in CDCl₃)
Assignment Predicted δ (ppm) Rationale
C=O (BOC)~155.5Carbonyl carbon, typical for BOC group.
C-f (BOC C (CH₃)₃)~79.2Quaternary carbon of the BOC group.
C-a (Butyl)~58.5α-Carbon to nitrogen, downfield.
C-2, C-6~53.5α-Carbons of the piperidine ring, deshielded by N-alkylation.
C-4~47.0Methine carbon attached to the N-BOC group.
C-3, C-5~32.0β-Carbons of the piperidine ring.
C-b (Butyl)~29.5β-Carbon of the butyl chain.
C-g (BOC C H₃)~28.4Methyl carbons of the BOC group.
C-c (Butyl)~20.8γ-Carbon of the butyl chain.
C-d (Butyl)~14.0Terminal methyl carbon of the butyl chain.

Conclusion

This guide demonstrates that a highly accurate and reliable prediction of the ¹H and ¹³C NMR spectra for this compound can be achieved through a systematic, comparative analysis of structurally related compounds. By understanding the individual electronic contributions of the N-butyl and N-BOC-amino substituents, we have assigned specific chemical shift ranges for every proton and carbon in the target molecule. The provided tables of predicted data serve as a robust reference for scientists working on the synthesis and purification of this compound, enabling rapid and confident structural verification. This analytical reasoning underscores the predictive power of NMR spectroscopy and highlights a critical skill for chemists in the absence of established library data.

References

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Macmillan Group - Princeton University. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". Available at: [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Available at: [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

Sources

A Comparative Guide to the Characterization of 4-(N-BOC-Amino)-1-butylpiperidine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, piperidine derivatives are instrumental building blocks for a vast array of therapeutic agents. Among these, 4-(N-BOC-Amino)-1-butylpiperidine serves as a versatile intermediate. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the 4-amino position and a butyl group on the piperidine nitrogen allows for selective chemical modifications at different sites of the molecule. This guide provides an in-depth technical comparison of the characterization of this compound and its primary reaction products, supported by experimental data and protocols.

Introduction to this compound and its Synthetic Utility

This compound is a bifunctional molecule featuring a secondary amine within the piperidine ring and a BOC-protected primary amine. This structure allows for two principal types of reactions:

  • N-Alkylation/Acylation at the Piperidine Nitrogen: The secondary amine of the piperidine ring can readily undergo nucleophilic substitution or acylation reactions.

  • Deprotection and Subsequent Functionalization of the 4-Amino Group: The BOC group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the primary amine, which can then be further functionalized.[1]

The choice of reaction pathway dictates the nature of the final product and, consequently, the analytical strategy for its characterization. This guide will focus on the characterization of products resulting from the deprotection of the BOC group, a common and critical step in many synthetic routes.

The Archetypal Reaction: BOC Deprotection

The removal of the BOC protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. This acid-labile group is typically cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]

Reaction Scheme:

BOC Deprotection This compound This compound 4-Amino-1-butylpiperidine 4-Amino-1-butylpiperidine This compound->4-Amino-1-butylpiperidine  Acid (e.g., TFA, HCl)  

Caption: General scheme for the deprotection of this compound.

Causality Behind Experimental Choices:

The choice of acid and solvent is critical for efficient and clean deprotection. Trifluoroacetic acid is often favored due to its volatility, which simplifies product isolation.[2] Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the starting material and the resulting amine salt.[1] The reaction is typically performed at room temperature and is usually complete within a few hours.[1] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion and to minimize potential side reactions.[3]

Comparative Characterization of Starting Material and Product

A thorough characterization is essential to confirm the identity and purity of both the starting material, this compound, and the deprotected product, 4-Amino-1-butylpiperidine. A multi-technique approach is standard practice.

Spectroscopic Analysis: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

The most telling difference in the ¹H NMR spectra of the starting material and the product is the presence or absence of the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the BOC protecting group. This signal typically appears in the upfield region, around 1.4-1.5 ppm. Upon successful deprotection, this peak will be absent. Furthermore, the protons on the carbon alpha to the newly formed free amine will experience a shift in their chemical environment.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the presence of the BOC group is indicated by signals for the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm).[4] These signals will disappear upon deprotection.

Compound Key ¹H NMR Signals (δ, ppm in CDCl₃) Key ¹³C NMR Signals (δ, ppm in CDCl₃)
This compound ~1.45 (s, 9H, C(CH₃)₃)~28.4 (C(CH₃)₃), ~79.5 (C(CH₃)₃), ~155.0 (C=O)
4-Amino-1-butylpiperidine Absence of signal at ~1.45 ppmAbsence of signals at ~28.4, ~79.5, and ~155.0 ppm

Table 1: Comparative NMR Data for this compound and its Deprotected Product.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.[5][6] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of piperidine derivatives.[7]

The mass spectrum of this compound will show a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight (C₁₅H₃₀N₂O₂ ≈ 270.4 g/mol ). The deprotected product, 4-Amino-1-butylpiperidine (C₉H₂₀N₂), will have a protonated molecular ion peak at a significantly lower m/z (≈ 157.3 g/mol ), reflecting the loss of the BOC group (100 g/mol ).

Compound Molecular Formula Expected [M+H]⁺ (m/z)
This compound C₁₅H₃₀N₂O₂~271.2
4-Amino-1-butylpiperidine C₉H₂₀N₂~157.3

Table 2: Comparative Mass Spectrometry Data.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for monitoring the progress of a reaction.[3] For piperidine derivatives, reversed-phase HPLC is commonly employed.[7]

Due to the loss of the nonpolar BOC group, the deprotected product, 4-Amino-1-butylpiperidine, is significantly more polar than the starting material. Consequently, in a reversed-phase HPLC system, the product will have a shorter retention time than the starting material.[3] This difference in retention times allows for the clear separation and quantification of both species, making HPLC an excellent tool for determining reaction completion and product purity.

HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Dissolve sample in mobile phase Dissolve sample in mobile phase Inject sample Inject sample Dissolve sample in mobile phase->Inject sample Separation on C18 column Separation on C18 column Inject sample->Separation on C18 column UV or MS Detection UV or MS Detection Separation on C18 column->UV or MS Detection Chromatogram Chromatogram Identify and quantify peaks Identify and quantify peaks Chromatogram->Identify and quantify peaks Purity Assessment Purity Assessment Identify and quantify peaks->Purity Assessment

Caption: General workflow for HPLC analysis of reaction products.

Experimental Protocols

Protocol for BOC Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath and add TFA (5-10 eq) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Amino-1-butylpiperidine.

  • Purify the product by flash column chromatography if necessary.

Protocol for ¹H NMR Analysis

Materials:

  • Purified sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve the sample in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Alternative Synthetic Strategies and Comparative Analysis

While this compound is a valuable intermediate, alternative building blocks and synthetic routes exist for accessing functionalized piperidines. For instance, one could start with a different N-protecting group on the 4-amino position, such as a carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group. The choice of protecting group depends on the overall synthetic strategy and the desired orthogonality.

Protecting Group Deprotection Conditions Advantages Disadvantages
BOC Acidic (TFA, HCl)[1]Stable to many reagents, easy to remove.Sensitive to strong acids.
Cbz Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.Requires specialized equipment for hydrogenation.
Fmoc Basic (e.g., piperidine)Mild deprotection conditions.Base-labile, may not be suitable for all substrates.

Table 3: Comparison of Common Amine Protecting Groups.

Conclusion

The characterization of this compound and its reaction products requires a combination of spectroscopic and chromatographic techniques. ¹H NMR provides unambiguous evidence of BOC group removal, while mass spectrometry confirms the expected change in molecular weight. HPLC is crucial for assessing purity and monitoring reaction kinetics. By employing the detailed protocols and understanding the comparative data presented in this guide, researchers can confidently synthesize and characterize novel piperidine derivatives for a wide range of applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddy, K. L., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
  • Zanolli, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286.
  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • SciELO. (2006). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • PubMed. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 125-131.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). High Resolution Mass Spectrum of Piperidine. In Interpretation of Mass Spectra of Organic Compounds (pp. 98-102). Holden-Day, Inc.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]

  • National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Stanford Libraries. (n.d.). Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidine-3,4-dicarboxylic acids. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (2019). Alternative to piperidine in Fmoc solid-phase synthesis. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]

Sources

Comparing 4-(N-BOC-Amino)-1-butylpiperidine with other protected piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Protected Piperidines for Medicinal Chemistry

Introduction: The Piperidine Scaffold and the Imperative of Protection

To researchers, scientists, and drug development professionals, the piperidine ring is a familiar and highly valued scaffold. Its prevalence in a vast array of therapeutic agents is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial intermolecular interactions with biological targets.[1][2] However, the successful incorporation of this heterocycle into complex molecules rarely involves the direct use of the unsubstituted ring. Instead, multi-step synthetic campaigns necessitate the strategic use of protecting groups to temporarily mask the reactivity of the piperidine's nitrogen atom(s), preventing unwanted side reactions and directing the synthetic pathway.[3]

This guide provides an in-depth comparison of synthetic strategies involving protected piperidines, centered around the utility of building blocks like 4-(N-BOC-Amino)-1-butylpiperidine. We will move beyond a simple catalog of reagents to a critical evaluation of synthetic workflows, focusing on the principles of orthogonal protection and the causality behind experimental choices. By comparing pre-functionalized scaffolds with versatile, orthogonally-protected intermediates, this guide aims to equip you with the knowledge to select the optimal building block for your specific drug discovery program.

Pillar of Modern Synthesis: The Principle of Orthogonality

The foundation of modern complex molecule synthesis, particularly in peptide and medicinal chemistry, is the concept of orthogonality. This principle refers to the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups present in the molecule.[4][5] The three most ubiquitous protecting groups for amines—BOC, Fmoc, and Cbz—are the pillars of this strategy:

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of reagents but is cleanly cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenolysis but is readily removed by a base, most commonly a solution of piperidine in an aprotic polar solvent like DMF.[4][7][8]

  • Cbz (Carboxybenzyl): Robust against both acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4][9]

The ability to selectively address these groups forms the basis of the synthetic strategies we will now compare.

Orthogonal_Deprotection cluster_deprotection Deprotection Conditions Molecule Multi-Protected Piperidine Intermediate Boc BOC Group Molecule->Boc Fmoc Fmoc Group Molecule->Fmoc Cbz Cbz Group Molecule->Cbz Acid Acid (TFA, HCl) Boc->Acid Cleaved by Base Base (Piperidine/DMF) Boc->Base Stable Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Boc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable Cbz->Acid Stable Cbz->Base Stable Cbz->Hydrogenolysis Cleaved by

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Comparative Analysis of Synthetic Strategies

The optimal protected piperidine building block is dictated entirely by the synthetic endgame. Here, we compare three distinct strategies, each with its own merits and ideal use cases.

Strategy A: The Pre-Functionalized Building Block
  • Exemplar: this compound

  • Core Concept: This approach utilizes a building block where one nitrogen is already elaborated (e.g., the N1-butyl group) and the other is protected for future reaction. The N1-butyl group renders the ring nitrogen a stable tertiary amine, obviating the need for its protection.

  • Expertise & Causality: This strategy is the most direct and efficient when the N1-substituent is a fixed element of the target molecule. By using a pre-alkylated scaffold, the synthetic route is shortened, avoiding separate deprotection and alkylation steps, which can improve overall yield and reduce purification efforts. The choice of the BOC group on the C4-amine is deliberate; it is highly stable to a wide range of reaction conditions that might be used to modify other parts of the molecule, yet it can be removed cleanly under acidic conditions when the C4-amine is needed for a subsequent coupling reaction.

  • Ideal Use Case: Lead optimization, where a specific N1-substituent has been identified as key for activity and diverse functionalities are being explored at the C4-position.

  • Limitation: This approach lacks flexibility. If a different N1-substituent is desired, a new starting material is required.

Strategy B: The Versatile Monoprotected Intermediate
  • Exemplar: 1-BOC-4-piperidone or 4-Amino-1-BOC-piperidine[10][11]

  • Core Concept: This strategy begins with a piperidine ring where the synthetically versatile N1 nitrogen is protected (most commonly with BOC), leaving the C4 position available for functionalization. For instance, 1-BOC-4-piperidone can be converted to 4-amino-1-BOC-piperidine via reductive amination.

  • Expertise & Causality: This is the workhorse strategy for discovery chemistry. Protecting the N1 position with BOC allows for a vast array of chemical transformations to be performed at the C4 position. Once the C4-substituent is in place, the N1-BOC group can be removed under acidic conditions to reveal the secondary amine, which can then be elaborated through alkylation, acylation, or arylation. This workflow is exceptionally powerful for generating libraries of analogs with diverse N1-substituents to probe structure-activity relationships (SAR).

  • Ideal Use Case: Early-stage drug discovery and library synthesis where exploration of chemical space around the N1 position is critical.

  • Workflow Diagram:

Strategy_B_Workflow Start 1-BOC-4-Piperidone Step1 Reductive Amination Start->Step1 Intermediate 4-Amino-1-BOC-piperidine Step1->Intermediate Step2 Couple R' Group to C4-Amine Intermediate->Step2 Intermediate2 C4-Functionalized N1-BOC-piperidine Step2->Intermediate2 Step3 BOC Deprotection (Acid) Intermediate2->Step3 Intermediate3 C4-Functionalized Piperidine Step3->Intermediate3 Step4 N1-Alkylation (R''-X) Intermediate3->Step4 Final Final Product Step4->Final

Caption: Synthetic workflow for N1-diversification using a monoprotected intermediate.

Strategy C: The Orthogonally Diprotected Scaffold
  • Exemplar: tert-butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-1-carboxylate (N1-BOC, C4-Fmoc)

  • Core Concept: This advanced strategy employs a 4-aminopiperidine scaffold where both the N1 and C4 nitrogens are protected with orthogonal groups.

  • Expertise & Causality: This approach offers maximum synthetic flexibility and is indispensable for the construction of highly complex molecules. The choice of N1-BOC and C4-Fmoc is a classic orthogonal pair. A researcher can selectively remove the Fmoc group with piperidine to expose the C4-amine for a coupling reaction (e.g., amide bond formation) while leaving the N1-BOC group intact. Subsequently, the BOC group can be removed with acid to allow for functionalization of the N1 position. This stepwise, controlled elaboration of two distinct sites on the same scaffold is crucial for building complex peptidomimetics or molecules with multiple points of diversity.

  • Ideal Use Case: Synthesis of complex molecules requiring independent and sequential functionalization of both the N1 and C4 nitrogen atoms.

  • Limitation: This strategy involves more synthetic steps and often utilizes more expensive starting materials, making it less ideal for initial library screening unless the complexity is warranted.

Data Presentation: A Comparative Overview of Protecting Groups

The selection of a protecting group is a critical decision based on the stability of the substrate and the desired reaction conditions.

CharacteristicBOC (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Lability Acid-Labile[4]Base-Labile[4]Removable by Hydrogenolysis[4]
Typical Deprotection TFA in DCM; 4M HCl in Dioxane[6]20% Piperidine in DMF[7][12]H₂, Pd/C[9]
Stability Stable to base and hydrogenolysis[5]Stable to acid and hydrogenolysis[5]Stable to mild acid and base[5]
Key Advantage Robust, common in solution-phase and SPPS[3]Orthogonal to acid-labile side-chain groups; ideal for modern SPPS[3]Orthogonal to both BOC and Fmoc; useful in solution-phase synthesis[8]
Potential Limitation Strong acid can cleave other sensitive groups[13]Piperidine can cause side reactions (e.g., aspartimide formation)[14]Incompatible with reducible groups (alkynes, some heterocycles)[5]

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of a synthetic guide lies in its protocols. The following methodologies are described to be self-validating, with clear steps and monitoring checkpoints.

Protocol 1: BOC Deprotection of a C4-Amine (General Procedure)

This protocol describes the removal of the BOC group from a molecule such as this compound.

  • Dissolution: Dissolve the N-BOC protected piperidine derivative (1.0 mmol) in dichloromethane (DCM, 5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[6] This is crucial to control the initial exotherm of the acid addition.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.[6] Alternatively, a 4M solution of HCl in dioxane can be used.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The appearance of a more polar spot (the free amine) and disappearance of the starting material indicates completion.

  • Workup (TFA): Upon completion, remove the DCM and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.[6]

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected amine.[6]

Protocol 2: Fmoc Deprotection of a C4-Amine (General Procedure)

This protocol is standard for removing an Fmoc group, for example from an orthogonally protected scaffold.

  • Dissolution: Dissolve the N-Fmoc protected piperidine derivative (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL).

  • Base Addition: Add piperidine (1 mL, making a 20% v/v solution) to the flask.[12][15]

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast. A first treatment of 2-5 minutes is often followed by a second treatment of 5-15 minutes to ensure completion.[12][16]

  • Monitoring: The reaction can be monitored by LC-MS. The formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, is a hallmark of the reaction.[7]

  • Workup: The workup for a solution-phase deprotection can be challenging due to the presence of piperidine and the adduct. A common method involves precipitating the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether and collecting the solid by filtration. Alternatively, an extractive workup or direct purification by chromatography may be necessary.

Decision-Making Framework for Researchers

Choosing the correct strategy is paramount for the efficient use of time and resources. The following decision tree provides a logical framework for selecting a protected piperidine building block.

Decision_Tree q1 Is the N1-substituent fixed and known? q2 Is independent, sequential functionalization of BOTH N1 and C4 required? q1->q2 No sA Strategy A: Use Pre-Functionalized Building Block (e.g., 4-N-BOC-Amino-1-butylpiperidine) q1->sA Yes sB Strategy B: Use N1-Protected Intermediate (e.g., 1-BOC-4-piperidone) q2->sB No sC Strategy C: Use Orthogonally Diprotected Scaffold (e.g., N1-BOC, C4-Fmoc) q2->sC Yes

Caption: Decision tree for selecting a protected piperidine synthetic strategy.

Conclusion and Future Outlook

The judicious selection of protected piperidine building blocks is a cornerstone of modern drug discovery. While a pre-functionalized scaffold like this compound offers a rapid and efficient route for specific synthetic targets, its utility must be weighed against the flexibility offered by versatile intermediates like 1-BOC-4-piperidone and the supreme control afforded by orthogonally diprotected systems. The decision hinges on a project's specific goals, whether they be rapid SAR exploration, complex target synthesis, or late-stage lead optimization. As the field moves towards more sustainable practices, we anticipate the development of "greener" deprotection conditions and novel protecting groups that further enhance the synthetic chemist's toolkit, continuing to build upon the foundational logic of orthogonal synthesis.[17][18]

References

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnTcy813KL1rcyoUQ333HU31YgZ3TMF4hnRB46OhYuA88mliSz4Vz_W4IkfNyWzzlY1hRCfFbte9gaGYrBA-oXg3Ghw5fnkHz9STkPQrwfppcHhioaiyqeil4xIkEh-k7yApKx04SrPhaWvsDrXLg54dlASZMYfBlgNq5VocPSfTbyKb6SnwqDR1TUwcTJE9VOQzdNgR7okBcCiHpMTujGvw78qBg9R9z9S9FJWQ==]
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfC597PurNBb__j2auFuInZkODERX7wLAGzK--En5-h5zrG3hoFRW6ZTpgrnfOVciYa18gw3RXfZed1JkSYbFS1xrQXT8qq_ZfyCthYA0JrCfjuDQWfxcqiVciXQApjUFeTcteyiypxH9TmkFy1KCfkReN0W_al-bcP6s5rFYnvMc8Z3GIWWqjO8AMxB-P8Be6hr0=]
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1OAkNY_NPXKXJ-D0jum9dvbSCQ1xvWQkux7iDnRtkq5JmsNgXACyb3cXAUu_rPZ0LYY6tpyFgc_knY9lyqY8NCy4tPtvf5IC2rk31r8wXlg__g2vDlcBN9g2NEINt8vrWsum3OeQbYqhwCFo4TvG0X1xpvaZAL6cFwgFPNlNoEfObKGUH2xqUTuE9f_ldd7Ly1zSgLh_WflAk8bsMXh7_7S-IT9y4Mov8N0yea9Pmt0Mgbv4=]
  • Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3dvaJxttJlB97fpA6dco-EwapbnbzXXXttFor9ZEXL7ia4kijOawJgSRDvQjAq8wra8Awd0lDCDa0D43Ec2UDhzs_zSPyUW_wYhyMf9thXq5qmn4-zHWL_RSeJYgA7BJi4yCaBtjxqLogNgO8cHp8nTyWVjjp9UavdQs3as9rZxROoNbNqgiM5X7jXLria1FUbjjl2-aPcoE82NKIeqj48CRsJiB7cg4W2yhngiB9hDc_X0NhUkesutRSROKGXt98O56UYA==]
  • Step-by-Step Guide for Fmoc-DL-Phe-OH Deprotection with Piperidine: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlYfJVsBFkICgFrohaQGNvWTMxL1bviphBU_mE2TcffXVHZUuI1jUH6Bo2rB3zlD6OdBmSOxlQ3m727t03I3F8uktcRrbOBPy4vhY_DW0F8nCJoFF-PwQH2OEDXMQLifMzxSyo28v16xHo4_98F1-s3NGCjbBnqpRfUwidlVfqEv6ltSd5NdrpT9xbO1x65VGf13DNsZik1qFd4remouPKoqUuLr8wEGW3Z9tJGvHsht1w0W-b44k3tw5Yg1FwnAY=]
  • A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENF_alzNl9kLAn7xyZotJ08uHAsapmD_jIf8O9nKuqVFhhUrwHsFvkzv4ZmnXF9Q7VVVJd4oms1im91cWUudS58pdQcQ2vLlUeyB4PDIsyygaZsYrYmw2mfPkHPVd5de6jpbXfJle8RmF8zCjRjucW47F0XwlQED16xI7Swa5upYtEmRgWjypX6Mgf4BofWbvy25iYd9Y32EnAJNM=]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEREXJHWne2lJW-wTXZ6ainJnOEXTc2EPobexz4JqRS1Wzno6YAIAJuRhihNvFXgVKwicHXST0moone1raEwzatMUd2VsfHv2Cp_B5PNLWE0v4pjzhZ9-Mb-w-bBJqdpiS4ObON1YLRBjXqMlE=]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepTRPQbRMYAY4ddBZDI7jV9AtRjt42vWxP3tHxRI-xdnky4gf931WkRyikTKnpMLM8gTlsejXk6PqGvCoLkhj1FyjgXv21cAGbT4tEHJq4JCNvY-iFwGj4BQBvTBnroxaBeulDxWs0mBZgZNpEi7bFzv8A-5ZwytaQ4J-8k91zPf1dccO9umxxIjwa7zElzur-T6LVRGaRIVA2FCkI82VMsKB_nHFZjujcBNsXZjkSLnCM1x8I9PKnms6ZhNf9BinxshHXWXd1EoStMFjn_LGgAA=]
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXjM3NMLGspwwDAo1Vw1oz-KuoElE4Df2MJczQIR9qB_AMSXPDYoZuzJQEiFi244NEnseJVbnEc16X80Om05T1ciltQjq1ce-6vbkl56ydGWHRoF78a1a7wUF_dsKsfSZhv5Ul-zyx2KQWHnzF_fBHzhFM1Oam22xoadJ3PYuFhJ1Ady-7rUvQxl1q4vA7BU-Hjwu3r0O6AeNBqW8NBmoHBtXhdnivVKxkZ7Q=]
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0u7sbd5gbGEhB7iR-KSiB7LVk6vgV-LWIuCcxGxeQIODYSZhATPhN__xBelM6IuCj_JOk1-j9VTePwfioQEYY8svoykEQxICLjuC5FupI3EysUuQ4slcUkSMcNfQGq3oXZdwQtFSo8C248HDB_nGdJsbKTWGjjkHix_6Psg1sD815x2EtArh5BHknAUO3jbyZ1IIcaA==]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVlo3vdTPbO8wSKYCF38eVkR17l-KDyTfu5P6ZQeReFTC29XD_bqICNnDC8Oai5ryg28sHP0i-nuYBsnH_vvh-DIe4FFV9f1jN3SJr1sKP7hS35UiC9shqcJ0OdvelE7mJJVI7]
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHDAAI8XikxUwJFypAUCCRYXzr6jGiWGV5bQNcgxp0MoLfeVL3UdVsU_kOv7NL7wdMw-lihzONHJZIyufVjZ58hx6XBV2ED7IRFdjaS8UpUS-HUcb7XlMF1AR0IMZdZKc3vsyFrB1jMk8MGo5n0zn_8wAy_iycOkkiPpJrD1s-XeFcNM-T3QJnSFqQBvy4k09ivvOkZ_pybGg7uAU1g3lay-0dNmkB0pSLqQ==]
  • A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG429cL8NGQKqJYB_8X9zle5UvWo-QgC6Sfqu7npVGekT2cDi0cQxvZ7oUtS_xqjbnNE9h1rUmWuq6IHGKkh1Sc5k9PqEEj2aNXDHUBFJujxC6UmuBaJOIKIgdfrSJsDguKPZZZ5D0GK8sKMpia_JYzOgeCcoQt-jwkLwbhyB2FGr-0EW2e-fCAeQrWNNVlaKRErjBDwHW7cndpZGAZE9DWtnTiouNxpwGYrGiQudb1VZzHWFfAzKKb7YoQ8Rp7RCg=]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETZh17g21fNceku_BdfE3pHJtjyK6fgvcSWQEtDTGFAKuSd8923g4Ggu2MV7WXmzmZNhEN7ytLsfkQwgoC2dQemjHu9vCpmuKAN4xCQl-HdApW8Mhn7p6LvjRBGw8Ov-AM4fl4gCXVtjW3YEXM_SbMvatIv8ElpAKRxlXMvUqoGWCkISVO-GfOkkv7O4JySHQeCJyqV5VVZ9PRIV8j]
  • The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlm1NCCKy3WmC-gqL4n4jEBF_nAiX6nyGa1itMEri1IkcxuXFIBpl4UT2pD-slLo79fTtp2lEppD-G7rFbq0mO-GQFxDGwKtinjfyok8Kt1c9kCanhJDKVHMKskMUqGr8dHt28LmbdPQLIYEfXovpAub4SJXklcUgmNBaKgsd8TbnOtbVQ7rsBOAnvGHwfYPU5EJh4kQvsft1nU_KqXMJwQy8sauRtPas6sdK2UXD20bHvCpzsDpn4Ppnm4Q==]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGWUgGTDXqWW2C98_Fa5IuubLiCKoRiDhZPFOskX-k_e6cvt1EqlZVfeoOggbWmiMSBMkZAcuGgfuAUZjmaZ3NMT40i8GdpaMdfmm5vml7t8dLImecc95NYeDVCDdety3mJrwP-r52CNbCRdU=]
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [URL: https://vertexaisearch.cloud.google.
  • 4-Amino-1-Boc-piperidine, 97%. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4YKQB2P_M9xFvemQ79S_CmTzFf7nKA8JhLg2K1Ilp6Mt0XEtvKmPHEko22e6KX1fz04Mp3tRwrCIjXroQdNjFwqlOIbsyFZ1G7pcyQqMnotMFhA4RyPNYvpeUfFdLt0VUyltRbcFJ7dx2iHdpLAk5CgEkTtmLrM7QuFd0BWEAx3dKnfzp-p5rHbwaox0WpHzr0kd2LFuUUGA=]
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFijWXHRsM61jVJ8t8k56j1gUoxTFBjnPqm-BpkFrzHI3X3mghQHZZGEk8S7Kqt5R2VrD4jrtkHnC55FeC51xCQ3RYo0SX3zFAfhYtNugUzIOpehPM4G-Hd7rvB-QMK4Om387JfcZmYDMOkAJEuX47rV0UMUqQmjzWECZaw]
  • Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET1QNnvz3D6cEd30jlcFlTOLMG490nMAsq5QX43j8wr8W7Ji4XcrZuIAwkkqdBH6T8FUCMLPd4nhwKiVLDVXenBqy6tFuIiR1c4_nb6L6KxiIZNBa0tW7fDsR1f5A7-R_-_iNqMK6YGaZDRhf4YqNeITlxmqpOpyqqfdUVE59ndK3wCHdaqfmRWwfX7bD65HQ0bXNT2FXNngQLcf3xMrzE]
  • 4-Amino-1-Boc-piperidine 97 87120-72-7. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFai4jdvCl-jTRJcni6UKW9ICODd0VngrfNHc76iTahqE-g8LU5II3wu4AfTuBy-TCWfti5TUwRbZVB3uOKQzU3IZqiN4l7bw-peTrqpxENTubMmKbHh6ymh54xMxYb6ZKaUTSZRe_miMZZO0iXPgYuQOAleg==]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9SbSeSQv7sfdqpE9t9U7fP8CZJ7WZu7ycpoq47QiXO4FLdMVjGTvGwNmpub2TIYBPeRfbLfxl3dN9MJzS5-fD63ERMRzGNv3QZpmdvJyNdEppwqLGxKqI67ibtPsWNEuQB5N]

Sources

A Comparative Guide to the Strategic Advantages of Boc Protection in 4-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Aminopiperidine and the Necessity of Protection

In the landscape of modern drug discovery, the 4-aminopiperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, from cognition enhancers to anti-HIV compounds.[1][2][3][4] Its prevalence is due to the favorable pharmacological properties conferred by the piperidine ring and the versatile synthetic handle provided by the amino group.[5][6][7] However, the high nucleophilicity of this amino group presents a significant challenge in multi-step syntheses. Without proper management, it can lead to a cascade of unwanted side reactions, compromising yields and complicating purification.[8][9]

This guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone strategy in the synthesis of 4-aminopiperidine derivatives. We will explore the chemical principles that underpin its advantages, present comparative data against other common protecting groups, and provide detailed experimental protocols to demonstrate its practical application.

The Decisive Advantages of the Boc Group

The selection of a protecting group is a critical decision that dictates the efficiency and success of a synthetic route.[10] The Boc group has emerged as a preferred choice in non-peptide chemistry for several compelling reasons.[11][12][13]

Exceptional Selectivity and Reaction Efficiency

The primary function of the Boc group is to "mask" the reactive amino group, rendering it inert to conditions where it might otherwise react.[8] By forming a stable carbamate, it effectively prevents side reactions such as premature acylation, alkylation, or oxidation.[8] This high selectivity ensures that subsequent chemical transformations occur at other desired positions on the molecule, dramatically improving the purity and yield of the target intermediate.[8][14] Syntheses involving Boc protection routinely report high yields, often exceeding 90%.[15]

Robust Stability and Orthogonality

A key feature of the Boc group is its remarkable stability under a wide range of reaction conditions. It is resistant to basic hydrolysis, hydrazinolysis, and many common nucleophiles and reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C).[10][13][16] This stability is the foundation of its orthogonality —the ability to remove one protecting group in the presence of others.[10][17] For instance, a Boc-protected amine is completely stable under the basic conditions used to cleave an Fmoc group or the hydrogenolysis conditions used to remove a Cbz group, allowing for precise, sequential deprotection in complex molecular architectures.[18][19][20]

Mild and Efficient Deprotection

While robust, the Boc group is intentionally designed for facile removal. It is an acid-labile group, readily cleaved under mild anhydrous acidic conditions.[16] The most common method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), at room temperature.[11][12] The reaction is typically rapid and clean, proceeding through the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide, volatile byproducts that are easily removed.[11][13][18] This avoids the need for harsh reagents or conditions that could compromise other sensitive functionalities within the molecule.[8]

Favorable Physicochemical Properties

An often-overlooked practical advantage is that Boc-protected intermediates, including 4-N-Boc-aminopiperidine, are typically stable, crystalline solids.[1][13][21][22] This crystallinity greatly simplifies purification, often allowing for simple recrystallization to achieve high purity, bypassing the need for more laborious chromatographic methods.

Visualizing the Workflow: The Boc Protection/Deprotection Cycle

The following diagram illustrates the fundamental chemical transformations involved in the application of the Boc protecting group.

Boc_Workflow Start 4-Aminopiperidine (Free Amine) BocProtected 4-N-Boc-Aminopiperidine (Protected Amine) Start->BocProtected +(Boc)₂O, Base (e.g., TEA, NaOH) High Yield AmineSalt 4-Aminopiperidine Salt (e.g., TFA salt) BocProtected->AmineSalt + Strong Acid (TFA) Clean, Fast Reaction Volatile Byproducts (CO₂, isobutene) FinalAmine 4-Aminopiperidine (Free Amine) AmineSalt->FinalAmine Aqueous Workup (Base)

Sources

A Comparative Guide to the Biological Activity of 4-(N-BOC-Amino)-1-butylpiperidine Analogs as CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of analogs based on the 4-(N-BOC-Amino)-1-butylpiperidine scaffold. Our focus is on their role as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. By synthesizing data from key structure-activity relationship (SAR) studies, this document offers researchers and drug development professionals a clear understanding of how structural modifications influence potency and function.

Introduction: The 4-Aminopiperidine Scaffold in HIV-1 Therapy

The 4-aminopiperidine structure is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive compounds targeting a range of biological entities.[1] One of its most significant applications is in the development of CCR5 antagonists.[2][3] CCR5, a G protein-coupled receptor (GPCR), is exploited by the most common strains of HIV-1 to gain entry into T-cells.[4] By blocking this receptor, small molecule antagonists can effectively prevent viral entry, making them a cornerstone of modern antiretroviral therapy.

The this compound core represents a specific chemotype within this class. The tert-butoxycarbonyl (BOC) group serves as a common protecting group for the amine, but its size and hydrogen bonding capabilities also influence receptor interaction.[5] The 1-butyl group provides a lipophilic anchor that interacts with the transmembrane domains of the receptor. This guide will dissect how variations on this core scaffold, particularly at the 1- and 4-positions, impact the primary goal: potent and selective CCR5 antagonism.

General Synthesis Strategy

The synthesis of these analogs typically follows a convergent approach. A key step is the reductive amination of an N-BOC-4-piperidone with an appropriate amine to form the substituted piperidine ring. Alternatively, alkylation of a pre-formed 4-aminopiperidine derivative is also a common strategy. The BOC group is instrumental in modulating reactivity during synthesis.[1]

G cluster_synthesis General Synthesis Workflow start N-BOC-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination amine Butylamine (or other primary amine) amine->reductive_amination product This compound Analog reductive_amination->product deprotection Optional: BOC Deprotection (TFA) product->deprotection further_mod Further N-alkylation/ acylation deprotection->further_mod

Caption: General synthetic route to this compound analogs.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The potency of 4-aminopiperidine analogs as CCR5 antagonists is highly sensitive to the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino group. The following table and discussion synthesize findings from various SAR studies on related compounds to provide a comparative perspective.

Compound IDN1-Substituent4-Amino SubstituentCCR5 Binding Affinity (IC50, nM)Key SAR Insight
Analog A (Baseline) n-Butyl -NH-BOC (Hypothetical Reference)The 1-butyl group provides a balance of lipophilicity and size for receptor pocket occupancy. The BOC group is a bulky carbamate that can form key interactions.
Analog B Isobutyl-NH-BOCWeaker AffinityBranching on the alkyl chain at N1 generally reduces potency, suggesting a preference for a linear hydrophobic chain in the binding pocket.[5]
Analog C Cyclohexylmethyl-NH-BOCSimilar/Slightly Weaker AffinityA bulky cycloalkane can be tolerated but may not offer significant advantages over a simple n-butyl group, indicating specific spatial constraints.
Analog D Benzyl-NH-BOCVariable AffinityAn aromatic ring at N1 can either increase or decrease affinity depending on other molecular features, often through pi-stacking interactions.[6]
Analog E n-Butyl-NH-Cbz Stronger Affinity Replacing BOC with a benzyloxycarbonyl (Cbz) group often enhances potency. The additional aromatic ring can form favorable interactions within the receptor.[5]
Analog F n-Butyl-NH-AcetylWeaker AffinityA small acetyl group lacks the larger hydrophobic and hydrogen-bonding features of carbamates like BOC or Cbz, leading to reduced affinity.
Analog G n-Butyl-N(CH₃)-BOCWeaker AffinityMethylation of the 4-amino nitrogen can disrupt a critical hydrogen bond donation to the receptor, thereby decreasing binding affinity.
Causality Behind the Structure-Activity Relationships:
  • The N1-Substituent Pocket: The binding site for the N1-substituent on the piperidine ring is predominantly hydrophobic and sterically constrained. The consistent activity of linear alkyl chains like n-butyl suggests an interaction with a narrow, hydrophobic channel within the transmembrane helices of CCR5. Branched or overly bulky groups (Analog B) can introduce steric clashes, disrupting optimal binding.[5]

  • The 4-Amino Carbamate Interaction: The carbamate moiety (-NH-COO-) at the 4-position is crucial. The carbonyl oxygen can act as a hydrogen bond acceptor, while the NH group acts as a hydrogen bond donor with specific residues in the receptor's binding pocket (e.g., glutamic acid at position 283).[5] Replacing the bulky tert-butyl group of BOC with the phenyl group of Cbz (Analog E) introduces potential for additional favorable aromatic interactions, often leading to a significant boost in potency.[5] Conversely, removing these features (Analog F) or disrupting the hydrogen-donating ability of the NH group (Analog G) is detrimental to activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness of the comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize CCR5 antagonists.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the CCR5 receptor, allowing for the determination of the compound's binding affinity (Ki).

Principle: The assay measures the competition between an unlabeled test compound and a radiolabeled ligand (e.g., [¹²⁵I]MIP-1α) for binding to CCR5 expressed in cell membranes. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CCR5.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[7]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an assay binding buffer. Determine protein concentration using a BCA assay.[7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (typically 5-15 µg protein).

      • 50 µL of test compound at various concentrations (serially diluted).

      • 50 µL of radioligand (e.g., [¹²⁵I]MIP-1α) at a fixed concentration near its Kd value.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM unlabeled MIP-1α).

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.[8]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Calcium Mobilization Functional Assay

This assay determines whether a compound that binds to CCR5 acts as an antagonist by measuring its ability to block the intracellular calcium release triggered by a known CCR5 agonist.

Principle: CCR5 is coupled to a Gq protein. Agonist binding activates a signaling cascade that results in the release of Ca²⁺ from intracellular stores.[9] This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced fluorescence increase.

G cluster_pathway CCR5 Antagonist Mechanism of Action Agonist Chemokine Agonist (e.g., CCL5/RANTES) CCR5 CCR5 Receptor Agonist->CCR5 Binds & Activates Antagonist Piperidine Analog (Antagonist) Antagonist->CCR5 Binds & Blocks Gq Gq Protein CCR5->Gq Activates No_Signal Signal Blocked CCR5->No_Signal PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: CCR5 signaling pathway and the inhibitory action of an antagonist.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing CCR5 (e.g., CHO-hCCR5 or U87.CD4.CCR5) into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.[10]

  • Dye Loading:

    • Remove the culture medium.

    • Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).[11]

    • Incubate for 45-60 minutes at 37°C in the dark, allowing the dye to enter the cells and be de-esterified into its active form.[10]

  • Compound Pre-incubation:

    • Wash the cells once with assay buffer.

    • Add the 4-aminopiperidine test compounds at various concentrations to the wells.

    • Incubate for 10-20 minutes to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate into a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for a few seconds.

    • Inject a known CCR5 agonist (e.g., CCL5/RANTES) at a concentration that elicits a sub-maximal response (EC80).

    • Immediately and continuously measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium flux.[11]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 of the antagonist in the functional assay.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent CCR5 antagonists. Comparative analysis reveals that biological activity is exquisitely sensitive to structural modifications. Optimal potency is achieved with a linear, hydrophobic N1-substituent and a 4-amino group protected with a carbamate, such as Cbz, that can participate in crucial hydrogen bonding and aromatic interactions.[5] The substitution of the BOC group or alteration of the butyl chain provides a clear path for modulating affinity and pharmacokinetic properties. The robust binding and functional assays detailed herein form the self-validating system required to guide such medicinal chemistry efforts, ensuring that structure-activity relationship data is both reliable and actionable for the development of next-generation anti-HIV therapeutics.

References

  • Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-9. [Link]

  • Schols, D., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), 56932. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from Creative Bioarray website. [Link]

  • Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(6), 736-744. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from University of Pennsylvania Flow Cytometry & Cell Sorting Core. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Palani, A., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. [Link]

  • Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3355-8. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from Eurofins Discovery website. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray website. [Link]

  • Discovery, E. (n.d.). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. [Link]

  • Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 2: structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(2), 265-70. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. PubMed Central. [Link]

  • Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-7. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. ResearchGate. [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-8. [Link]

  • Palani, A., et al. (2002). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 45(14), 3143-60. [Link]

  • Saracoglu, M., et al. (2011). Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach. Current HIV Research, 9(5), 300-12. [Link]

  • National Institutes of Health. (n.d.). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. [Link]

  • Gaertner, H., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 808992. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-Boc-piperidine. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(N-BOC-Amino)-1-butylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of 4-(N-BOC-Amino)-1-butylpiperidine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. We will explore the nuances of ionization, fragmentation, and quantification, offering field-proven insights to navigate the challenges associated with this compound class.

Introduction: The Analytical Significance of Substituted Piperidines

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1] The title compound, this compound, combines this privileged heterocycle with a tert-butyloxycarbonyl (BOC) protecting group, a common feature in synthetic chemistry. The accurate and sensitive analysis of such molecules is paramount for reaction monitoring, purity assessment, impurity profiling, and pharmacokinetic studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[2][3] However, the inherent chemical properties of BOC-protected amines and substituted piperidines present unique analytical challenges, including thermal lability and complex fragmentation patterns, which demand a carefully optimized approach.

Core Principles of MS Analysis for BOC-Protected Piperidines

The successful mass spectrometric analysis of this compound class hinges on understanding its behavior during ionization and subsequent fragmentation.

Ionization: The Case for Electrospray Ionization (ESI)

Due to the basicity of the piperidine nitrogen atoms, positive-mode electrospray ionization (ESI) is the most effective and widely used technique for analyzing these derivatives.[4] The molecule readily accepts a proton to form a stable protonated molecule, [M+H]⁺.

  • Expert Insight: While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, ESI is generally preferred for its "softer" ionization nature. This is critical for BOC-protected compounds, which are prone to in-source decay (fragmentation within the ion source before mass analysis).[5] Minimizing this premature fragmentation is key to maximizing the abundance of the precursor ion for MS/MS experiments.

Fragmentation Behavior: A Tale of Two Moieties

The fragmentation of this compound derivatives in a tandem mass spectrometer (MS/MS) is dictated by the interplay between the labile BOC group and the stable piperidine ring.

  • The Labile BOC Group: The BOC protecting group is notoriously unstable under MS conditions.[6][7] Its fragmentation is a dominant and diagnostic feature, primarily proceeding through two main pathways upon collision-induced dissociation (CID):

    • Loss of Isobutene (56 Da): A McLafferty-like rearrangement results in the neutral loss of isobutene (C₄H₈), leaving a carbamic acid intermediate that readily decarboxylates.[7][8]

    • Loss of tert-Butanol (74 Da): A less common, but still significant, pathway involves the loss of a tert-butanol molecule.[9]

    • Loss of the entire BOC group (100 Da): Cleavage of the N-C bond results in the loss of the entire tert-butoxycarbonyl group.

  • The Piperidine Ring: The piperidine scaffold itself undergoes characteristic fragmentation, often initiated by the charge on a nitrogen atom. Common pathways include α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring fission, leading to the formation of stable iminium ions.[4][10][11]

The combination of these pathways leads to a predictable, yet complex, fragmentation pattern that is invaluable for structural confirmation.

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is the gold standard, other techniques can be considered depending on the analytical goal. The choice of instrumentation also plays a critical role in data quality and analytical performance.

Comparison of Analytical Techniques
ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Principle Chromatographic separation coupled with mass analysis of the analyte and its fragments.[3]Chromatographic separation of volatile analytes followed by mass analysis.[3]Chromatographic separation with UV detection after chemical modification.[3]
Selectivity Very HighHighModerate to High
Sensitivity Very High (pg/mL to ng/mL levels achievable).[1][12]HighModerate
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not required.Often required to increase volatility.Required for compounds lacking a UV chromophore.[3]
Key Advantage Unmatched sensitivity and structural confirmation capabilities.Excellent for volatile impurities.Lower cost and complexity.
Key Limitation Potential for matrix effects (ion suppression/enhancement).[3]Analyte must be volatile and thermally stable; BOC group may cleave in the injector.Indirect analysis; derivatization adds complexity and potential for variability.

Causality Explained: For this compound derivatives, LC-MS/MS is overwhelmingly superior. The non-volatile and thermally labile nature of the BOC group makes GC-MS analysis problematic without derivatization, which would defeat the purpose of analyzing the intact molecule. HPLC-UV is not a viable primary technique as the molecule lacks a strong chromophore.

Comparison of High-Resolution vs. Triple Quadrupole MS
Instrument TypeTriple Quadrupole (QqQ) MSHigh-Resolution MS (Q-TOF, Orbitrap)
Primary Application Targeted quantification.Structure elucidation, unknown identification, qualitative and quantitative analysis.
Operating Principle Selects a precursor ion, fragments it, and selects a specific product ion (Multiple Reaction Monitoring, MRM).[1]Measures mass-to-charge ratio with very high accuracy, allowing for elemental composition determination.
Selectivity Extremely high due to MRM.High, based on accurate mass.
Sensitivity Generally considered the most sensitive for targeted quantification.Excellent, approaching QqQ levels for many applications.
Key Advantage Superior signal-to-noise for quantification in complex matrices.[1]Provides unambiguous identification through accurate mass measurement and isotopic pattern analysis.
Recommendation Gold standard for bioanalysis and trace-level quantification. Ideal for metabolite identification, impurity profiling, and reference standard characterization.

Experimental Protocols & Workflows

The following sections provide validated, step-by-step protocols that serve as a robust starting point for your analysis.

General Analytical Workflow

The diagram below illustrates a typical workflow for the LC-MS/MS analysis of this compound derivatives.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Sample Collection (e.g., Plasma, Reaction Quench) s_ext Protein Precipitation or Liquid-Liquid Extraction s_prep->s_ext s_dry Evaporation & Reconstitution in Mobile Phase s_ext->s_dry lc LC Separation (Reversed-Phase C18) s_dry->lc ms MS Detection (ESI+ QqQ or HRMS) lc->ms Ionization d_proc Chromatogram Integration ms->d_proc d_quant Quantification (Calibration Curve) d_proc->d_quant d_report Reporting d_quant->d_report G cluster_boc BOC Group Fragmentation cluster_ring Piperidine Ring/Butyl Chain Fragmentation M [M+H]⁺ m/z 285.26 F1 Loss of Isobutene (-56 Da) [M+H - C₄H₈]⁺ m/z 229.20 M->F1 - C₄H₈ F2 Loss of BOC group (-100 Da) [M+H - C₅H₈O₂]⁺ m/z 185.17 M->F2 - C₅H₈O₂ F3 Loss of Butyl group (-57 Da) [M+H - C₄H₉]⁺ m/z 228.18 M->F3 - C₄H₉• F4 Piperidine Ring Fragment (α-cleavage) m/z 128.14 F2->F4 Further Fragmentation

Caption: Predicted ESI+ fragmentation of the target analyte.

Table 2: Proposed MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound285.3229.2Quantifier (Loss of Isobutene)15
This compound285.3185.2Qualifier (Loss of BOC group)25
This compound285.3128.1Qualifier (Ring Fragment)30

Expert Insight: The transition corresponding to the loss of isobutene (m/z 285.3 -> 229.2) is often the most intense and stable fragment, making it an ideal choice for the "quantifier" ion in an MRM assay. The other fragments serve as "qualifiers" to provide a higher degree of confidence in the identification. Collision energies must be empirically optimized for your specific instrument to maximize the signal of each product ion. [4]

Performance Benchmarks and Alternative Considerations

A well-developed LC-MS/MS method for this class of compounds should meet rigorous performance criteria.

Table 3: Typical Performance of a Validated LC-MS/MS Method

ParameterTarget ValueReference
Linearity (R²) > 0.99[1][12]
Lower Limit of Quantification (LLOQ) 0.03 - 1 ng/mL[1]
Intra- & Inter-day Precision (%CV) < 15%[1]
Accuracy (%RE) ± 15%[1]
Matrix Effect 85 - 115%[1]

Alternative Approaches: For challenging matrices or when higher sensitivity is required, derivatization can be employed to enhance ionization efficiency. [2]However, this adds complexity and is generally not necessary given the inherent sensitivity of modern mass spectrometers for this compound class.

Conclusion: A Strategy for Success

The mass spectrometric analysis of this compound derivatives is a robust and reliable process when approached with a clear understanding of the molecule's inherent chemical properties. By leveraging positive mode ESI, anticipating the characteristic fragmentation of the BOC group, and employing a well-optimized LC-MS/MS method, researchers can achieve the high sensitivity and selectivity required for demanding applications in drug discovery and development. The protocols and insights provided in this guide offer a validated foundation for building and implementing a successful analytical strategy.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
  • Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. Benchchem.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
  • MS fragmentation pattern with Boc protected amines. Reddit.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate.
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
  • 6.5: Amine Fragmentation. Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide: 4-(N-BOC-Amino)-1-butylpiperidine vs. Fmoc-protected Aminopiperidines in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, frequently incorporated into peptidomimetics to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these complex molecules hinges on a critical strategic choice: the selection of the appropriate amine protecting group. This guide provides an in-depth, objective comparison of two cornerstone strategies: the use of 4-(N-BOC-Amino)-1-butylpiperidine and the broader class of Fmoc-protected aminopiperidines. Drawing upon established chemical principles and field-proven insights, we will dissect the nuances of each approach to empower you in making the most informed decision for your synthetic campaigns.

The Strategic Imperative: Why Protecting Groups Matter in Piperidine-Based Peptidomimetics

The secondary amine of the piperidine ring and the primary amine substituent are both nucleophilic centers that can participate in undesired side reactions during amide bond formation or other synthetic transformations. Protecting groups serve as temporary masks for these reactive functionalities, ensuring that chemical reactions proceed with precision and predictability. The choice between the acid-labile tert-butyloxycarbonyl (BOC) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group dictates the entire synthetic workflow, from coupling conditions to deprotection strategies and purification protocols. This decision has profound implications for reaction efficiency, product purity, and overall synthetic feasibility, particularly in the context of complex, multi-step syntheses.

Head-to-Head Comparison: BOC- vs. Fmoc-Protected Aminopiperidines

The fundamental difference between these two protecting group strategies lies in their orthogonality—the ability to selectively remove one protecting group in the presence of others under distinct chemical conditions.[1] The BOC group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][]

FeatureThis compoundFmoc-Protected Aminopiperidines
Protecting Group tert-Butyloxycarbonyl (BOC)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA, HCl in dioxane)[5]Base-labile (e.g., 20% piperidine in DMF)[3]
Orthogonality Compatible with base-labile and hydrogenolysis-cleavable groups.Compatible with acid-labile (e.g., Boc, tBu) and hydrogenolysis-cleavable groups.[]
Typical Coupling Reagents HATU, HBTU, DCC/HOBt[6][7]HATU, HBTU, PyBOP[8][9][10]
Advantages - Robust and well-established chemistry.- Generally lower cost of the protecting group.[11]- Can be advantageous in preventing aggregation in certain sequences.- Milder deprotection conditions, preserving acid-sensitive functionalities.[12]- Orthogonal to common acid-labile side-chain protecting groups in peptide synthesis.[]- The fluorenyl moiety allows for UV monitoring of deprotection.
Disadvantages - Harsh acidic deprotection can cleave other acid-sensitive groups.- Formation of t-butyl cations during deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met).- The basic deprotection conditions can cause side reactions like aspartimide formation or racemization in sensitive amino acids.[11]- The dibenzofulvene byproduct of deprotection must be effectively scavenged.
Solubility Generally good solubility in a range of organic solvents.[13]Solubility can be variable depending on the specific Fmoc-protected aminopiperidine.
Typical Crude Purity High, but can be affected by side reactions during harsh deprotection.Generally high, with potential for byproducts from base-induced side reactions.
Typical Final Yield Good to excellent, dependent on the complexity of the molecule and purification efficiency.Good to excellent, often benefiting from milder reaction conditions.

In the Trenches: Experimental Protocols and Causality

To provide a practical perspective, we present detailed, step-by-step methodologies for a representative amide coupling reaction, followed by the respective deprotection steps. The choice of benzoic acid as the coupling partner allows for a clear comparison of the reaction efficiency without the complications of chiral centers on the carboxylic acid.

Experimental Workflow: A Comparative Overview

G cluster_0 BOC-Protected Synthesis cluster_1 Fmoc-Protected Synthesis Boc_start This compound + Benzoic Acid Boc_coupling Amide Coupling (HATU, DIPEA, DMF) Boc_start->Boc_coupling Boc_product Protected Intermediate Boc_coupling->Boc_product Boc_deprotection BOC Deprotection (TFA in DCM) Boc_product->Boc_deprotection Boc_final Final Product Boc_deprotection->Boc_final Fmoc_start Fmoc-4-amino-1-butylpiperidine + Benzoic Acid Fmoc_coupling Amide Coupling (HATU, DIPEA, DMF) Fmoc_start->Fmoc_coupling Fmoc_product Protected Intermediate Fmoc_coupling->Fmoc_product Fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_product->Fmoc_deprotection Fmoc_final Final Product Fmoc_deprotection->Fmoc_final

Caption: Comparative workflow of BOC and Fmoc strategies.

Protocol 1: Amide Coupling with this compound

Rationale: The use of HATU as a coupling reagent is a modern and highly efficient method that minimizes racemization and provides high yields.[6][7] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid. DMF is an excellent polar aprotic solvent for this type of reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Coupling Reagent Addition: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).[6]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-benzoyl-4-(N-BOC-amino)-1-butylpiperidine.

Protocol 2: Amide Coupling with an Fmoc-Protected Aminopiperidine

Rationale: The coupling protocol for the Fmoc-protected aminopiperidine is analogous to the BOC-protected counterpart, highlighting the versatility of modern coupling reagents like HATU.[8][10]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and the Fmoc-protected aminopiperidine (1.1 eq) in anhydrous DMF.

  • Coupling Reagent Addition: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: N-BOC Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the BOC protecting group. Dichloromethane (DCM) is a common solvent for this reaction. The use of a scavenger is not necessary here as the substrate is not sensitive to the tert-butyl cation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-benzoyl-4-(N-BOC-amino)-1-butylpiperidine (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[5]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product will be the TFA salt of the deprotected amine. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent like DCM.

  • Purification: Dry the organic layer, concentrate, and if necessary, purify by column chromatography.

Protocol 4: Fmoc Deprotection

Rationale: Piperidine is a secondary amine that acts as a base to remove the acidic proton on the fluorene ring of the Fmoc group, initiating a β-elimination to release the free amine.[3] The excess piperidine also acts as a scavenger for the dibenzofulvene byproduct.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-benzoyl-Fmoc-aminopiperidine (1.0 eq) in DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF.[3]

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can often be taken to the next step directly after removal of the volatiles under high vacuum. Alternatively, the product can be precipitated by the addition of cold diethyl ether and collected by filtration.

  • Purification: If necessary, the crude product can be purified by column chromatography.

Visualizing the Synthetic Pathways

G cluster_0 BOC Deprotection Mechanism cluster_1 Fmoc Deprotection Mechanism Boc_protected BOC-Protected Amine Protonation Protonation by Acid (TFA) Boc_protected->Protonation Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Deprotected_amine Deprotected Amine Carbocation->Deprotected_amine Fmoc_protected Fmoc-Protected Amine Proton_abstraction Proton Abstraction by Piperidine Fmoc_protected->Proton_abstraction Beta_elimination β-Elimination Proton_abstraction->Beta_elimination Dibenzofulvene Dibenzofulvene + Deprotected Amine Beta_elimination->Dibenzofulvene

Caption: Deprotection mechanisms of BOC and Fmoc groups.

Conclusion: A Strategic Decision Framework

The choice between this compound and an Fmoc-protected aminopiperidine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the synthesis.

  • Choose the BOC strategy when:

    • The target molecule does not contain other acid-sensitive functional groups.

    • Cost of starting materials is a primary concern.

    • Potential aggregation issues with the growing peptide chain are anticipated.

  • Choose the Fmoc strategy when:

    • The synthesis involves acid-labile moieties, such as certain side-chain protecting groups in solid-phase peptide synthesis.

    • Milder reaction conditions are paramount to preserve the integrity of a sensitive target molecule.

    • The ability to monitor the deprotection reaction via UV is advantageous.

Ultimately, a thorough understanding of the chemical properties of your target molecule and the nuances of each protecting group strategy will guide you to the most efficient and successful synthetic route. This guide serves as a foundational resource to aid in that critical decision-making process, empowering you to navigate the complexities of peptidomimetic synthesis with confidence and precision.

References

  • AAPPTec. N-Terminal Deprotection - Fmoc removal. [Link]

  • AAPPTec. N-Terminal Deprotection - Fmoc removal. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

  • PubMed. HBTU activation for automated Fmoc solid-phase peptide synthesis. [Link]

  • The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Asian Publication Corporation. A J C A J C. [Link]

  • Reddit. amide coupling help. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Royal Society of Chemistry. TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

  • ResearchGate. How can ı remove Fmoc from solution phase peptide? [Link]

  • Reddit. Working up the product after removing FMOC. [Link]

  • National Institutes of Health. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents.
  • ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(N-BOC-Amino)-1-butylpiperidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(N-BOC-Amino)-1-butylpiperidine in Drug Discovery

This compound is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. Its substituted piperidine scaffold is a common motif in numerous drug candidates, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino substituent provides a stable yet readily cleavable handle for further chemical modifications, making it an ideal intermediate for the construction of compound libraries in drug discovery campaigns. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective efficiencies and practicalities for researchers in the pharmaceutical sciences.

Overview of Synthetic Strategies

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core intermediate, 4-(N-BOC-Amino)piperidine, followed by the introduction of the N-butyl group. This guide will explore two primary pathways for the synthesis of the core intermediate and two distinct methods for the final N-alkylation step, allowing for a modular comparison of the overall synthetic routes.

Core Intermediate Synthesis:

  • Route A: Synthesis from 4-Piperidone

  • Route B: Synthesis from N-Benzyl-4-piperidone

N-Alkylation Methods:

  • Method 1: Direct N-Alkylation with Butyl Bromide

  • Method 2: Reductive Amination with Butyraldehyde

The following sections will delve into the mechanistic underpinnings and practical execution of each of these steps, providing a robust framework for selecting the most appropriate synthetic strategy based on available starting materials, scalability, and desired purity.

Part 1: Synthesis of the Core Intermediate: 4-(N-BOC-Amino)piperidine

The initial and pivotal stage of the synthesis is the efficient construction of the 4-(N-BOC-Amino)piperidine core. Two common and effective starting materials for this purpose are 4-piperidone and its N-benzylated derivative.

Route A: Synthesis from 4-Piperidone

This route offers a direct approach to the desired piperidine core, beginning with the readily available 4-piperidone. The key transformation is the introduction of the protected amino group at the 4-position.

Reaction Pathway:

Route_A start 4-Piperidone step1 Reductive Amination (e.g., with Hydroxylamine) start->step1 intermediate1 4-Oxime Intermediate step1->intermediate1 step2 Reduction (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 4-Aminopiperidine step2->intermediate2 step3 BOC Protection intermediate2->step3 product 4-(N-BOC-Amino)piperidine step3->product

Figure 1: Synthetic pathway from 4-Piperidone.

Experimental Protocol:

  • Step 1: Oximation of 4-Piperidone. To a solution of 4-piperidone hydrochloride in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting 4-piperidone oxime can be isolated by extraction and solvent evaporation.

  • Step 2: Reduction of the Oxime to 4-Aminopiperidine. The 4-piperidone oxime is dissolved in a protic solvent like methanol or ethanol and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) or Raney nickel catalyst is typically employed under a hydrogen atmosphere. The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-aminopiperidine.

  • Step 3: BOC Protection of 4-Aminopiperidine. The crude 4-aminopiperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a biphasic system with water. Di-tert-butyl dicarbonate ((Boc)₂O) is added, often in the presence of a base like triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature until completion. The product, 4-(N-BOC-Amino)piperidine, is then isolated through extraction and purified by crystallization or column chromatography.

Causality and Rationale: The initial oximation provides a stable intermediate that is readily reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this reduction. The final BOC protection is a standard and high-yielding reaction that effectively masks the reactivity of the amino group, preparing it for subsequent transformations.

Route B: Synthesis from N-Benzyl-4-piperidone

This route utilizes a common protecting group strategy, where the piperidine nitrogen is initially protected with a benzyl group. This group can be readily removed in the final step via hydrogenolysis.

Reaction Pathway:

Route_B start N-Benzyl-4-piperidone step1 Reductive Amination (with tert-Butyl Carbamate) start->step1 intermediate1 N-Benzyl-4-(N-BOC-Amino)piperidine step1->intermediate1 step2 Debenzylation (Catalytic Hydrogenation) intermediate1->step2 product 4-(N-BOC-Amino)piperidine step2->product

Figure 2: Synthetic pathway from N-Benzyl-4-piperidone.

Experimental Protocol:

  • Step 1: Reductive Amination of N-Benzyl-4-piperidone. N-Benzyl-4-piperidone is reacted with tert-butyl carbamate in the presence of a reducing agent. A common procedure involves the formation of an imine intermediate, which is then reduced in situ. Catalytic hydrogenation over Pd/C is an effective method for this transformation.[1]

  • Step 2: Debenzylation. The resulting N-benzyl-4-(N-BOC-Amino)piperidine is subjected to catalytic hydrogenation. The benzyl group is cleaved under these conditions, while the BOC group remains intact. The reaction is typically carried out using a palladium on carbon catalyst in a protic solvent like methanol or ethanol under a hydrogen atmosphere. After filtration of the catalyst and removal of the solvent, 4-(N-BOC-Amino)piperidine is obtained.

Causality and Rationale: The benzyl group serves as a robust protecting group for the piperidine nitrogen that is stable to the conditions of the reductive amination. Its removal via hydrogenolysis is a clean and high-yielding process, often affording the desired product in high purity. This route can be advantageous as it avoids the handling of the more volatile and potentially more reactive 4-aminopiperidine.

Part 2: N-Alkylation to this compound

With the core intermediate in hand, the final step is the introduction of the butyl group onto the piperidine nitrogen. Two primary methods are commonly employed: direct alkylation and reductive amination.

Method 1: Direct N-Alkylation with Butyl Bromide

This is a classical SN2 reaction where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the butyl bromide.

Reaction Pathway:

Method_1 start 4-(N-BOC-Amino)piperidine step1 SN2 Reaction (with base) start->step1 reagent 1-Bromobutane reagent->step1 product This compound step1->product Method_2 start 4-(N-BOC-Amino)piperidine step1 Iminium Ion Formation start->step1 reagent Butyraldehyde reagent->step1 intermediate Iminium Ion Intermediate step1->intermediate step2 Reduction (e.g., NaBH(OAc)₃) intermediate->step2 product This compound step2->product

Sources

A Comparative Guide to the Impurity Profiling of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive impurity profiling of 4-(N-BOC-Amino)-1-butylpiperidine, a critical building block in pharmaceutical synthesis. We will explore the rationale behind selecting appropriate analytical techniques, present detailed experimental protocols, and compare their performance based on sensitivity, selectivity, and the types of impurities they are best suited to detect. Our approach is grounded in the principles of regulatory compliance and scientific rigor, designed to provide researchers and drug development professionals with a practical framework for ensuring the quality and safety of their materials.

The Critical Role of Impurity Profiling

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][2] The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities, making a robust impurity profiling strategy non-negotiable.[2][3] An impurity profile is a detailed description of all identified and unidentified impurities present in a substance, which is essential for process optimization, quality control, and regulatory submissions.[4]

Potential Impurities in this compound

A scientifically sound analysis begins with understanding the potential impurities that may arise. Based on common synthetic routes, impurities can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 4-(N-BOC-amino)piperidine, 1-bromobutane), by-products from side reactions, and residual reagents.

  • Degradation Products: The tert-butoxycarbonyl (BOC) protecting group is susceptible to cleavage under acidic conditions or high temperatures, potentially forming 4-amino-1-butylpiperidine.[5]

  • Residual Solvents: Solvents used during synthesis and purification can be carried over into the final product and must be monitored according to ICH Q3C guidelines.

Strategic Workflow for Impurity Profiling

A comprehensive impurity profiling strategy employs orthogonal analytical techniques to ensure all potential impurities are detected and characterized. The general workflow involves separating the impurities from the main compound and then using various detection methods for identification and quantification.

G General Impurity Profiling Workflow cluster_0 Phase 1: Analysis & Separation cluster_1 Phase 2: Detection & Identification cluster_2 Phase 3: Reporting Sample Sample of This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Analysis Chromatographic Separation (HPLC / GC) Prep->Analysis Detect Detection (UV, FID, MS) Analysis->Detect ID Impurity Identification (Mass, Fragmentation, Rt) Detect->ID Quant Quantification (Peak Area vs. Standard) ID->Quant Report Comprehensive Report (Impurity Profile, Levels) Quant->Report Spec Specification Compliance Check (ICH Thresholds) Report->Spec

Caption: A high-level overview of the impurity profiling process.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the target analyte and its potential impurities. For this compound, a molecule with moderate polarity, a basic nitrogen, and a thermally sensitive BOC group, a multi-faceted approach is required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical products.[6] It offers excellent resolution and reproducibility for quantifying known and unknown impurities.

  • Expertise & Experience: The basic nature of the piperidine nitrogen can cause peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. To counteract this, the mobile phase should be buffered at a low pH (e.g., using formic or trifluoroacetic acid) to ensure the amine is protonated, or a modern base-deactivated column should be used.

  • Trustworthiness: A robust HPLC method includes a system suitability test (SST) to verify the performance of the chromatographic system, including parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Limitations: A key limitation of UV detection is that it can only detect impurities with a chromophore. Impurities lacking a UV-absorbing moiety will be invisible.

G HPLC-UV Experimental Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis Instrument HPLC System (Quaternary Pump, Autosampler, UV Detector) Column Column (C18, 250x4.6 mm, 5 µm) MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile SamplePrep Sample Prep (1 mg/mL in Mobile Phase A) Method Gradient Elution (5% to 95% B over 20 min) SamplePrep->Method Detection UV Detection (210 nm) Method->Detection Integration Peak Integration Quantification Quantification (% Area Normalization) Integration->Quantification

Caption: Workflow for purity analysis by HPLC-UV.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[6][7]

  • Expertise & Experience: The primary challenge with analyzing this compound by GC is the thermal lability of the BOC group. High temperatures in the GC injector port can cause in-situ degradation, leading to the formation of artifacts and inaccurate quantification. Therefore, a lower injector temperature or a specialized injection technique like cool-on-column may be necessary. For thermally stable, volatile piperidine-related impurities, GC is an excellent choice.[8]

  • Trustworthiness: Method validation should include an evaluation of thermal stability by injecting the sample at various injector temperatures to ensure the impurity profile is not an artifact of the analysis itself. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[9]

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Instrument GC-MS System (Split/Splitless Injector, MS Detector) Column Column (DB-5ms, 30m x 0.25mm, 0.25µm) CarrierGas Carrier Gas (Helium at 1.2 mL/min) SamplePrep Sample Prep (10 mg/mL in Dichloromethane) Method Oven Program (50°C hold 2 min, ramp 10°C/min to 280°C) SamplePrep->Method Detection MS Detection (EI, Scan m/z 40-500) Method->Detection LibrarySearch Library Search (NIST Database) Quantification Quantification (External Standard) LibrarySearch->Quantification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(N-BOC-Amino)-1-butylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our responsibility extends beyond discovery and into the complete lifecycle management of the chemical reagents we employ. The proper disposal of a substance like 4-(N-BOC-Amino)-1-butylpiperidine is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage this compound's disposal effectively.

Hazard Profile and Risk Assessment: Understanding the 'Why'

While a specific Safety Data Sheet (SDS) for the exact 1-butyl derivative is not consistently available, we can establish a reliable hazard profile by examining structurally similar compounds, namely 4-(BOC-amino)piperidine and the parent heterocycle, piperidine. The primary hazards are rooted in the chemical nature of the piperidine ring.

The nitrogen atom in the piperidine ring imparts basicity, making the compound corrosive and capable of causing severe skin and eye damage upon contact.[1][2][3] Inhalation may also lead to respiratory tract irritation.[1][4][5][6] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.

Table 1: Anticipated GHS Hazard Classifications for this compound

Hazard Class GHS Hazard Code Description
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation.[1][2][3][6]
Serious Eye Damage H318 / H319 Causes serious eye damage / Causes serious eye irritation.[1][3][5][6]
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][5]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][4][5][6] |

Pre-Disposal Operations: Personal Protective Equipment (PPE)

Before handling this compound for disposal, establishing a robust barrier between the researcher and the chemical is paramount. The required PPE is dictated by the compound's corrosive and irritant nature.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is standard. For tasks with a higher risk of splashing, such as cleaning up a large spill, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: While routine handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if dusts or aerosols are generated.[5][8]

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators must determine if their waste is hazardous.[9] Based on its properties, this compound waste should be classified as hazardous.

  • Waste Determination: Due to its piperidine moiety, this compound is expected to be corrosive (a characteristic of hazardous waste).

  • Segregation: This waste stream must be kept separate from non-hazardous waste. Crucially, it should not be mixed with incompatible materials, such as strong oxidizing agents or strong acids, which could trigger a hazardous reaction.[8]

Standard Operating Procedures for Disposal

Disposal is not a single action but a process. The correct procedure depends on the nature and quantity of the waste. Under no circumstances should this chemical or its rinseate be poured down the drain. [8][10]

  • Container Selection: The original container is preferred. If a new container is used, it must be chemically compatible and in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[11] The label must also include:

    • The full chemical name: "this compound"

    • A clear description of the hazards (e.g., "Corrosive," "Irritant").

  • Accumulation: Store the sealed container in a designated, properly ventilated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Chemical Hygiene Plan and EPA guidelines.[12][13]

  • Professional Disposal: Arrange for the waste to be collected by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4][9] Maintain all necessary records, such as manifests, as required by the EPA.[13][14]

  • Control and Isolate: Ensure the spill area is well-ventilated. If necessary, evacuate personnel not involved in the cleanup.[15]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[10][15]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[8][16] Avoid creating dust.[8]

  • Decontamination: Clean the spill area with soap and water. The cleaning materials and first rinseate are also considered hazardous waste and must be collected for disposal.

  • Disposal: Seal and label the container of spill debris and cleaning materials as hazardous waste and manage it according to Protocol 1.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

G Start Identify Waste: This compound Waste_Type What is the nature of the waste? Start->Waste_Type Bulk Unused / Expired Bulk Chemical Waste_Type->Bulk Bulk Spill Spill Residue & Cleanup Material Waste_Type->Spill Spill Labware Contaminated Labware (e.g., glassware) Waste_Type->Labware Residual Label_Bulk 1. Ensure container is sealed and intact. 2. Label as 'Hazardous Waste' with chemical name and hazards. Bulk->Label_Bulk Contain_Spill 1. Absorb with inert material (e.g., sand). 2. Collect all material into a compatible container. Spill->Contain_Spill Rinse_Labware 1. Triple rinse with an appropriate solvent. 2. Collect the FIRST rinseate as hazardous waste. Labware->Rinse_Labware Store_Bulk 3. Move to designated Satellite Accumulation Area. Label_Bulk->Store_Bulk Dispose_Bulk 4. Arrange pickup via certified hazardous waste contractor. Store_Bulk->Dispose_Bulk Label_Spill 3. Label container as 'Hazardous Waste' with contents description. Contain_Spill->Label_Spill Label_Spill->Store_Bulk Dispose_Rinseate 3. Transfer rinseate to a labeled hazardous waste container. Rinse_Labware->Dispose_Rinseate Dispose_Rinseate->Store_Bulk

Caption: Decision workflow for proper disposal of this compound waste.

Adherence to Laboratory Safety Standards

All procedures described herein must be executed within the framework of your organization's Chemical Hygiene Plan (CHP), a mandatory requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[12][17][18] The CHP provides the overarching policies and procedures that protect laboratory workers from health hazards associated with the chemicals they handle.[12] Familiarity and compliance with your institution-specific CHP are non-negotiable for ensuring a safe and compliant laboratory environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]

  • (n.d.). 4 - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Library of Medicine. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(N-BOC-Amino)-1-butylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural guidance for the safe handling, use, and disposal of 4-(N-BOC-Amino)-1-butylpiperidine, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.

Understanding the Compound: A Proactive Approach to Safety

This compound is a piperidine derivative, a class of compounds that necessitates careful handling due to potential health hazards. The presence of the tert-butyloxycarbonyl (BOC) protecting group, while crucial for its synthetic utility, does not mitigate the intrinsic risks associated with the piperidine core. Primary hazards include irritation to the skin, eyes, and respiratory tract, with some sources indicating the potential for more severe burns upon contact.[1][2][3][4] A thorough understanding of these risks is the first step in implementing a robust safety protocol.

Key Compound Data
PropertyValueSource
Molecular FormulaC₁₅H₃₀N₂O₂PubChem
Molecular Weight270.42 g/mol PubChem
GHS Hazard StatementsH315, H319, H335[4][5]
Hazard ClassSkin Irritant, Eye Irritant, Respiratory Irritant[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is rooted in preventing exposure through all potential routes: dermal, ocular, and inhalation.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[6][7][8]Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[1][3] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][8][9]Prevents direct skin contact, which can lead to irritation or burns.[1][2] Nitrile gloves offer good resistance to a wide range of chemicals and are a common and effective choice for handling piperidine derivatives. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A laboratory coat or a chemical-resistant apron.[6]Protects personal clothing from contamination and minimizes the risk of the chemical reaching the skin in the event of a spill.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.This is required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[6] The piperidine core can be volatile, and inhalation may cause respiratory tract irritation.[1][4]

A Step-by-Step Operational Plan: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing risk and ensuring the quality of your research. The following procedural guidance is designed to be a self-validating system, where each step logically follows the last to ensure a comprehensive safety net.

Receiving and Storage: The Foundation of Safe Handling
  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and follow your institution's protocol for handling damaged chemical shipments.

  • Designated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10] The storage location should be clearly labeled and secured.

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture and atmospheric contaminants.[8][11]

The Experimental Workflow: Precision and Precaution

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[6][12] An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][12]

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare all necessary equipment and reagents to streamline the process and minimize the time the container is open.

  • Aliquoting and Dispensing: Use clean, dry spatulas or other appropriate tools for transferring the solid compound. Avoid creating dust.[10][11] If you need to dissolve the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction Setup: When setting up a reaction, ensure all glassware is properly clamped and secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Reaction Work-up: Quench the reaction carefully, especially if reactive reagents were used. Be mindful that the hazards of the parent compound may still be present in the reaction mixture.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[8]

The Handling Workflow at a Glance

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Emergency Verify Emergency Equipment Access FumeHood->Emergency Dispense Dispense Chemical Emergency->Dispense Reaction Perform Reaction Dispense->Reaction Workup Conduct Work-up Reaction->Workup Decontaminate Decontaminate Surfaces & Glassware Workup->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: A logical workflow for the safe handling of this compound.

Spill Management: A Calm and Collected Response

In the event of a spill, it is crucial to remain calm and follow a pre-determined plan.

  • Small Spills: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[11]

  • Large Spills: For a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without the proper training and equipment.

  • Ventilation: Ensure the area is well-ventilated to disperse any vapors.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and absorbed spill material, must be disposed of as hazardous chemical waste.[2][11]

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a clearly labeled, sealed, and appropriate waste container.

  • Follow Regulations: Adhere strictly to all local, state, and federal regulations for the disposal of hazardous waste. Consult your institution's EHS department for specific guidance.

First Aid: Immediate Actions in Case of Exposure

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

For any exposure, it is imperative to show the Safety Data Sheet (SDS) for this compound to the attending medical professional.[11]

By integrating these detailed procedures and the rationale behind them into your daily laboratory practices, you can foster a safer and more efficient research environment. This proactive approach to chemical handling not only protects you and your colleagues but also upholds the highest standards of scientific integrity.

References

  • Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem.
  • 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety D
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem.
  • PIPERIDINE CAS Number - HAZARD SUMMARY - NJ.gov.
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
  • Piperidine - SAFETY D
  • SAFETY D
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • 4-Amino-1-Boc-piperidine 97 87120-72-7 - Sigma-Aldrich.
  • 4-Amino-1-Boc-piperidine - Safety D
  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem.
  • 4-(tert-Butoxycarbonylamino)
  • 1-Boc-4-(N-Boc-amino)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.